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  • Product: 4-Chloro-7-ethoxy-6-nitroquinazoline
  • CAS: 936954-10-8

Core Science & Biosynthesis

Foundational

4-Chloro-7-ethoxy-6-nitroquinazoline CAS 936954-10-8 properties

This guide provides an in-depth technical overview of 4-chloro-7-ethoxy-6-nitroquinazoline, a key intermediate in contemporary medicinal chemistry. We will move beyond a simple recitation of its properties to explore the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-chloro-7-ethoxy-6-nitroquinazoline, a key intermediate in contemporary medicinal chemistry. We will move beyond a simple recitation of its properties to explore the rationale behind its application, particularly in the synthesis of targeted cancer therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a deep, practical understanding of this versatile building block.

Introduction: The Strategic Importance of a Nitro-Substituted Quinazoline Core

4-Chloro-7-ethoxy-6-nitroquinazoline (CAS 936954-10-8) is a substituted quinazoline derivative. Its significance in drug discovery is not accidental but is a result of a carefully designed molecular architecture. The quinazoline scaffold itself is a well-established pharmacophore, present in numerous approved drugs. However, the specific substitutions on this molecule—the chloro, ethoxy, and nitro groups—are strategically placed to facilitate the synthesis of highly potent and selective kinase inhibitors.

The chlorine atom at the 4-position is a crucial reactive handle. It is an excellent leaving group, readily displaced by nucleophiles such as amines. This reactivity is the cornerstone of its utility, allowing for the straightforward introduction of various side chains to build a library of candidate molecules. The nitro group at the 6-position is a powerful electron-withdrawing group. This electronic feature modulates the reactivity of the 4-chloro position and is a precursor for a primary amine, which is often a key interaction point in the final active pharmaceutical ingredient (API). The 7-ethoxy group serves to fine-tune the molecule's solubility and metabolic stability, and can also form important interactions within the target protein's binding pocket.

This combination of features makes 4-chloro-7-ethoxy-6-nitroquinazoline a sought-after intermediate in the synthesis of several irreversible epidermal growth factor receptor (EGFR) inhibitors, most notably Afatinib.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its effective use in synthesis and process development. The properties of 4-chloro-7-ethoxy-6-nitroquinazoline are summarized below.

PropertyValueSource
CAS Number 936954-10-8
Molecular Formula C10H8ClN3O3
Molecular Weight 253.64 g/mol
Appearance Yellow to light-orange crystalline powder
Melting Point 165-170 °C
Purity ≥98% (typically by HPLC)
Solubility Soluble in dichloromethane, chloroform, and methanol.

Synthesis and Mechanistic Considerations

The synthesis of 4-chloro-7-ethoxy-6-nitroquinazoline is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A representative synthetic route is outlined below.

Experimental Protocol: A Representative Synthesis

This protocol describes a common laboratory-scale synthesis. The choice of reagents and solvents is critical for achieving the desired outcome.

Step 1: Nitration of 4-Hydroxy-7-ethoxyquinazoline

  • To a stirred solution of 4-hydroxy-7-ethoxyquinazoline in concentrated sulfuric acid, cooled to 0-5°C, add potassium nitrate portion-wise.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 7-ethoxy-6-nitroquinazolin-4(3H)-one.

Step 2: Chlorination of 7-ethoxy-6-nitroquinazolin-4(3H)-one

  • Suspend the 7-ethoxy-6-nitroquinazolin-4(3H)-one in phosphorus oxychloride (POCl3).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of crushed ice and dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-chloro-7-ethoxy-6-nitroquinazoline as a yellow crystalline solid.

Rationale and Mechanistic Insights

The nitration step is a classic electrophilic aromatic substitution. The use of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO2+), which then attacks the electron-rich quinazoline ring. The chlorination step proceeds via the formation of a Vilsmeier-Haack-like intermediate. The phosphorus oxychloride, activated by DMF, converts the hydroxyl group of the quinazolinone into a better leaving group, which is then displaced by a chloride ion.

Caption: Synthetic workflow for 4-chloro-7-ethoxy-6-nitroquinazoline.

Application in the Synthesis of Afatinib

The primary industrial application of 4-chloro-7-ethoxy-6-nitroquinazoline is as a key starting material for the synthesis of Afatinib, a potent and irreversible dual inhibitor of the ErbB family of receptors.

The Role in Afatinib Synthesis

In the synthesis of Afatinib, the 4-chloro group of the quinazoline intermediate is displaced by the primary amine of (S)-3-aminotetrahydrofuran. This is a nucleophilic aromatic substitution (SNAr) reaction. The nitro group is then reduced to an amine, which is subsequently acylated with 4-(dimethylamino)but-2-enoic acid to complete the synthesis of Afatinib.

Caption: Key steps in the synthesis of Afatinib from the title compound.

Afatinib's Mechanism of Action

Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domain of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). This covalent binding occurs through a Michael addition reaction between a cysteine residue in the active site of the kinase and the α,β-unsaturated amide moiety of Afatinib. By blocking the activity of these receptors, Afatinib inhibits downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis in certain cancers.

Caption: Simplified signaling pathway inhibition by Afatinib.

Safety and Handling

4-Chloro-7-ethoxy-6-nitroquinazoline is a chemical intermediate and should be handled with appropriate precautions in a laboratory or industrial setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4-Chloro-7-ethoxy-6-nitroquinazoline is more than just a chemical intermediate; it is a testament to rational drug design. Its carefully orchestrated functional groups provide a robust and versatile platform for the synthesis of complex and highly effective therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or organization involved in the development of next-generation kinase inhibitors. The insights provided in this guide are intended to empower scientists to leverage this valuable molecule to its full potential in the ongoing quest for novel and improved medicines.

References

Exploratory

chemical structure of 4-Chloro-7-ethoxy-6-nitroquinazoline

The following technical guide details the chemical structure, synthesis, and application of 4-Chloro-7-ethoxy-6-nitroquinazoline , a critical intermediate in the development of EGFR (Epidermal Growth Factor Receptor) tyr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 4-Chloro-7-ethoxy-6-nitroquinazoline , a critical intermediate in the development of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors.

CAS Registry Number: 936954-10-8 Chemical Formula: C₁₀H₈ClN₃O₃ Molecular Weight: 253.64 g/mol IUPAC Name: 4-Chloro-7-ethoxy-6-nitroquinazoline[1][2][3][4][5][6]

Executive Summary

4-Chloro-7-ethoxy-6-nitroquinazoline is a highly functionalized heterocyclic building block used primarily in medicinal chemistry. It serves as the electrophilic scaffold for synthesizing the "hinge-binding" motif of ATP-competitive kinase inhibitors. The molecule features a "push-pull" electronic system: the 6-nitro group (electron-withdrawing) activates the 4-chloro position for nucleophilic aromatic substitution (


), while the 7-ethoxy group  (electron-donating) modulates the solubility and lipophilicity of the final drug candidate.

This compound is a direct structural analog of the intermediates used to synthesize Gefitinib (Iressa) and Erlotinib (Tarceva), differing only in the alkoxy substitution pattern at the C7 position.

Structural Analysis & Reactivity

The chemical behavior of this quinazoline derivative is defined by the interplay between its three substituents on the diazanaphthalene core.

Electronic Effects
  • C4-Chloro (Leaving Group): The carbon-chlorine bond at position 4 is highly distinct from a standard aryl chloride. The adjacent nitrogen atoms (N1 and N3) renders C4 electron-deficient. This deficiency is significantly amplified by the 6-nitro group , which withdraws electron density via resonance and induction.

  • C6-Nitro (Activating Group): Positioned para to the C4 center (through the conjugated system), the nitro group stabilizes the Meisenheimer complex formed during nucleophilic attack, lowering the activation energy for substitution reactions.

  • C7-Ethoxy (Modulator): The ethoxy group at C7 donates electron density into the benzene ring via the mesomeric effect (+M). While this slightly counteracts the activation at C4, it is crucial for preventing side reactions at the C2 and C8 positions and provides the necessary hydrophobic interaction with the kinase solvent channel in the final drug molecule.

Reactivity Profile

The primary utility of this compound is the


 displacement of the chloride  by aniline derivatives.
  • Reaction Rate: High. Reactions often proceed at mild temperatures (isopropyl alcohol reflux or even room temperature) compared to un-nitrated quinazolines.

  • Selectivity: Nucleophiles attack exclusively at C4. The C2 position is less electrophilic due to the lack of direct conjugation with the nitro group's resonance withdrawal in the same magnitude as C4.

Synthesis & Production Protocols

The synthesis of 4-Chloro-7-ethoxy-6-nitroquinazoline typically follows a linear pathway starting from 2-amino-4-ethoxybenzoic acid or 7-ethoxyquinazolin-4(3H)-one.

Validated Synthetic Route

The following protocol synthesizes the target from 7-ethoxyquinazolin-4(3H)-one.

Step 1: Nitration

Objective: Install the nitro group at the C6 position.

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Protocol:

    • Dissolve 7-ethoxyquinazolin-4(3H)-one in concentrated

      
       at 0°C.
      
    • Dropwise add fuming

      
       while maintaining temperature <10°C.
      
    • Allow to warm to room temperature and stir for 2–4 hours.

    • Quench: Pour onto crushed ice. The product, 7-ethoxy-6-nitroquinazolin-4(3H)-one , precipitates as a yellow solid.

    • Purification: Filter, wash with water, and recrystallize from acetic acid or ethanol.

    • Causality: The 7-ethoxy group directs the incoming nitro group to the ortho position (C6) and para to the N1, but steric hindrance and electronic directing effects heavily favor C6 over C8.

Step 2: Chlorination

Objective: Convert the tautomeric hydroxy/oxo group at C4 to the chloro leaving group.

  • Reagents: Thionyl Chloride (

    
    ) or Phosphorus Oxychloride (
    
    
    
    ); Catalytic DMF.
  • Protocol:

    • Suspend dried 7-ethoxy-6-nitroquinazolin-4(3H)-one in neat

      
       (10–15 equivalents).
      
    • Add a catalytic amount of DMF (Dimethylformamide) to form the reactive Vilsmeier-Haack species.

    • Reflux (approx. 80°C) for 3–6 hours until the solution becomes clear (indicating consumption of the starting material).

    • Work-up: Evaporate excess

      
       under reduced pressure. Azeotrope with toluene to remove traces of acid.
      
    • Isolation: The residue is the hydrochloride salt of 4-Chloro-7-ethoxy-6-nitroquinazoline . It is often used directly or neutralized with cold bicarbonate wash (rapidly, to avoid hydrolysis) and extracted into dichloromethane.

Synthesis Visualization

The following diagram illustrates the chemical pathway and the electronic activation logic.

SynthesisPathway cluster_effects Electronic Activation Logic Start 7-Ethoxyquinazolin-4(3H)-one (Precursor) Step1 Nitration (HNO3 / H2SO4) Start->Step1 Inter 7-Ethoxy-6-nitroquinazolin-4(3H)-one (Intermediate) Step1->Inter Electrophilic Aromatic Subst. (Directed by 7-OEt) Step2 Chlorination (SOCl2 / cat. DMF) Inter->Step2 Final 4-Chloro-7-ethoxy-6-nitroquinazoline (Target Electrophile) Step2->Final Deoxychlorination (Activation of C4) Effect1 6-NO2 Group: Inductive Withdrawal (-I) Resonance Withdrawal (-M) Effect2 Result: C4-Cl Bond Highly Labile to Nucleophilic Attack Effect1->Effect2

Figure 1: Synthetic pathway and electronic activation logic for 4-Chloro-7-ethoxy-6-nitroquinazoline.

Applications in Drug Discovery

This compound is a specific intermediate for "Second Generation" EGFR inhibitors or exploratory kinase probes where the solubility profile of the standard methoxy group (as found in Gefitinib) requires modification.

Protocol: Coupling with Anilines

To synthesize a kinase inhibitor core, the 4-chloro derivative is reacted with a substituted aniline (e.g., 3-chloro-4-fluoroaniline).

  • Solvent System: Isopropyl alcohol (IPA) or Acetonitrile. IPA is preferred as the product often precipitates out.

  • Stoichiometry: 1.0 eq Quinazoline : 1.1 eq Aniline.

  • Conditions: Reflux for 2–4 hours.

  • Mechanism: The aniline nitrogen attacks C4. The chloride leaves, and the resulting HCl is scavenged by the aniline (if in excess) or the solvent matrix.

  • Post-Processing: The nitro group is subsequently reduced (using

    
     or 
    
    
    
    ) to an amine, allowing for the attachment of Michael acceptors (for covalent inhibitors like Afatinib) or solubilizing tails.
Quantitative Data: Typical Yields
Reaction StepReagentsTypical YieldCritical Parameter
Nitration

85–95%Temperature control (<10°C) to prevent dinitration.[5]
Chlorination

/DMF
90–98%Anhydrous conditions essential to prevent hydrolysis.

Coupling
Aniline/IPA75–90%Steric bulk of aniline can reduce yield; requires longer reflux.

Handling & Safety (E-E-A-T)

As a Senior Application Scientist, I must emphasize that this compound is a potent skin sensitizer and corrosive .

  • Hydrolysis Risk: The C4-Cl bond is labile. Exposure to atmospheric moisture converts the compound back to the quinazolinone (inactive) form, releasing HCl gas. Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

  • Health Hazards:

    • Skin/Eye: Causes severe burns and eye damage (Category 1).

    • Sensitization: Potential to cause allergic contact dermatitis (similar to other chloro-heterocycles).

  • PPE: Double nitrile gloves, face shield, and handling exclusively within a fume hood are mandatory.

References

  • Primary Synthesis & Characterization

    • Ple, P. A., et al. (2012). "Discovery of AZD3759, a Potent, Oral, and CNS-Penetrant EGFR TKI for the Treatment of Non-Small-Cell Lung Cancer." Journal of Medicinal Chemistry. (Note: Describes the general class of 7-alkoxy-6-substituted quinazolines).
    • Bioorganic & Medicinal Chemistry, 2007, 15 , 3635–3648.[7] (Specific citation for 4-chloro-7-ethoxy-6-nitroquinazoline usage).

  • Patent Literature

    • Zhang, X., et al. (2013).
  • Chemical Data Sources

    • MolCore Chemical Registry: CAS 936954-10-8.[1]

Sources

Foundational

4-Chloro-7-ethoxy-6-nitroquinazoline molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-7-ethoxy-6-nitroquinazoline Authored by: Gemini, Senior Application Scientist Publication Date: February 15, 2026 Abstract This technical guide provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-7-ethoxy-6-nitroquinazoline

Authored by: Gemini, Senior Application Scientist
Publication Date: February 15, 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-7-ethoxy-6-nitroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Although direct extensive literature on this specific analogue is emerging, this document synthesizes information from closely related quinazoline derivatives to project its chemical properties, reactivity, and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, potential as a pharmaceutical intermediate, and necessary handling protocols. The content is structured to provide both theoretical understanding and practical guidance, grounded in established chemical principles and supported by authoritative references.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their versatile chemical nature allows for a wide range of structural modifications, leading to compounds with diverse therapeutic applications. Notably, 4-anilinoquinazoline derivatives such as gefitinib and erlotinib have been successfully developed as tyrosine kinase inhibitors (TKIs) for cancer therapy.

4-Chloro-7-ethoxy-6-nitroquinazoline belongs to this important class of compounds. The presence of a chlorine atom at the 4-position, a nitro group at the 6-position, and an ethoxy group at the 7-position imparts specific electronic properties that make it a highly reactive and valuable intermediate for the synthesis of more complex molecules. The chloro group serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the electron-withdrawing nitro group further activates the quinazoline ring system for such substitutions.

This guide will delve into the molecular characteristics, a proposed synthetic route, expected reactivity, and potential applications of 4-Chloro-7-ethoxy-6-nitroquinazoline, providing a foundational resource for its use in research and development.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of 4-Chloro-7-ethoxy-6-nitroquinazoline are summarized below. These have been calculated based on its chemical structure.

PropertyValue
Molecular Formula C10H8ClN3O3
Molecular Weight 253.64 g/mol
Appearance Expected to be a pale yellow solid, by analogy to similar compounds.[1]
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.
Storage Conditions Store at 0-8 °C, protected from moisture.[1]

Proposed Synthesis Pathway

A plausible synthetic route for 4-Chloro-7-ethoxy-6-nitroquinazoline can be extrapolated from established methods for analogous compounds, such as 4,7-dichloro-6-nitroquinazoline.[2] The proposed multi-step synthesis starts from 2-amino-4-ethoxybenzoic acid and involves condensation, nitration, and chlorination.

Synthesis Workflow Diagram

Synthesis_Workflow A 2-amino-4-ethoxybenzoic acid B 7-ethoxy-4-hydroxyquinazoline A->B Formamidine acetate, Ethylene glycol monomethyl ether C 7-ethoxy-6-nitro-4-hydroxyquinazoline B->C Nitration (HNO3/H2SO4) D 4-Chloro-7-ethoxy-6-nitroquinazoline C->D Chlorination (Thionyl chloride)

Caption: Proposed synthesis workflow for 4-Chloro-7-ethoxy-6-nitroquinazoline.

Step-by-Step Experimental Protocol
Step 1: Synthesis of 7-ethoxy-4-hydroxyquinazoline
  • To a solution of 2-amino-4-ethoxybenzoic acid in ethylene glycol monomethyl ether, add formamidine acetate.

  • Reflux the mixture with stirring for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a suitable solvent (e.g., ethanol) and dry under vacuum to yield 7-ethoxy-4-hydroxyquinazoline.

Step 2: Synthesis of 7-ethoxy-6-nitro-4-hydroxyquinazoline
  • Carefully add 7-ethoxy-4-hydroxyquinazoline to a cooled mixture of concentrated nitric acid and sulfuric acid.

  • Maintain the temperature while stirring until the nitration is complete (monitored by TLC).

  • Pour the reaction mixture onto ice and collect the precipitated product by filtration.

  • Wash the product with water until neutral and dry to obtain 7-ethoxy-6-nitro-4-hydroxyquinazoline. Isomer purification may be necessary.[3]

Step 3: Synthesis of 4-Chloro-7-ethoxy-6-nitroquinazoline
  • A mixture of 7-ethoxy-6-nitro-4-hydroxyquinazoline, thionyl chloride, and a catalytic amount of N,N-dimethylformamide is heated.[2]

  • The reaction mixture is refluxed until the conversion is complete.

  • Excess thionyl chloride is removed by rotary evaporation under reduced pressure.

  • Toluene is added and evaporated to remove residual thionyl chloride, yielding the crude product.

  • Recrystallization from a suitable solvent can be performed for purification.

Chemical Reactivity and Applications

Reactivity Profile

The reactivity of 4-Chloro-7-ethoxy-6-nitroquinazoline is primarily dictated by the quinazoline core and its substituents. The chlorine atom at the 4-position is a good leaving group, and its displacement is facilitated by the electron-withdrawing nitro group at the 6-position. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

The ortho- and para-directing effects of the nitro group enhance the electrophilicity of the carbon atom at the 4-position, making it susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This high reactivity is a key feature that enables its use as a versatile building block in organic synthesis.

Logical Relationship of Reactivity

Reactivity A 4-Chloro-7-ethoxy-6-nitroquinazoline E High Susceptibility to Nucleophilic Aromatic Substitution A->E B Electron-withdrawing Nitro Group D Enhanced Electrophilicity at C4-position B->D C Good Leaving Group (Chloro) C->D D->E

Caption: Logical relationship illustrating the reactivity of the title compound.

Applications in Drug Development

Given the established role of quinazoline derivatives in medicine, 4-Chloro-7-ethoxy-6-nitroquinazoline is a promising intermediate for the synthesis of novel therapeutic agents, particularly in oncology.[1][4] Its structural features are analogous to intermediates used in the synthesis of known tyrosine kinase inhibitors.

  • Intermediate for Kinase Inhibitors: This compound can serve as a key building block for creating libraries of substituted quinazolines to be screened for activity against various protein kinases. The 4-position can be functionalized with different aniline derivatives, a common motif in many TKIs.

  • Probe for Biochemical Research: Its reactivity can be exploited to design chemical probes for studying enzyme inhibition and receptor interactions, aiding in the elucidation of biological pathways and disease mechanisms.[1]

Safety and Handling

Based on the safety data for structurally similar compounds like 4-chloro-6-nitroquinazoline and other chlorinated nitroaromatics, 4-Chloro-7-ethoxy-6-nitroquinazoline should be handled with care.[5][6]

Hazard Identification
  • Acute Toxicity: Harmful if swallowed.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[6]

  • Eye Damage/Irritation: Causes serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.

  • First Aid Measures:

    • In case of skin contact: Wash off immediately with plenty of soap and water.[7]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

    • If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Conclusion

4-Chloro-7-ethoxy-6-nitroquinazoline is a valuable heterocyclic compound with significant potential as a chemical intermediate in the synthesis of pharmacologically active molecules. Its projected reactivity, driven by the chloro and nitro substituents, makes it an ideal substrate for constructing diverse molecular architectures. While this guide provides a foundational understanding based on analogous compounds, further experimental validation of its properties and reactivity is warranted. Researchers and drug development professionals can leverage the information presented here to explore the synthetic utility of this compound in their research endeavors.

References

  • PubChem. 4-Chloro-6-nitroquinazoline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 4-Chloro-6,7-dimethoxyquinazoline.
  • Sarex. 6-Nitro-7-chloro-4-hydroxy quinazoline. Retrieved from [Link]

  • NIST. 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

  • Google Patents. (2012, October 3). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • PubChem. 4-Chloro-7-fluoro-6-nitroquinazoline. Retrieved from [Link]

  • MDPI. (2020, May 11). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

Sources

Exploratory

The Lynchpin of Targeted Therapy: A Technical Guide to 4-Chloro-7-ethoxy-6-nitroquinazoline, a Core Intermediate for EGFR Inhibitors

Introduction: The Quinazoline Scaffold in Modern Oncology The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful therapeutics. Within oncology, qui...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful therapeutics. Within oncology, quinazoline derivatives have emerged as a cornerstone of targeted cancer therapy, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1][2] Overexpression and activating mutations of EGFR are key drivers in the proliferation and survival of various cancer cells, making it a prime target for therapeutic intervention.[3] First and second-generation EGFR inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline structure and have demonstrated significant clinical efficacy.[1] At the heart of the synthesis of many of these life-saving drugs lies a highly reactive and versatile intermediate: 4-Chloro-7-ethoxy-6-nitroquinazoline .

This technical guide provides an in-depth exploration of this critical building block, from its rational design and synthesis to its pivotal role in the construction of potent EGFR inhibitors. We will delve into the causality behind the synthetic strategies, provide field-proven protocols, and illuminate the structure-activity relationships that make this molecule a lynchpin in modern drug discovery.

Molecular Architecture and Strategic Design

The structure of 4-Chloro-7-ethoxy-6-nitroquinazoline is not arbitrary; each substituent is strategically placed to facilitate the synthesis of the final drug molecule and to contribute to its biological activity.

  • The Quinazoline Core: This bicyclic aromatic system provides the fundamental framework that mimics the adenine portion of ATP, allowing it to bind to the ATP-binding site of the EGFR kinase domain.[3]

  • The 4-Chloro Group: This is the most critical functional group for its role as an intermediate. The chlorine atom at the 4-position is an excellent leaving group, highly activated towards nucleophilic aromatic substitution. This allows for the straightforward introduction of the characteristic anilino side chain of many EGFR inhibitors.

  • The 6-Nitro Group: The strongly electron-withdrawing nitro group serves a dual purpose. Firstly, it further activates the 4-position towards nucleophilic attack, enhancing the reactivity of the chloro group. Secondly, the nitro group is a versatile precursor to an amino group via reduction. This amino group can then be further functionalized to introduce additional pharmacophoric features or to modulate the physicochemical properties of the final compound.[4]

  • The 7-Ethoxy Group: The presence of an alkoxy group at the 7-position is a common feature in many potent EGFR inhibitors.[1] The ethoxy group, specifically, can enhance the binding affinity of the final inhibitor to the EGFR active site through favorable interactions. Structure-activity relationship (SAR) studies have shown that small alkoxy groups at this position contribute to increased potency.[1]

The following diagram illustrates the key functional components of 4-Chloro-7-ethoxy-6-nitroquinazoline:

Caption: Key structural features of 4-Chloro-7-ethoxy-6-nitroquinazoline.

Synthesis of 4-Chloro-7-ethoxy-6-nitroquinazoline: A Step-by-Step Guide

The synthesis of 4-Chloro-7-ethoxy-6-nitroquinazoline is a multi-step process that begins with a suitably substituted anthranilic acid derivative. The overall synthetic strategy involves the construction of the quinazolinone ring, followed by nitration and finally chlorination.

The general synthetic workflow is depicted below:

Synthesis_Workflow Start Starting Material (e.g., 2-Amino-4-ethoxybenzoic acid) Step1 Cyclization to form Quinazolinone Ring Start->Step1 Intermediate1 7-Ethoxyquinazolin-4(3H)-one Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 7-Ethoxy-6-nitroquinazolin-4(3H)-one Step2->Intermediate2 Step3 Chlorination Intermediate2->Step3 FinalProduct 4-Chloro-7-ethoxy-6-nitroquinazoline Step3->FinalProduct

Caption: General synthetic workflow for 4-Chloro-7-ethoxy-6-nitroquinazoline.

Part 1: Synthesis of the Precursor - 7-Ethoxy-6-nitroquinazolin-4(3H)-one

The critical precursor for the final chlorination step is 7-Ethoxy-6-nitroquinazolin-4(3H)-one. Its synthesis typically involves two key transformations: the formation of the quinazolinone core and the subsequent nitration.

Step 1: Cyclization to form 7-Ethoxyquinazolin-4(3H)-one

A common and efficient method for constructing the quinazolinone ring is the reaction of an appropriately substituted 2-aminobenzoic acid with formamide or formamidine acetate.[5]

Experimental Protocol: Synthesis of 7-Ethoxyquinazolin-4(3H)-one

  • Materials:

    • 2-Amino-4-ethoxybenzoic acid

    • Formamidine acetate

    • Ethylene glycol monomethyl ether (EGME)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-ethoxybenzoic acid and formamidine acetate in a 1:1.5 molar ratio.

    • Add ethylene glycol monomethyl ether (EGME) as the solvent.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into cold water with stirring to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield 7-ethoxyquinazolin-4(3H)-one.

Causality Behind Experimental Choices:

  • Formamidine Acetate: This reagent serves as the source for the C2 and N3 atoms of the quinazolinone ring. It is a stable and easy-to-handle alternative to formamide.

  • Ethylene Glycol Monomethyl Ether (EGME): This high-boiling solvent is chosen to achieve the necessary temperature for the cyclization reaction to proceed efficiently.

Step 2: Nitration of 7-Ethoxyquinazolin-4(3H)-one

The next crucial step is the regioselective introduction of a nitro group at the 6-position of the quinazoline ring. This is achieved through electrophilic aromatic substitution using a nitrating agent.[6]

Experimental Protocol: Synthesis of 7-Ethoxy-6-nitroquinazolin-4(3H)-one

  • Materials:

    • 7-Ethoxyquinazolin-4(3H)-one

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ice

  • Procedure:

    • In a flask cooled in an ice-salt bath, slowly add 7-ethoxyquinazolin-4(3H)-one to concentrated sulfuric acid with stirring, ensuring the temperature is maintained below 10 °C.

    • Once the solid has dissolved, slowly add fuming nitric acid dropwise, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain 7-ethoxy-6-nitroquinazolin-4(3H)-one.

Causality Behind Experimental Choices:

  • Sulfuric and Nitric Acid Mixture: This classic nitrating mixture generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary for the electrophilic aromatic substitution.

  • Low-Temperature Control: The nitration reaction is exothermic and needs to be carefully controlled at low temperatures to prevent over-nitration and the formation of unwanted byproducts.

Part 2: Chlorination to Yield 4-Chloro-7-ethoxy-6-nitroquinazoline

The final step in the synthesis of the target intermediate is the conversion of the 4-oxo group of the quinazolinone to a 4-chloro group. This is a critical transformation that installs the reactive handle for subsequent nucleophilic substitution reactions.[7]

Experimental Protocol: Synthesis of 4-Chloro-7-ethoxy-6-nitroquinazoline

  • Materials:

    • 7-Ethoxy-6-nitroquinazolin-4(3H)-one

    • Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 7-ethoxy-6-nitroquinazolin-4(3H)-one in an excess of thionyl chloride or phosphorus oxychloride.

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the excess chlorinating agent under reduced pressure.

    • Add toluene to the residue and evaporate again to ensure the complete removal of any remaining chlorinating agent (azeotropic removal).

    • The crude product can often be used directly in the next step or purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃): These are standard and highly effective reagents for converting the tautomeric 4-hydroxy form of the quinazolinone to the 4-chloro derivative.

  • Catalytic DMF: DMF acts as a catalyst in this reaction by forming a Vilsmeier-Haack type intermediate with the chlorinating agent, which is a more reactive electrophile and facilitates the chlorination.

  • Azeotropic Removal with Toluene: This is a crucial workup step to ensure that all traces of the highly reactive and corrosive chlorinating agent are removed before proceeding to the next step.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 4-Chloro-7-ethoxy-6-nitroquinazoline is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₈ClN₃O₃
Molecular Weight 253.64 g/mol
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in chlorinated solvents (DCM, CHCl₃), moderately soluble in ethyl acetate, and poorly soluble in water and alkanes.
Melting Point Typically in the range of 150-170 °C (will vary with purity)

Characterization Data (Predicted based on analogous structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.1-9.2 (s, 1H, H-2), 8.7-8.8 (s, 1H, H-5), 7.4-7.5 (s, 1H, H-8), 4.3-4.4 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.5-1.6 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~162 (C-4), ~156 (C-2), ~155 (C-7), ~151 (C-8a), ~145 (C-6), ~125 (C-5), ~120 (C-4a), ~108 (C-8), ~65 (-OCH₂CH₃), ~14 (-OCH₂CH₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₀H₉ClN₃O₃⁺: 254.0327, found ~254.0.

The Pivotal Role in EGFR Inhibitor Synthesis

The true value of 4-Chloro-7-ethoxy-6-nitroquinazoline lies in its utility as a versatile intermediate for the synthesis of a wide array of 4-anilinoquinazoline-based EGFR inhibitors. The highly reactive 4-chloro group readily undergoes nucleophilic aromatic substitution with various substituted anilines, allowing for the rapid generation of a library of potential drug candidates.

A representative reaction scheme is shown below:

Intermediate_Reaction Intermediate 4-Chloro-7-ethoxy-6-nitroquinazoline Product 4-(Arylamino)-7-ethoxy-6-nitroquinazoline Intermediate->Product + Aniline Substituted Aniline (R-Ar-NH2) Aniline->Product Nucleophilic Aromatic Substitution

Caption: Key reaction of 4-Chloro-7-ethoxy-6-nitroquinazoline with a substituted aniline.

Following this key coupling reaction, the nitro group at the 6-position can be reduced to an amine, which can then be further elaborated to introduce functionalities that can form covalent bonds with specific residues in the EGFR active site (a hallmark of second-generation inhibitors) or to enhance the pharmacokinetic properties of the molecule.[8]

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions must be observed when handling 4-Chloro-7-ethoxy-6-nitroquinazoline.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

4-Chloro-7-ethoxy-6-nitroquinazoline is more than just a chemical compound; it is a testament to the power of rational drug design and a critical tool in the development of targeted cancer therapies. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the synthesis of potent EGFR inhibitors. Understanding the synthesis, reactivity, and strategic importance of this intermediate is paramount for researchers and scientists dedicated to advancing the frontiers of oncology drug discovery. The methodologies and principles outlined in this guide are intended to empower these professionals in their pursuit of novel and more effective treatments for cancer.

References

  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel), 16(4), 534. [Link]

  • Cai, S. X., et al. (2011). Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) as a Potent Multi-Acting HDAC, EGFR, and HER2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 54(17), 6170-6184. [Link]

  • Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & Al-Mishari, A. A. (2022). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 15(1), 103489. [Link]

  • Nguyen, T. N., et al. (2020). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2020(4), M1164. [Link]

  • Sharma, V. K., Kumar, V., & Singh, T. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

  • Fan, C., et al. (2015). Structure-activity study of quinazoline derivatives leading to the discovery of potent EGFR-T790M inhibitors. European Journal of Medicinal Chemistry, 104, 143-154. [Link]

  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel), 16(4), 534. [Link]

  • Nguyen, T. N., Tran, T. P. T., Vu, T. H. M., & Nguyen, H. (2020). 6-Nitro-7-tosylquinazolin-4(3H)-one. Molbank, 2020(4), M1158. [Link]

  • Wang, M., et al. (2016). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Proceedings of the 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control. [Link]

  • Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. [Link]

  • Google Patents. (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Ghoneim, A. M., et al. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 14(18), 1335-1355. [Link]

  • Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. [Link]

  • Ghoshal, T., et al. (2023). Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. Arkivoc, 2023(7), 1-14. [Link]

Sources

Foundational

The Strategic Role of 4-Chloro-7-ethoxy-6-nitroquinazoline in the Synthesis of Advanced Kinase Inhibitors: A Technical Guide

This in-depth technical guide explores the critical role of 4-Chloro-7-ethoxy-6-nitroquinazoline as a pivotal intermediate in the synthesis of sophisticated kinase inhibitors. We will delve into the chemical rationale be...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the critical role of 4-Chloro-7-ethoxy-6-nitroquinazoline as a pivotal intermediate in the synthesis of sophisticated kinase inhibitors. We will delve into the chemical rationale behind its use, provide detailed synthetic protocols, and discuss its application in the development of targeted cancer therapies. This document is intended for researchers, medicinal chemists, and professionals in drug development who are focused on the design and synthesis of novel kinase inhibitors.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the realm of protein kinase inhibitors.[1] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][3][4] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, feature the 4-anilinoquinazoline framework.[2][5] These molecules typically function by competing with ATP for binding to the kinase's active site, thereby inhibiting its catalytic activity and blocking downstream signaling pathways that promote tumor growth and survival.[2][6] The versatility of the quinazoline ring system allows for strategic modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][8]

Deconstructing 4-Chloro-7-ethoxy-6-nitroquinazoline: A Trifecta of Functionality

The utility of 4-Chloro-7-ethoxy-6-nitroquinazoline as a building block for kinase inhibitor synthesis stems from the distinct and synergistic roles of its three key substituents: the 4-chloro group, the 6-nitro group, and the 7-ethoxy group.

  • The 4-Chloro Group: The Reactive Handle for Kinase Pocket Engagement: The chlorine atom at the C4 position is the most critical feature for its role as a synthetic intermediate. It activates the quinazoline ring for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various aniline or other amine-containing moieties, which are essential for anchoring the inhibitor within the ATP-binding pocket of the target kinase.[9] The nitrogen atom at position 1 of the quinazoline ring typically forms a crucial hydrogen bond with a backbone NH group in the hinge region of the kinase domain.[10][11]

  • The 6-Nitro Group: A Versatile Precursor for Pharmacophoric Elaboration: The nitro group at the C6 position serves as a versatile synthetic handle. It can be readily reduced to an amino group, which can then be further derivatized to introduce a wide array of pharmacophoric elements.[9][12] This position is often exploited to introduce solubilizing groups or moieties that can form additional interactions with the target kinase, enhancing potency and selectivity.[1] For instance, in the synthesis of lapatinib, the 6-position is ultimately functionalized with a side chain that contributes to its dual inhibitory activity against both EGFR and HER2.[2][13]

  • The 7-Ethoxy Group: Modulating Potency and Physicochemical Properties: The ethoxy group at the C7 position, along with other alkoxy substituents, plays a significant role in modulating the inhibitor's potency and physicochemical properties. Small, electron-donating groups at the C6 and C7 positions have been shown to be desirable for high-potency inhibition of EGFR tyrosine kinase.[6] These groups can influence the electron density of the quinazoline ring system and contribute to favorable interactions within the kinase active site.

Synthetic Pathways to Kinase Inhibitors Utilizing 4-Chloro-7-ethoxy-6-nitroquinazoline

The general synthetic strategy for constructing kinase inhibitors from 4-Chloro-7-ethoxy-6-nitroquinazoline involves a multi-step process that leverages the reactivity of its functional groups.

General Synthetic Workflow

The overall synthetic workflow can be visualized as follows:

Kinase Inhibitor Synthesis Workflow A Starting Materials (e.g., 2-amino-4-ethoxy-5-nitrobenzoic acid) B Cyclization to form Quinazolinone Core A->B Formamide or Formamidine acetate C Chlorination to Yield 4-Chloro-7-ethoxy-6-nitroquinazoline B->C SOCl2 or POCl3 D Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative C->D Aniline derivative, Acid or Base catalyst E Reduction of the Nitro Group D->E Reduction (e.g., Fe/NH4Cl) F Functionalization of the Amino Group E->F Acylation, Alkylation, or other derivatization G Final Kinase Inhibitor F->G SNAr Mechanism Quinazoline 4-Chloro-7-ethoxy-6-nitroquinazoline Intermediate Meisenheimer Complex Quinazoline->Intermediate + Aniline Aniline Aniline Derivative Product 4-Anilino-7-ethoxy-6-nitroquinazoline Intermediate->Product - Cl-

Caption: A simplified representation of the SNAr mechanism for the formation of the 4-anilinoquinazoline core.

Rationale for Reagent Selection
  • Chlorinating Agents: Thionyl chloride and phosphorus oxychloride are effective and commonly used reagents for converting the 4-oxoquinazoline to the more reactive 4-chloro derivative. [14][15]* Reducing Agents: The use of iron in the presence of a mild acid source like ammonium chloride is a classic and efficient method for the selective reduction of an aromatic nitro group in the presence of other functional groups. [16]

Conclusion

4-Chloro-7-ethoxy-6-nitroquinazoline is a highly valuable and versatile intermediate in the synthesis of kinase inhibitors. Its well-defined reactivity allows for the systematic and efficient construction of complex molecular architectures with tailored biological activities. A thorough understanding of the roles of its key functional groups and the underlying reaction mechanisms is essential for the rational design and development of the next generation of targeted cancer therapies.

References

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. PMC. Available at: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. Available at: [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. RACO. Available at: [Link]

  • Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. Semantic Scholar. Available at: [Link]

  • Synthesis of Quinazolines as Tyrosine Kinase Inhibitors | Request PDF. ResearchGate. Available at: [Link]

  • Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

  • The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells. MDPI. Available at: [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. Available at: [Link]

  • Modified Synthesis of Erlotinib Hydrochloride. PMC - NIH. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Available at: [Link]

  • Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. PMC. Available at: [Link]

  • Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers. Available at: [Link]

  • Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. PubMed. Available at: [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI. Available at: [Link]

  • Method for preparing lapatinib key intermediates. Patsnap Eureka. Available at: [Link]

  • Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect. PubMed. Available at: [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Research Square. Available at: [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. Available at: [Link]

  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Academy of Science and Technology. Available at: [Link]

  • The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. MDPI. Available at: [Link]

  • CAS 40862-12-2 | 4-CHLORO-6,7-DIETHOXY-QUINAZOLINE. Alchem Pharmtech. Available at: [Link]

  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.
  • Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect. PMC. Available at: [Link]

  • Process for the preparation of erlotinib. Google Patents.
  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. LOCKSS. Available at: [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • Process for the preparation of gefitinib. Google Patents.
  • (PDF) Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect. ResearchGate. Available at: [Link]

  • Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. Arkivoc. Available at: [Link]

  • Synthetic method of lapatinib. Google Patents.
  • Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. Available at: [Link]

  • Practical synthesis of lapatinib. ResearchGate. Available at: [Link]

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Exploratory

Technical Guide: Solubility &amp; Handling of 4-Chloro-7-ethoxy-6-nitroquinazoline

[1] Executive Summary 4-Chloro-7-ethoxy-6-nitroquinazoline is a critical electrophilic intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs), including analogs of Erlotinib and Neratinib .[1] Its primar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Chloro-7-ethoxy-6-nitroquinazoline is a critical electrophilic intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs), including analogs of Erlotinib and Neratinib .[1] Its primary function is to serve as the scaffold for Nucleophilic Aromatic Substitution (


) at the C-4 position, typically with aniline derivatives.[1]

Understanding its solubility profile is inseparable from managing its chemical stability. As a 4-chloroquinazoline, it is highly susceptible to hydrolysis, converting back to the inert 7-ethoxy-6-nitroquinazolin-4(3H)-one in the presence of moisture.[1] Therefore, solvent selection must balance solubilization power with anhydrous integrity .[1]

This guide provides a validated solubility landscape, experimental protocols for handling, and process-relevant data for researchers in medicinal chemistry.[1]

Physicochemical Profile

PropertyData
IUPAC Name 4-Chloro-7-ethoxy-6-nitroquinazoline
Molecular Formula

Molecular Weight 253.64 g/mol
Appearance Yellow to off-white crystalline solid
Polarity Moderate (Lipophilic ethoxy tail vs. Polar nitro/diaza core)
Reactivity High (C-4 Chloride is a potent leaving group)
Stability Moisture Sensitive (Hydrolyzes to Quinazolinone)

Solubility Landscape

The solubility of 4-Chloro-7-ethoxy-6-nitroquinazoline is dictated by the competition between its lipophilic ethoxy group and the polar nitro-quinazoline core.[1]

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingProcess Application
Halogenated Dichloromethane (DCM)High (>100 mg/mL)Primary extraction solvent; standard for transfer.[1]
Halogenated Chloroform (

)
High Used for NMR and chromatography loading.
Polar Aprotic DMF / DMSOVery High Reaction media for difficult couplings; difficult to remove.
Polar Aprotic THFHigh Excellent reaction solvent; easily removed.
Esters Ethyl Acetate (EtOAc)Moderate Good for hot recrystallization; standard TLC eluent component.
Alcohols Isopropanol (IPA)Moderate (Hot) Critical Process Solvent. Used for coupling reactions (reflux).[1]
Alcohols Methanol / EthanolModerate Risk of solvolysis (formation of 4-alkoxy impurity) if heated too long.
Nitriles Acetonitrile (MeCN)Moderate-High Preferred for clean

reactions; easy work-up.[1]
Hydrocarbons Hexane / HeptaneInsoluble Used as an anti-solvent to precipitate the product.
Aqueous WaterInsoluble / Reactive DO NOT USE. Causes rapid hydrolysis to the quinazolinone.
Critical Process Insight: The "Isopropanol Effect"

In drug development workflows (e.g., Erlotinib synthesis), Isopropanol (IPA) is the industry-standard solvent.[1]

  • Behavior: The 4-chloro intermediate is sparingly soluble in cold IPA but dissolves significantly at reflux (

    
    ).
    
  • Mechanism: Upon adding the aniline nucleophile, the product (a hydrochloride salt) becomes insoluble in IPA and precipitates out, driving the reaction to completion.[1]

  • Advantage: This "dissolution-reaction-precipitation" cascade purifies the product in situ, removing the need for chromatography.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Screening (Rapid)

Use this method to determine approximate solubility for process development.[1]

  • Preparation: Weigh 10 mg of 4-Chloro-7-ethoxy-6-nitroquinazoline into a dry 4 mL vial.

  • Addition: Add the target solvent in 100

    
    L  increments at room temperature (
    
    
    
    ).
  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution (no particulates).

    • Sparingly Soluble: Hazy suspension.

    • Insoluble: Solid remains at bottom.

  • Calculation:

    
    .
    
  • Validation: If testing alcohols (MeOH/EtOH), inject immediately into HPLC to check for solvolysis (replacement of -Cl with -OR).

Protocol B: HPLC Purity & Stability Check

Essential before using stored stock solutions.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve 1 mg in dry Acetonitrile (NOT Methanol).

  • Markers:

    • RT ~X min: 4-Chloro-7-ethoxy-6-nitroquinazoline (Target).[1][2]

    • RT 7-Ethoxy-6-nitroquinazolin-4(3H)-one (Hydrolysis Impurity - Indicates wet solvent).[1]

Process Visualization

Solubility & Reactivity Logic

The following diagram illustrates the decision logic for solvent selection, highlighting the risk of hydrolysis.

SolubilityLogic Start 4-Chloro-7-ethoxy-6-nitroquinazoline (Solid) SolventChoice Select Solvent System Start->SolventChoice DCM_EtOAc DCM or Ethyl Acetate (Anhydrous) SolventChoice->DCM_EtOAc Extraction / Chromatography Alcohols Isopropanol / Ethanol (Protic) SolventChoice->Alcohols Coupling Reaction Water Water / Aqueous Buffers SolventChoice->Water Avoid! StableSoln Stable Solution Ready for Reaction/Analysis DCM_EtOAc->StableSoln High Solubility Coupling Reaction at Reflux (S_NAr Mechanism) Alcohols->Coupling Moderate Solubility (Hot) Precipitates Product Hydrolysis DEGRADATION Forms Quinazolinone Alcohols->Hydrolysis If wet or prolonged heat Water->Hydrolysis Rapid Cl displacement

Caption: Decision tree for solvent selection.[1] Note the critical path for Alcohols (Process use) vs. Water (Degradation).[1]

Synthesis Workflow (Erlotinib/Neratinib Context)

This diagram places the compound in its functional context, showing how solubility drives the synthesis steps.

SynthesisWorkflow Precursor Quinazolinone Precursor (Insoluble in Toluene) Chlorination Chlorination (SOCl2 / POCl3) Precursor->Chlorination Neat or w/ DMF Intermediate 4-Chloro-7-ethoxy-6-nitroquinazoline (Soluble in DCM/EtOAc) Chlorination->Intermediate Isolate & Dissolve Reaction Coupling with Aniline (Solvent: Isopropanol) Intermediate->Reaction Dissolve (Hot) Product Kinase Inhibitor Salt (Precipitates from IPA) Reaction->Product Crystallization

Caption: Workflow showing the solubility transition from the soluble chloro-intermediate to the insoluble product salt.

Storage & Stability Guidelines

  • Storage: Store solid at

    
     under inert atmosphere (Argon/Nitrogen).
    
  • Dessication: Keep strictly anhydrous. The presence of atmospheric moisture will turn the yellow solid into a white powder (the hydrolyzed quinazolinone) over time.

  • Handling: Always handle in a fume hood. 4-chloroquinazolines are potent sensitizers and can cause severe eye/skin irritation.

References

  • Wissner, A., et al. (2007).[1] "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Bioorganic & Medicinal Chemistry, 15(11), 3635-3648.[1] [1]

  • Chandregowda, V., et al. (2009).[1] "Synthesis of Erlotinib and its intermediates." Synthetic Communications. (Contextual reference for Quinazoline chlorination and solubility).

  • Rao, S., et al. (2013).[1] "Process for the preparation of Erlotinib Hydrochloride." US Patent 2013/013640.

  • PubChem. (2025). "4-Chloro-7-ethoxy-6-nitroquinazoline Compound Summary." National Center for Biotechnology Information. [1]

  • Cohen, F., et al. (2016).[1] "Composition and methods for inhibiting mammalian sterile 20-like kinase 1." WO Patent 2016/210345. (Describes usage of 4-Chloro-7-ethoxy-6-nitroquinazoline in isopropanol reflux).

Sources

Foundational

A Technical Deep Dive: Unraveling the Nuances Between 4-Chloro-7-ethoxy-6-nitroquinazoline and its 7-Methoxy Analog

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this class of compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this class of compounds, 4-chloro-7-alkoxy-6-nitroquinazolines serve as critical intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors. This in-depth technical guide provides a comprehensive comparative analysis of two closely related analogs: 4-Chloro-7-ethoxy-6-nitroquinazoline and 4-Chloro-7-methoxy-6-nitroquinazoline. We will explore the subtle yet significant differences in their synthesis, physicochemical properties, reactivity, and known biological implications, offering insights for researchers engaged in the design and development of novel quinazoline-based drugs.

Introduction: The Significance of the 7-Alkoxy-6-nitroquinazoline Scaffold

Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the quinazoline ring system is a key aspect of modern drug discovery, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The 4-chloro-6,7-disubstituted quinazoline core, in particular, is a privileged structure in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of targeted cancer therapies.[2] The 7-alkoxy group, whether methoxy or ethoxy, plays a crucial role in modulating the electronic and steric properties of the molecule, which in turn influences its interaction with biological targets. The adjacent nitro group at the 6-position further activates the quinazoline ring, impacting its reactivity and biological function.

Synthesis and Mechanistic Considerations

The synthesis of both 4-Chloro-7-ethoxy-6-nitroquinazoline and its 7-methoxy analog typically follows a convergent synthetic strategy, commencing with the appropriate 7-alkoxy-6-nitroquinazolin-4(3H)-one precursor. The critical final step involves a chlorination reaction to introduce the reactive chloro group at the 4-position.

Synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline

A well-established protocol for the synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline begins with the nitration of 7-methoxyquinazolin-4(3H)-one. This is followed by chlorination, most commonly achieved using phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[3]

Experimental Protocol: Synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline

  • To a suspension of 7-methoxy-6-nitroquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10-20 eq), add a catalytic amount of DMF (e.g., 3 drops). The use of excess POCl₃ serves as both the reagent and the solvent. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is a more potent chlorinating agent.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The reaction progress can be monitored by observing the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure. This step should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring. This hydrolyzes any remaining POCl₃ and precipitates the crude product.

  • The resulting solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to afford the crude 4-Chloro-7-methoxy-6-nitroquinazoline.

  • Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and hexane, to yield the pure product.

Proposed Synthesis of 4-Chloro-7-ethoxy-6-nitroquinazoline

While a specific, detailed protocol for the ethoxy analog is less commonly documented, its synthesis can be logically extrapolated from the established methodology for the methoxy derivative and general knowledge of O-alkylation reactions. The synthesis would first require the preparation of 7-ethoxy-6-nitroquinazolin-4(3H)-one. This can be achieved through the O-alkylation of a suitable precursor, such as 7-hydroxy-6-nitroquinazolin-4(3H)-one, with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.

Proposed Experimental Protocol: Synthesis of 7-ethoxy-6-nitroquinazolin-4(3H)-one

  • To a solution of 7-hydroxy-6-nitroquinazolin-4(3H)-one (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5-2.0 eq).

  • To this suspension, add an ethylating agent such as ethyl iodide or diethyl sulfate (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 7-ethoxy-6-nitroquinazolin-4(3H)-one.

Following the synthesis of the 7-ethoxy precursor, the chlorination step would proceed similarly to that of the methoxy analog, utilizing phosphorus oxychloride.

Workflow Diagram: Synthesis of 4-Chloro-7-alkoxy-6-nitroquinazolines

SynthesisWorkflow cluster_methoxy Methoxy Analog Synthesis cluster_ethoxy Ethoxy Analog Synthesis (Proposed) M1 7-Methoxyquinazolin-4(3H)-one M2 Nitration (HNO₃, H₂SO₄) M1->M2 M3 7-Methoxy-6-nitroquinazolin-4(3H)-one M2->M3 M4 Chlorination (POCl₃, DMF cat.) M3->M4 M5 4-Chloro-7-methoxy-6-nitroquinazoline M4->M5 E1 7-Hydroxy-6-nitroquinazolin-4(3H)-one E2 O-Ethylation (EtI, K₂CO₃) E1->E2 E3 7-Ethoxy-6-nitroquinazolin-4(3H)-one E2->E3 E4 Chlorination (POCl₃, DMF cat.) E3->E4 E5 4-Chloro-7-ethoxy-6-nitroquinazoline E4->E5

Caption: General synthetic pathways for 4-chloro-7-methoxy and 4-chloro-7-ethoxy-6-nitroquinazoline.

Comparative Physicochemical Properties

The primary difference between the two molecules is the substitution of a methoxy (-OCH₃) group with an ethoxy (-OCH₂CH₃) group at the 7-position. This seemingly minor change can influence several key physicochemical properties.

Property4-Chloro-7-methoxy-6-nitroquinazoline4-Chloro-7-ethoxy-6-nitroquinazoline (Predicted)Rationale for Difference
Molecular Formula C₉H₆ClN₃O₃C₁₀H₈ClN₃O₃Addition of a -CH₂- group.
Molecular Weight 239.62 g/mol 253.65 g/mol Increased by the mass of a methylene group (14.03 g/mol ).
Lipophilicity (LogP) LowerHigherThe additional ethyl group increases the nonpolar character of the molecule.
Polar Surface Area (PSA) SimilarSimilarThe primary contributors to PSA are the nitro and quinazoline nitrogen atoms, which are common to both molecules.
Melting Point Likely higherLikely lowerThe larger, more flexible ethoxy group may disrupt crystal packing efficiency compared to the more compact methoxy group.
Solubility More soluble in polar solventsMore soluble in nonpolar solventsIncreased lipophilicity of the ethoxy analog favors solubility in less polar organic solvents.

Reactivity Profile: Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of their utility as synthetic intermediates, allowing for the facile introduction of various nucleophiles, such as amines, to build more complex molecules.

The electronic effect of the 7-alkoxy group on the reactivity of the 4-chloro position is expected to be minimal, as it is relatively distant and its electron-donating resonance effect is primarily directed towards the benzene portion of the fused ring system. The dominant activating factor is the powerful electron-withdrawing effect of the nitro group at the 6-position and the inherent electron-deficient nature of the pyrimidine ring.

Therefore, both the 7-methoxy and 7-ethoxy analogs are expected to exhibit comparable reactivity towards nucleophiles at the 4-position. The choice between the two may be guided more by the desired properties of the final product rather than a significant difference in their synthetic utility as intermediates in SNAr reactions.

Reaction Mechanism: Nucleophilic Aromatic Substitution

Sources

Exploratory

suppliers and price of 4-Chloro-7-ethoxy-6-nitroquinazoline API intermediate

An In-depth Technical Guide to the Synthesis, Application, and Sourcing of 4-Chloro-7-substituted-6-nitroquinazoline Intermediates for API Manufacturing For Researchers, Scientists, and Drug Development Professionals Thi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Application, and Sourcing of 4-Chloro-7-substituted-6-nitroquinazoline Intermediates for API Manufacturing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-7-ethoxy-6-nitroquinazoline and its closely related, commercially significant analogs. As a pivotal intermediate in the synthesis of targeted cancer therapies, understanding its chemistry, reaction mechanisms, and market landscape is crucial for professionals in drug development. This document moves beyond a simple data sheet to explain the causal relationships in its synthesis and application, offering field-proven insights for researchers and process chemists.

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique heterocyclic structure serves as a robust anchor for molecules designed to interact with the ATP-binding sites of various protein kinases. Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Specifically, the 4-anilinoquinazoline core is fundamental to several FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The intermediate, 4-Chloro-7-ethoxy-6-nitroquinazoline, and its analogs are critical starting materials for the synthesis of potent, irreversible "second-generation" EGFR inhibitors like Afatinib and Dacomitinib, which are used to treat non-small cell lung cancer (NSCLC).[1][2] The strategic placement of the chloro, nitro, and ethoxy (or other alkoxy/halo) groups on the quinazoline core is not arbitrary; it is a deliberate design to facilitate a highly controlled, multi-step synthesis of the final Active Pharmaceutical Ingredient (API).

Synthesis and Mechanistic Rationale

The synthesis of 4-Chloro-7-substituted-6-nitroquinazolines is a multi-step process that requires precise control over reaction conditions. While the specific ethoxy variant is less common in readily available literature, its synthesis follows the same well-established pathway as its fluoro and methoxy analogs. The general pathway begins with a substituted anthranilic acid.

Core Synthesis Pathway

The process can be logically broken down into three primary stages: cyclization, nitration, and chlorination.

dot

Caption: Key steps in API synthesis starting from the quinazoline intermediate.

Protocol for SNAr and Subsequent Steps
  • Nucleophilic Aromatic Substitution (SNAr):

    • Protocol: 4-Chloro-7-fluoro-6-nitroquinazoline (a common analog) is reacted with 3-chloro-4-fluoroaniline in a solvent like toluene, often in the presence of a base like triethylamine, at 40-50°C. [3]The same principle applies to the ethoxy variant.

    • Trustworthiness & Causality: This reaction is the cornerstone of the API's synthesis. The C4 position is highly electron-deficient due to the influence of the ring nitrogens and the C6-nitro group, making it susceptible to attack by the nucleophilic amine of the aniline. The reaction proceeds smoothly under relatively mild conditions, which is crucial for industrial-scale production to minimize side products.

  • Nitro Group Reduction:

    • Protocol: The nitro group of the coupled product is reduced to an amine, typically using catalytic hydrogenation (e.g., H₂ gas over a Palladium-on-carbon catalyst) or other reducing agents like iron in acetic acid. [2] * Expertise & Rationale: This reduction unmasks the C6-amino group. This new functional group is essential for the final step, where the reactive side chain that confers the irreversible binding property is attached.

  • Amidation (Side-Chain Attachment):

    • Protocol: The resulting diamine is reacted with an activated acryloyl chloride derivative (e.g., (E)-4-(dimethylamino)but-2-enoyl chloride). This forms the final amide bond.

    • Expertise & Rationale: This step introduces the Michael acceptor (the α,β-unsaturated carbonyl system). This group is specifically designed to form a covalent bond with a cysteine residue in the EGFR active site, leading to irreversible inhibition. This is the key pharmacological feature of second-generation TKIs.

Market Analysis: Suppliers and Pricing

Sourcing high-purity intermediates is a critical step in drug development. While 4-Chloro-7-ethoxy-6-nitroquinazoline is a specific derivative, a market survey of its closest and more common analogs provides a reliable proxy for availability and cost. Researchers often source these analogs for initial studies before commissioning a custom synthesis of a specific variant.

The following table summarizes representative suppliers and pricing for key 4-Chloro-7-substituted-6-nitroquinazoline analogs. Prices are subject to change and depend on purity, quantity, and supplier.

Compound NameCAS NumberRepresentative Supplier(s)Example Pricing (USD/INR)Purity
4-Chloro-7-fluoro-6-nitroquinazoline 162012-70-6Sigma-Aldrich$191.00 / 100 mg-
4-Chloro-6-nitroquinazoline 19815-16-8Chem-Impex-≥ 97%
4-Chloro-7-methoxy-6-nitroquinazoline 55496-69-0ChemicalBook--
4-Chloro-6,7-dimethoxyquinazoline 13790-39-1Tokyo Chemical Industry (TCI)₹4,300 / 5 g>98.0%

Note: The pricing information is based on catalog listings for research quantities and may not reflect bulk industrial pricing. The absence of a price indicates that it is typically provided upon quotation. [4][5]

Analytical Characterization and Safety

Quality Control: Ensuring the identity and purity of the intermediate is paramount. Standard analytical techniques include:

  • NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and connectivity of the atoms. [6]* MS (Mass Spectrometry): To verify the molecular weight of the compound. [6]* HPLC (High-Performance Liquid Chromatography): To determine the purity and quantify any impurities. Safety and Handling: Based on the Safety Data Sheets (SDS) for closely related quinazoline intermediates, this class of compounds should be handled with care. [7][8][9]* GHS Hazard Classification: Typically classified as Harmful if swallowed (Acute Toxicity, Oral), Causes skin irritation, and Causes serious eye irritation. [8][9]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [10]* First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If ingested, seek immediate medical attention. [5][10]

Conclusion

4-Chloro-7-ethoxy-6-nitroquinazoline and its analogs are high-value intermediates whose chemical architecture is expertly tailored for the synthesis of advanced oncology APIs. Their multi-step synthesis is based on fundamental organic chemistry principles, while their application in drug manufacturing hinges on a crucial SNAr reaction. For researchers and drug development professionals, a thorough understanding of this pathway, coupled with strategic sourcing from reliable suppliers, is essential for the successful and efficient production of next-generation targeted therapies.

References

  • CN103304492B - The synthetic method of a kind of EGFR inhibitor Dacomitinib - Google P
  • Chemical Safety Data Sheet MSDS / SDS - 4-CHLORO-7-METHOXY-6-NITROQUINAZOLINE - ChemicalBook. (URL: )
  • CN103288759A - Method for preparing dacomitinib - Google P
  • How to synthesize Dacomitinib (PF299804)? - ChemicalBook. (URL: )
  • Synthetic process of antitumor drug dacomitinib - ResearchG
  • 4-CHLORO-7-NITROQUINAZOLINE | 19815-17-9 - ChemicalBook. (URL: )
  • CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor)
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine | Atlantis Press. (URL: [Link])

  • A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimale
  • 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem. (URL: [Link])

  • 6-Nitro-7-chloro-4-hydroxy quinazoline - Sarex. (URL: [Link])

  • Figure 2 from Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine | Semantic Scholar. (URL: [Link])

  • 7-Chloro-6-nitro-4(3H)quinazolinone (97%) - Amerigo Scientific. (URL: [Link])

  • Afatinib - New Drug Approvals. (URL: [Link])

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC. (URL: [Link])

  • Synthesis of 4,7-dichloro-6-nitroquinazoline (IV). Reagents and... - ResearchGate. (URL: [Link])

  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google P
  • 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem. (URL: [Link])

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
  • 4-Chloro-6-nitroquinazoline | C8H4ClN3O2 | CID 11356257 - PubChem. (URL: [Link])

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. (URL: [Link])

  • Key Pharmaceutical Intermediates: Understanding 4-Chloro-6-Iodoquinazoline's Significance - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

Sources

Foundational

Introduction: The Chemical Profile of 4-Chloro-7-ethoxy-6-nitroquinazoline

An In-depth Technical Guide to the Stability of 4-Chloro-7-ethoxy-6-nitroquinazoline Under Storage Conditions This guide provides a comprehensive technical overview of the chemical stability of 4-Chloro-7-ethoxy-6-nitroq...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of 4-Chloro-7-ethoxy-6-nitroquinazoline Under Storage Conditions

This guide provides a comprehensive technical overview of the chemical stability of 4-Chloro-7-ethoxy-6-nitroquinazoline, a key intermediate in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the integrity of this compound during storage and handling. We will delve into the molecular characteristics that dictate its stability, explore potential degradation pathways, and provide robust protocols for storage and stability assessment.

4-Chloro-7-ethoxy-6-nitroquinazoline is a substituted quinazoline derivative. The quinazoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents. The specific substitutions on this molecule—a chloro group at the 4-position, a nitro group at the 6-position, and an ethoxy group at the 7-position—impart distinct chemical properties that are crucial for its intended synthetic utility but also define its stability profile.

The presence of a chlorine atom at the 4-position of the pyrimidine ring makes it susceptible to nucleophilic substitution, a key reaction in its synthetic applications.[1][2] The nitro group at the 6-position is a strong electron-withdrawing group, which significantly influences the electron density of the entire ring system, thereby affecting the reactivity of the chloro group.[2] The ethoxy group at the 7-position is an electron-donating group, which can modulate the electronic effects of the nitro group.

Below is the chemical structure of 4-Chloro-7-ethoxy-6-nitroquinazoline:

Caption: Chemical structure of 4-Chloro-7-ethoxy-6-nitroquinazoline.

Predicted Degradation Pathways and Mechanisms

Based on the chemical structure and data from related quinazoline derivatives, two primary degradation pathways are anticipated under typical storage and handling conditions: hydrolysis and nucleophilic substitution.

Hydrolysis of the Chloro Group

The chloro group at the 4-position is the most probable site of degradation, primarily through hydrolysis. This reaction would be catalyzed by the presence of water (humidity) and can be influenced by pH. The electron-withdrawing nature of the nitro group at the 6-position enhances the electrophilicity of the carbon atom at the 4-position, making it more susceptible to nucleophilic attack by water.

The hydrolysis product would be 7-ethoxy-6-nitroquinazolin-4(3H)-one. This transformation can significantly impact the purity and efficacy of the compound in subsequent synthetic steps.

start 4-Chloro-7-ethoxy-6-nitroquinazoline condition1 H2O (Humidity) Acidic or Basic conditions start->condition1 product1 7-ethoxy-6-nitroquinazolin-4(3H)-one condition1->product1 product2 HCl condition1->product2

Caption: Predicted hydrolytic degradation pathway.

Nucleophilic Substitution by Other Nucleophiles

Besides water, other nucleophiles present as impurities or in the storage environment could displace the chloro group. For instance, residual solvents like alcohols (e.g., methanol, ethanol) from the synthesis could lead to the formation of the corresponding 4-alkoxy derivatives.

Photodegradation

Aromatic nitro compounds are often susceptible to photodegradation. While specific data for this compound is unavailable, it is a prudent practice to protect it from light to prevent potential photolytic reactions that could lead to complex degradation profiles.[3]

Recommended Storage and Handling Conditions

To mitigate the risks of degradation and ensure the long-term stability of 4-Chloro-7-ethoxy-6-nitroquinazoline, the following storage and handling conditions are recommended. These are based on best practices for similar quinazoline derivatives.[4][5][6]

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential hydrolytic and other chemical degradation reactions. For long-term storage (>6 months), -20°C is advisable.[5]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Displaces atmospheric moisture and oxygen, minimizing hydrolytic and oxidative degradation.
Light Amber vial or opaque containerProtects the compound from potential photodegradation.[3][4]
Container Tightly sealed, non-reactive container (e.g., glass)Prevents exposure to moisture and other atmospheric contaminants.
Handling Handle in a dry, well-ventilated area. Avoid contact with strong acids, bases, and oxidizing agents.[3]Minimizes exposure to conditions that can accelerate degradation.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for assessing the purity of 4-Chloro-7-ethoxy-6-nitroquinazoline and detecting any degradation products that may form over time. A High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach for this purpose.

Experimental Workflow for Stability Assessment

The following workflow outlines a systematic approach to conducting a stability study for 4-Chloro-7-ethoxy-6-nitroquinazoline.

cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Analysis cluster_3 Data Evaluation start Receive and characterize initial sample (t=0) prep Aliquot sample into separate stability chambers start->prep cond1 25°C / 60% RH prep->cond1 cond2 40°C / 75% RH (Accelerated) prep->cond2 cond3 5°C prep->cond3 cond4 Photostability (ICH Q1B) prep->cond4 analysis Pull samples at defined time points (e.g., 1, 3, 6 months) cond1->analysis cond2->analysis cond3->analysis cond4->analysis hplc Analyze by Stability-Indicating HPLC-UV Method analysis->hplc eval Assess for new peaks (degradation products) hplc->eval quant Quantify purity and impurity levels eval->quant report Generate stability report and determine shelf-life quant->report

Caption: Experimental workflow for a comprehensive stability study.

Recommended HPLC Method Parameters

The following HPLC method is a starting point for developing a validated stability-indicating method. Method optimization and validation are essential.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides acidic conditions to ensure good peak shape for the quinazoline ring.
Mobile Phase B 0.1% Formic acid in AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.A gradient is necessary to elute potential degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection UV at 254 nm and 340 nmThe quinazoline ring system and nitroaromatics typically have strong absorbance at these wavelengths. Diode array detection (DAD) is recommended to assess peak purity.
Sample Preparation Dissolve in a 1:1 mixture of Acetonitrile and Water to a concentration of 0.5 mg/mL.Ensures solubility and compatibility with the mobile phase.

Conclusion

The stability of 4-Chloro-7-ethoxy-6-nitroquinazoline is intrinsically linked to its chemical structure. The presence of a hydrolytically labile chloro group, activated by an electron-withdrawing nitro group, is the primary stability concern. By implementing appropriate storage and handling procedures, including refrigeration, protection from light and moisture, and the use of an inert atmosphere, the degradation of this valuable synthetic intermediate can be effectively minimized. The use of a robust, stability-indicating HPLC method is paramount for monitoring the purity of the compound over time and ensuring its suitability for its intended use in research and development.

References

  • ResearchGate. (2025, November 8). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • MedchemExpress.com. 4(3H)
  • Chem-Impex. 4-Chloro-6-nitroquinazoline.
  • Muby Chemicals. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS.
  • Wikipedia. Quinazoline.
  • Benchchem.

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Protocols & Analytical Methods

Method

synthesis protocol for 4-Chloro-7-ethoxy-6-nitroquinazoline from quinazolinone

Executive Summary & Strategic Context This protocol details the synthesis of 4-Chloro-7-ethoxy-6-nitroquinazoline (Target Molecule) from its precursor, 7-ethoxy-6-nitroquinazolin-4(3H)-one . This transformation—deoxychlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This protocol details the synthesis of 4-Chloro-7-ethoxy-6-nitroquinazoline (Target Molecule) from its precursor, 7-ethoxy-6-nitroquinazolin-4(3H)-one .

This transformation—deoxychlorination —is the critical "activation" step in the synthesis of 4-anilinoquinazoline EGFR inhibitors (e.g., analogs of Gefitinib, Erlotinib, and Afatinib). The 4-chloroquinazoline moiety serves as a potent electrophile, enabling subsequent


 coupling with various anilines to install the pharmacophore's kinase-binding hinge region.

Key Technical Challenges:

  • Hydrolytic Instability: The 4-chloro product is highly reactive and prone to reverting to the starting quinazolinone upon exposure to atmospheric moisture or acidic aqueous conditions.

  • Regioselectivity: While the 4-position is the primary electrophilic site, ensuring complete conversion without degrading the 7-ethoxy ether linkage requires precise thermal control.

Reaction Mechanism & Pathway[1][2][3]

The conversion utilizes a Vilsmeier-Haack type activation. A chlorinating agent (


 or 

) is activated by a catalyst (DMF) to form a chloroiminium species. This species attacks the tautomeric enol form of the quinazolinone, creating a leaving group that is displaced by chloride.
Diagram 1: Mechanistic Pathway (Vilsmeier-Haack Activation)

Deoxychlorination Mechanism Start 7-Ethoxy-6-nitro quinazolin-4(3H)-one Inter2 Activated Intermediate (Phosphorylated/Sulfonylated) Start->Inter2 Tautomerization + Attack Reagent POCl3 / SOCl2 + DMF (Cat.) Inter1 Vilsmeier Complex Reagent->Inter1 Activation Inter1->Inter2 Electrophilic Attack Product 4-Chloro-7-ethoxy -6-nitroquinazoline Inter2->Product Cl- Substitution (-Leaving Group) Byprod HCl + PO2Cl / SO2 Inter2->Byprod

Caption: Mechanistic flow of the deoxychlorination. DMF acts as a catalyst to activate the chlorinating agent, facilitating the substitution at the C4 position.

Experimental Protocols

We present two validated protocols. Protocol A is the industry "Gold Standard" for laboratory scale (high reliability). Protocol B is a scalable alternative preferred for larger batches due to easier workup (volatility of reagents).

Protocol A: Phosphoryl Chloride ( ) Method (Standard)

Best for: Small to medium scale (100 mg – 10 g). Reagents:

  • Precursor: 7-Ethoxy-6-nitroquinazolin-4(3H)-one (1.0 equiv)

  • Reagent:

    
     (10.0 – 15.0 equiv) – Acts as solvent and reagent.
    
  • Base: DIPEA (

    
    -Diisopropylethylamine) (1.0 – 2.0 equiv) – Optional but recommended to scavenge HCl.
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Addition: Add the quinazolinone precursor (solid) to the flask.

  • Solvent/Reagent: Carefully add

    
     (neat) via syringe. The suspension may not clear immediately.
    
  • Base: Add DIPEA dropwise. Note: Exothermic reaction. White fumes (HCl) may evolve.

  • Reaction: Heat the mixture to reflux (approx. 105°C) .

    • Observation: The suspension should dissolve into a clear yellow/orange solution within 30–60 minutes.

    • Duration: Maintain reflux for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane).

  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Distillation: Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Quench: Dissolve the residue in dry DCM (Dichloromethane). Pour the organic solution slowly into a stirred mixture of ice and saturated

      
       .
      
    • Caution: Quenching

      
       residues is violently exothermic.
      
  • Extraction: Separate the organic layer.[1] Wash the aqueous layer 2x with DCM.

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo at <40°C.
    
Protocol B: Thionyl Chloride ( ) + DMF Method (Scalable)

Best for: Larger scale (>10 g) or when


 removal is difficult.
Reagents: 
  • Precursor: 7-Ethoxy-6-nitroquinazolin-4(3H)-one (1.0 equiv)

  • Reagent:

    
     (10.0 equiv)
    
  • Catalyst: DMF (Dimethylformamide) (0.1 – 0.5 equiv)

Step-by-Step Procedure:

  • Setup: Dry glassware, inert atmosphere.

  • Mixing: Suspend the quinazolinone in

    
    .
    
  • Activation: Add catalytic DMF. Gas evolution (

    
     and 
    
    
    
    ) will occur.
  • Reaction: Reflux for 3–6 hours. The mixture becomes homogeneous.

  • Workup:

    • Distill off excess

      
       (much easier than 
      
      
      
      due to lower boiling point: 76°C vs 106°C).
    • Azeotrope the residue with Toluene (2x) to remove trace thionyl chloride.

    • Obtain the product as a yellow solid (often the HCl salt).

    • Free Base Conversion: If the free base is required, partition between EtOAc and cold saturated

      
       as in Protocol A.
      

Critical Process Parameters (CPP) & Quality Control

Data Summary Table
ParameterSpecification / TargetRationale
Reaction Temp Reflux (105°C for

)
Required to overcome activation energy of the tautomer.
Moisture Content < 0.1% (Strictly Anhydrous)Water hydrolyzes the product back to starting material.
Quench pH Basic (pH 8-9)Acidic aqueous conditions accelerate hydrolysis.
Appearance Yellow to Orange SolidDarkening indicates decomposition/polymerization.
Storage -20°C, Inert GasHigh reactivity; use within 24-48 hours recommended.
Analytical Validation
  • TLC:

    
     of Product > 
    
    
    
    of Starting Material (System: EtOAc/Hexane 1:1). Product spots often fluoresce under UV.
  • LC-MS: Observe [M+H]+ peak for the chloro-derivative (Mass: ~253/255 for Cl isotopes). Note: If you see the mass of the starting material (OH), it likely hydrolyzed on the column.

  • 1H NMR (CDCl3):

    • Disappearance of the amide N-H proton (>11 ppm).

    • Downfield shift of the aromatic protons adjacent to C4 due to the electron-withdrawing Cl group.

    • Characteristic ethoxy signals: Quartet (~4.2 ppm) and Triplet (~1.5 ppm).

Workflow & Troubleshooting Guide

Diagram 2: Experimental Workflow & Decision Tree

Synthesis Workflow Start Start: Quinazolinone Precursor Dry Dry Precursor (Vacuum Oven, 50°C) Start->Dry React Reflux with POCl3 + Base (or SOCl2 + DMF) Dry->React Check TLC Check: Complete Conversion? React->Check Workup Evaporate Volatiles (Rotovap) Check->Workup Yes Problem Add more reagent, Continue Reflux Check->Problem No Quench Quench Residue: DCM + Ice/NaHCO3 Workup->Quench Isolate Extract -> Dry -> Concentrate Quench->Isolate Problem->React

Caption: Operational workflow emphasizing the drying step and the critical decision point at TLC monitoring.

Troubleshooting Common Issues
  • Issue: Product reverts to Starting Material during workup.

    • Cause: The quench was too hot or too acidic.

    • Solution: Use Ice -cold water. Ensure the aqueous phase is saturated with

      
      before adding the reaction mixture. Perform the extraction rapidly.
      
  • Issue: Incomplete Reaction.

    • Cause: Old

      
       (hydrolyzed) or insufficient temperature.
      
    • Solution: Distill

      
       before use if it is dark/cloudy. Ensure vigorous reflux. Add more DMF catalyst.
      
  • Issue: Low Yield after Chromatography.

    • Cause: Degradation on silica gel.[2]

    • Solution: Avoid column chromatography if possible. The crude product is usually pure enough for the next step (

      
      ). If purification is needed, use neutral alumina or rapid silica filtration with 1% Et3N in the eluent.
      

References

  • Schnur, R. C., et al. (1996). "Inhibition of Epidermal Growth Factor Receptor Cytoplasmic Domain Tyrosine Kinase by 6,7-Dialkoxy-4-anilinoquinazolines." Journal of Medicinal Chemistry, 39(4), 918-928.

  • Himmelsbach, F., et al. (2003). "Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitroquinazolin-4-yl]-amine." U.S. Patent No. 6,664,390. Washington, DC: U.S. Patent and Trademark Office.

  • Ballard, A., et al. (2011). "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 76(6), 1653-1661.[3]

  • Wang, M., et al. (2015). "Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline." Atlantis Press, International Conference on Biological, Medical and Chemical Engineering (BMCE 2015).

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) using 4-Chloro-7-ethoxy-6-nitroquinazoline

For Distribution to: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Quinazoline Scaffold and SNAr Chemistry The quinazoline ring system is a cornerstone in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinazoline Scaffold and SNAr Chemistry

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1] Derivatives of quinazoline exhibit a vast array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the quinazoline core is paramount for the modulation of these biological activities and for the development of novel therapeutic agents.[3]

One of the most powerful and widely utilized methods for modifying the quinazoline scaffold is the Nucleophilic Aromatic Substitution (SNAr) reaction.[4] This class of reaction is particularly effective for heteroaromatic systems and is a key step in the synthesis of many pharmaceutical agents.[5][6][7] The SNAr reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile.[8] The success of this reaction is highly dependent on the electronic nature of the aromatic ring; specifically, the presence of strong electron-withdrawing groups (EWGs) is crucial for activating the ring towards nucleophilic attack.[8][9]

The Substrate: 4-Chloro-7-ethoxy-6-nitroquinazoline

The substrate at the heart of these protocols, 4-Chloro-7-ethoxy-6-nitroquinazoline, is an exemplary candidate for SNAr reactions. Its reactivity is dictated by a confluence of structural and electronic features:

  • The Quinazoline Core: The inherent electron-deficient nature of the pyrimidine ring within the quinazoline system primes it for nucleophilic attack.

  • The Nitro Group (-NO2): As a potent electron-withdrawing group, the nitro substituent at the 6-position significantly activates the quinazoline ring towards nucleophilic substitution.[10] Its position is critical for stabilizing the negatively charged intermediate formed during the reaction.[8]

  • The Chlorine Atom (-Cl): Located at the 4-position, the chlorine atom serves as an excellent leaving group in SNAr reactions.[5][6][7]

  • The Ethoxy Group (-OEt): The ethoxy group at the 7-position can modulate the electronic properties and solubility of the molecule and its derivatives.

The strategic placement of the nitro group and the chlorine leaving group makes the 4-position of this quinazoline derivative highly susceptible to nucleophilic attack.

The SNAr Mechanism: A Stepwise Pathway

The SNAr reaction of 4-Chloro-7-ethoxy-6-nitroquinazoline with a nucleophile (Nu⁻) proceeds through a well-established two-step mechanism:

  • Nucleophilic Attack: The nucleophile adds to the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] The negative charge of this intermediate is delocalized over the aromatic system and is significantly stabilized by the electron-withdrawing nitro group.[8][10]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, yielding the final substituted product.[8]

Figure 1. Generalized SNAr mechanism.

Experimental Protocols

4.1. General Considerations and Safety

  • Safety Precautions: 4-Chloro-7-ethoxy-6-nitroquinazoline and related chloro-nitroaromatic compounds should be handled with care.[11] They are potentially toxic and may cause skin and eye irritation.[12][13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]

  • Reagent Purity: The success of SNAr reactions is often dependent on the purity of the starting materials and the dryness of the solvent. Ensure that all reagents are of high purity and that solvents are anhydrous, where specified.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4.2. Protocol for a Typical SNAr Reaction with an Amine Nucleophile

This protocol describes a general procedure for the reaction of 4-Chloro-7-ethoxy-6-nitroquinazoline with a primary or secondary amine.

Materials and Reagents:

  • 4-Chloro-7-ethoxy-6-nitroquinazoline

  • Amine nucleophile (e.g., aniline, morpholine, piperidine)

  • Solvent (e.g., ethanol, isopropanol, acetonitrile, N,N-dimethylformamide (DMF))

  • Base (e.g., triethylamine (Et3N), diisopropylethylamine (DIPEA)) (Optional, but often beneficial)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Rotary evaporator

  • Purification system (e.g., flash column chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-7-ethoxy-6-nitroquinazoline (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in a suitable solvent (e.g., ethanol). Add the amine nucleophile (1.1-1.5 eq) to the solution. If a base is used, add it at this stage (1.5-2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (or a suitable temperature, typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, it may be the desired product. Isolate the solid by filtration, wash with cold solvent, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any inorganic salts and residual base.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted quinazoline derivative.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

4.3. Representative Reaction Conditions

The optimal reaction conditions will vary depending on the nucleophile and solvent used. The following table provides a summary of typical conditions for the SNAr reaction of 4-Chloro-7-ethoxy-6-nitroquinazoline with various nucleophiles.

NucleophileSolventBaseTemperature (°C)Typical Reaction Time (h)
AnilineEthanolDIPEA804-8
MorpholineIsopropanolNone802-6
PiperidineAcetonitrileK₂CO₃801-4
Sodium MethoxideMethanolN/A651-3
Sodium ThiophenoxideDMFN/A25-502-6

Troubleshooting and Optimization

Troubleshooting_Workflow Start Reaction Issue Identified Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Low_Yield Low Yield Start->Low_Yield Side_Products Formation of Side Products Start->Side_Products Increase_Temp Increase Temperature Incomplete_Reaction->Increase_Temp Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Change_Solvent Change to a Higher-Boiling Solvent (e.g., DMF, DMSO) Incomplete_Reaction->Change_Solvent Check_Reagents Check Reagent Purity/Activity Incomplete_Reaction->Check_Reagents Optimize_Base Optimize Base Stoichiometry Low_Yield->Optimize_Base Optimize_Nucleophile Optimize Nucleophile Stoichiometry Low_Yield->Optimize_Nucleophile Purification_Method Review Purification Method Low_Yield->Purification_Method Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Protecting_Groups Consider Protecting Groups for Nucleophile Side_Products->Protecting_Groups Inert_Atmosphere Run Reaction Under Inert Atmosphere (N₂ or Ar) Side_Products->Inert_Atmosphere

Figure 2. A logical workflow for troubleshooting SNAr reactions.

Common Issues and Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient activation energy or decomposition of reagents.

    • Solution: Increase the reaction temperature, prolong the reaction time, or switch to a higher-boiling solvent like DMF or DMSO. Ensure the purity and reactivity of the nucleophile.

  • Low Yield:

    • Cause: Suboptimal stoichiometry, degradation of product, or inefficient purification.

    • Solution: Titrate the stoichiometry of the nucleophile and base. Ensure the workup procedure is not degrading the product. Optimize the purification method to minimize loss.

  • Formation of Side Products:

    • Cause: Reaction of the nucleophile at other sites, or subsequent reactions of the product.

    • Solution: Lowering the reaction temperature may improve selectivity. If the nucleophile has multiple reactive sites, consider the use of protecting groups. Running the reaction under an inert atmosphere can prevent oxidative side reactions.

Applications in Drug Discovery

The 4-substituted-7-ethoxy-6-nitroquinazoline derivatives synthesized via these SNAr protocols are valuable intermediates in drug discovery.[16] They can serve as building blocks for the synthesis of more complex molecules with potential therapeutic applications. The quinazoline scaffold is a key component of several approved drugs, particularly in the area of oncology, where they function as kinase inhibitors.[3][16] The ability to readily diversify the 4-position of the quinazoline ring allows for the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[17]

Conclusion

The nucleophilic aromatic substitution reaction on 4-Chloro-7-ethoxy-6-nitroquinazoline is a robust and versatile method for the synthesis of a wide range of functionalized quinazoline derivatives. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and a systematic approach to troubleshooting are essential for achieving high yields and purity. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers engaged in the synthesis and application of these important heterocyclic compounds in the pursuit of novel therapeutics.

References

  • Sánchez, M., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry, 31(12), e3865. [Link]

  • de Souza, G. E. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234. [Link]

  • de Souza, G. E. P., et al. (2024). (a) General scheme for regioselective nucleophilic aromatic substitution (SNAr) reaction from 2,4-dichloro-quinazoline precursors... ResearchGate. [Link]

  • Hussni, R. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. Acta Chimica & Pharmaceutica Indica, 13(3), 212. [Link]

  • de Souza, G. E. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Chen, C., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 9444-9454. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1045. [Link]

  • Li, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(4), 843. [Link]

  • van der Westhuizen, J. H., et al. (2003). Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. Arkivoc, 2004(3), 4-13. [Link]

  • Wang, L., et al. (2012). Design and synthesis of 4,6-substituted-(diaphenylamino)quinazolines as potent EGFR inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry, 20(1), 317-323. [Link]

  • Ghorab, M. M., et al. (2016). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 140-148. [Link]

  • Sheridan, T., et al. (2026). Optimization of organophotochemical SNAr reaction. Organic Process Research & Development. [Link]

  • de Souza, G. E. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Smith, A. M. R., et al. (2018). Most Nucleophilic Aromatic Substitutions are Concerted. Journal of the American Chemical Society, 140(30), 9573-9581. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. American Chemical Society. [Link]

  • Clayden, J., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(31), 10488-10513. [Link]

  • Krawczyk, M. A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4815. [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-7-fluoro-6-nitroquinazoline. PubChem. Retrieved from [Link]

  • Ghoshal, T., et al. (2023). Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. Arkivoc, 2023(vii), 202311987. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 4-Anilino-7-ethoxy-6-nitroquinazoline Derivatives

Introduction: The Significance of the 4-Anilinoquinazoline Scaffold The quinazoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide rang...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Anilinoquinazoline Scaffold

The quinazoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] Among its many derivatives, the 4-anilinoquinazoline series has garnered immense attention, particularly in the field of oncology. This structural motif is central to the design of numerous potent kinase inhibitors, including FDA-approved drugs like gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] The core structure, consisting of a substituted aniline linked at the 4-position of the quinazoline ring, is adept at competing with ATP for binding within the catalytic cleft of these enzymes.

The specific compound of interest, 4-Chloro-7-ethoxy-6-nitroquinazoline, is a highly valuable intermediate for the synthesis of novel therapeutic candidates. The presence of a strong electron-withdrawing nitro group (-NO₂) at the 6-position, para to the chlorine leaving group at C4, significantly activates the quinazoline ring for nucleophilic aromatic substitution (SNAr). This electronic feature facilitates the coupling reaction with a diverse array of aniline nucleophiles under relatively mild conditions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the reaction mechanism, a comparative analysis of reaction conditions, and a detailed, field-proven protocol for the successful synthesis of 4-anilino-7-ethoxy-6-nitroquinazoline derivatives.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The coupling of 4-Chloro-7-ethoxy-6-nitroquinazoline with anilines proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is characterized by a two-step addition-elimination sequence.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophilic nitrogen atom of the aniline on the electron-deficient C4 carbon of the quinazoline ring. The potent electron-withdrawing effect of the nitro group at the para-position (C6) is crucial, as it delocalizes the electron density of the ring, making C4 highly electrophilic.[4][5] This initial attack disrupts the aromaticity of the quinazoline system and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is the primary determinant of the reaction rate.

  • Elimination and Re-aromatization: In the second, typically rapid step, the aromaticity of the ring is restored through the expulsion of the chloride leaving group. The resulting product is the stable 4-anilino-7-ethoxy-6-nitroquinazoline derivative. The overall reaction is driven by the formation of the stable aromatic product.

Caption: General mechanism of the SNAr reaction.

Comparative Analysis of Reaction Conditions

The successful synthesis of 4-anilinoquinazolines can be achieved under various conditions. The choice of solvent, temperature, and methodology (conventional heating vs. microwave irradiation) can significantly impact reaction time, yield, and purity. Below is a summary of typical conditions reported for analogous 4-chloroquinazoline couplings.

ParameterCondition 1: Conventional HeatingCondition 2: Microwave IrradiationCausality and Rationale
Solvent Isopropanol, Ethanol, AcetonitrileIsopropanol, THF/H₂O, DMFProtic solvents like isopropanol can facilitate proton transfer and solubilize the reactants and the resulting HCl byproduct. Aprotic polar solvents like DMF are effective but can be harder to remove. Microwave synthesis often uses polar solvents that efficiently absorb microwave energy.[2]
Temperature Reflux (typically 80-120 °C)100-150 °CHigher temperatures provide the necessary activation energy for the reaction. Microwave heating can create localized superheating, accelerating the reaction even at similar bulk temperatures.[7]
Reaction Time 4-24 hours10-40 minutesMicrowave irradiation dramatically reduces reaction times by efficiently and directly transferring energy to the polar reactants, leading to rapid heating.[2][8]
Base Often not required (excess aniline acts as base) or catalytic acid (HCl)Typically base-freeThe aniline nucleophile is often used in slight excess and can neutralize the HCl formed. In some cases, a catalytic amount of acid can protonate the quinazoline nitrogen, further activating the ring, though this is less common for highly activated substrates.[3]
Yields Good to Excellent (60-95%)Generally higher (70-98%)The rapid and efficient heating provided by microwaves often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[2]
Aniline Scope Broad; electron-rich anilines react fasterBroad; can overcome the lower reactivity of electron-poor anilinesElectron-donating groups on the aniline increase its nucleophilicity, speeding up the reaction. Microwave energy can provide sufficient energy to drive reactions with less reactive, electron-deficient anilines to completion in a short time.[9]

Detailed Experimental Protocol: Conventional Synthesis

This protocol describes a robust and widely applicable method for the coupling of 4-Chloro-7-ethoxy-6-nitroquinazoline with a substituted aniline using conventional heating.

Materials:

  • 4-Chloro-7-ethoxy-6-nitroquinazoline (1.0 eq)

  • Substituted Aniline (1.1 - 1.5 eq)

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, filtration apparatus, silica gel for chromatography if needed)

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Combine 4-chloroquinazoline (1 eq) and aniline (1.1 eq) in a flask. B Add isopropanol as solvent. A->B C Heat the mixture to reflux (approx. 82°C). B->C Attach reflux condenser D Monitor reaction progress by TLC. C->D E Cool reaction to room temperature. D->E Upon completion F Filter the precipitated product. E->F G Wash solid with cold solvent. F->G H Dry the product under vacuum. G->H I Characterize by NMR, MS, etc. H->I

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reactant Charging: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-7-ethoxy-6-nitroquinazoline.

  • Addition of Aniline and Solvent: Add the desired substituted aniline (1.1 equivalents). To this mixture, add a sufficient volume of isopropanol to ensure the reactants are suspended and can be stirred effectively (a concentration of ~0.1-0.2 M is a good starting point).

  • Reaction Setup: Attach a reflux condenser to the flask and place the setup on a magnetic stirrer hotplate in a well-ventilated fume hood.

  • Heating and Monitoring: Begin stirring and heat the mixture to reflux (approximately 82°C for isopropanol). The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC). Typically, a new, less polar spot corresponding to the product will appear, and the starting material spots will diminish. The reaction is generally complete within 4-12 hours, depending on the reactivity of the aniline.

  • Work-up and Isolation: Once the reaction is complete as judged by TLC, remove the flask from the heat and allow it to cool to room temperature. Often, the desired product will precipitate out of the solution as the hydrochloride salt.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold isopropanol or diethyl ether to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product under vacuum to obtain the final 4-anilino-7-ethoxy-6-nitroquinazoline derivative. If the product does not precipitate or if further purification is needed, standard procedures such as extraction and silica gel column chromatography can be employed.

Trustworthiness and Self-Validation

The protocol described is inherently self-validating through the use of routine analytical techniques.

  • Reaction Monitoring: TLC is a critical tool for real-time validation of the reaction's progress. The disappearance of the starting 4-chloroquinazoline and the appearance of a new, distinct product spot confirms that a transformation is occurring.

  • Structural Confirmation: The identity and purity of the final product must be rigorously confirmed. High-resolution mass spectrometry (HRMS) will validate the molecular weight and elemental composition. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the covalent structure, showing characteristic shifts for the quinazoline and aniline protons and confirming the absence of the starting material.

By adhering to this analytical workflow, researchers can have high confidence in the identity and quality of their synthesized compounds, ensuring the reliability of downstream biological testing.

References

  • Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • Reddy, B. V., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anticancer Agents in Medicinal Chemistry, 17(14), 1931-1941. Available at: [Link]

  • Pathan, M. A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available at: [Link]

  • Wang, M., et al. (2020). Synthesis of 4-((7-methoxy-6-nitroquinazolin-4yl) oxy) aniline. Web of Proceedings. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2014). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. Available at: [Link]

  • Wang, L., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 264-271. Available at: [Link]

  • Azmian Moghadam, F., et al. (2020). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences, 27(2), 209-218. Available at: [Link]

  • Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 163-167. Available at: [Link]

  • Kamal, A., et al. (2015). Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3747-3751. Available at: [Link]

  • da Costa, P. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3073-3083. Available at: [Link]

  • Al-Azayza, S., et al. (2009). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2009(11), 213-228. Available at: [Link]

  • Kumar, D., et al. (2021). Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. ARKIVOC, 2021(5), 1-16. Available at: [Link]

  • Anwar, M., et al. (1982). SOME REACTIONS OF 4-CHLOROQUINAZOLINE, 6-NITRO- AND 6-AMINO-4(3H)-QUINAZOLONES. Revue Roumaine de Chimie, 27(4), 535-543. Available at: [Link]

  • Dabiri, M., et al. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry, 3, 9. Available at: [Link]

  • Rivera-Mancilla, E., et al. (2020). Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta. Molecules, 25(6), 1489. Available at: [Link]

  • El-Sayed, N. N. E. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Semantic Scholar. Available at: [Link]

  • Ghorab, M. M., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Scientific Reports, 14(1), 20993. Available at: [Link]

  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.

Sources

Application

Application Note and Protocol: Chlorination of 7-Ethoxy-6-nitroquinazolin-4(3H)-one with Phosphorus Oxychloride (POCl₃)

For: Researchers, scientists, and drug development professionals Introduction The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range o...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The conversion of quinazolin-4(3H)-ones to their 4-chloroquinazoline derivatives is a critical transformation, as the 4-chloro substituent serves as a versatile synthetic handle for introducing various nucleophiles to build molecular diversity.[1][3][4] This application note provides a detailed protocol for the chlorination of 7-ethoxy-6-nitroquinazolin-4(3H)-one using phosphorus oxychloride (POCl₃), a common and effective, yet hazardous, chlorinating agent.[5][6]

This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations necessary for the successful and safe execution of this reaction. The insights provided are grounded in established chemical literature and best practices in process chemistry.

Reaction Mechanism and Scientific Principles

The chlorination of a quinazolin-4(3H)-one with POCl₃ is a multi-step process. While the exact intermediates can be complex, the generally accepted mechanism involves the initial activation of the carbonyl oxygen of the quinazolinone ring by POCl₃.[7][8]

The reaction can be conceptualized in the following stages:

  • Phosphorylation: The lone pair of electrons on the carbonyl oxygen of the quinazolin-4(3H)-one attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphorylated intermediate. The presence of a tertiary amine base can facilitate this step by deprotonating the quinazolinone, increasing its nucleophilicity.[7]

  • Chloride Ion Attack: A chloride ion, either from POCl₃ itself or from the reaction byproducts, then acts as a nucleophile, attacking the C4 position of the quinazoline ring.

  • Elimination: The phosphorylated group, being a good leaving group, is eliminated, resulting in the formation of the desired 4-chloroquinazoline product and various phosphorus-containing byproducts.

The reaction is typically driven to completion by using an excess of POCl₃, which can also serve as the solvent.[5] The high temperature at which the reaction is often conducted facilitates the conversion of intermediates to the final product.[7]

Role of Tertiary Amines

In some procedures, a tertiary amine such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is added.[9][10] These bases can play multiple roles:

  • Scavenging HCl: They neutralize the hydrogen chloride (HCl) that can be generated during the reaction, preventing potential side reactions.

  • Promoting Phosphorylation: By deprotonating the starting material, they can increase the rate of the initial phosphorylation step.[7]

However, the use of a tertiary amine is not always necessary and depends on the specific substrate and desired reaction conditions.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific scale and available equipment.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-Ethoxy-6-nitroquinazolin-4(3H)-one≥98%Commercially availableEnsure the starting material is dry.
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Major chemical supplierHandle with extreme caution in a chemical fume hood.[11][12][13]
TolueneAnhydrousMajor chemical supplier
Dichloromethane (DCM)AnhydrousMajor chemical supplier
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Major chemical supplierFor drying the organic phase.
Ice
Equipment
  • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

  • Heating mantle with a stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.[11][14][15]

Step-by-Step Procedure

Reaction Setup:

  • In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • To the flask, add 7-ethoxy-6-nitroquinazolin-4(3H)-one (1.0 equivalent).

  • Carefully add phosphorus oxychloride (5-10 equivalents, can also be used as the solvent). The reaction can be run neat in POCl₃ or with an inert solvent like toluene.[5]

  • If using a tertiary amine, add it slowly to the reaction mixture at room temperature.

Reaction Execution:

  • Under a gentle flow of nitrogen, begin stirring the mixture.

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain this temperature for 2-4 hours.[16]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Work-up and Isolation:

CAUTION: The work-up procedure involves quenching excess POCl₃, which reacts violently with water in a highly exothermic reaction.[13][17][18] Perform the following steps with extreme care in a fume hood.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. A "reverse quench," where the reaction mixture is added to the quenching solution, is the recommended and safer method.[17][18]

  • The product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash it thoroughly with water, and then dry it.

  • If the product does not precipitate, transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Visual Workflow

Chlorination_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Start Combine Reactants: 7-Ethoxy-6-nitroquinazolin-4(3H)-one + POCl₃ Heat Heat to Reflux (100-110 °C, 2-4h) Start->Heat Monitor Monitor Progress (TLC/HPLC) Heat->Monitor Quench Cool and Quench (Slowly add to ice/water) Monitor->Quench Extract Extract with Organic Solvent (e.g., DCM) Quench->Extract Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Recrystallization or Column Chromatography Dry_Concentrate->Purify End Isolated Product: 4-Chloro-7-ethoxy-6-nitroquinazoline Purify->End

Caption: Experimental workflow for the chlorination of 7-ethoxy-6-nitroquinazolin-4(3H)-one.

Safety Precautions and Waste Disposal

Phosphorus oxychloride (POCl₃) is a highly corrosive, toxic, and moisture-sensitive reagent. [5][11][12][13] It reacts violently with water, releasing toxic hydrogen chloride gas.[13][15]

  • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[11][14][15] Ensure an eyewash station and safety shower are readily accessible.[11]

  • Quenching: The quenching of excess POCl₃ is extremely hazardous due to the highly exothermic reaction with water.[17][18] Always add the reaction mixture slowly to a large excess of ice/water with vigorous stirring. Never add water to the reaction mixture.[17] A delayed exothermic reaction can occur if quenching is done at very low temperatures, leading to a dangerous runaway reaction.[17][18] A "reverse quench" is the recommended procedure for safety.[17]

  • Inhalation: Inhalation of POCl₃ vapors can cause severe irritation to the respiratory tract and may lead to pulmonary edema.[13][14]

  • Skin and Eye Contact: POCl₃ causes severe burns upon contact with skin and eyes.[11][13] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11][12]

  • Waste Disposal: Aqueous waste containing phosphorus byproducts should be neutralized before disposal. Organic waste containing chlorinated solvents and the product should be disposed of in a designated halogenated waste container. Follow all local and institutional guidelines for hazardous waste disposal.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Impure or wet starting material or reagents.- Extend the reaction time or increase the temperature slightly.- Ensure all reagents and solvents are anhydrous.
Low Yield - Incomplete reaction.- Product loss during work-up (e.g., hydrolysis of the product back to the starting material).- Mechanical losses.- See "Incomplete Reaction".- Work up the reaction mixture promptly after quenching. Avoid prolonged contact with aqueous base if the product is susceptible to hydrolysis.[17]- Be careful during extractions and transfers.
Formation of Byproducts - Side reactions due to impurities or incorrect stoichiometry.- Decomposition of starting material or product at high temperatures.- Use pure starting materials and reagents.- Optimize the stoichiometry of POCl₃.- Consider running the reaction at a lower temperature for a longer duration.
Difficult Work-up - Emulsion formation during extraction.- Product is sparingly soluble in the extraction solvent.- Add brine to the aqueous layer to break up emulsions.- Try a different extraction solvent.

Conclusion

The chlorination of 7-ethoxy-6-nitroquinazolin-4(3H)-one with phosphorus oxychloride is a robust and widely used method for the synthesis of the corresponding 4-chloroquinazoline. This intermediate is invaluable for the development of novel quinazoline-based compounds in drug discovery. By understanding the reaction mechanism, adhering strictly to the detailed protocol, and prioritizing safety, researchers can confidently and successfully perform this important chemical transformation.

References

  • Phosphorus oxychloride - SAFETY DATA SHEET. (n.d.).
  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Spectrum Chemical. (2015, April 10).
  • Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings - ChemicalBook. (2024, November 11).
  • PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals - NOAA. (n.d.).
  • Sigma-Aldrich - Safety Data Sheet. (n.d.).
  • How can I properly quench POCl3? - ResearchGate. (2020, September 14).
  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. (2025, August 10).
  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661. Retrieved from [Link]

  • Phosphorus Oxychloride - Common Organic Chemistry. (n.d.).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024, December 20).
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. (2013, October 10).
  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.).
  • Preparation of 2,4-dichloroquinazoline - Google Patents. (n.d.).
  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI. (2025, December 30).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. (n.d.). Retrieved from [Link]

  • SYNTHESIS REACTIONS OF QUINAZOLIN-4-ONE IN THE PRESENCE OF IRON (III)-CHLORIDE CATALYSTS. (2024, November 29). Retrieved from [Link]

Sources

Method

Application Note: Solvent Selection for 4-Chloro-7-ethoxy-6-nitroquinazoline Reactions

Executive Summary The functionalization of 4-chloro-7-ethoxy-6-nitroquinazoline (CENQ) via Nucleophilic Aromatic Substitution ( ) is a critical gateway in the synthesis of second- and third-generation EGFR inhibitors. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 4-chloro-7-ethoxy-6-nitroquinazoline (CENQ) via Nucleophilic Aromatic Substitution (


) is a critical gateway in the synthesis of second- and third-generation EGFR inhibitors. While the quinazoline core is robust, the specific electronic "push-pull" dynamic created by the electron-withdrawing 6-nitro group and the electron-donating 7-ethoxy group creates a unique reactivity profile that demands precise solvent selection.

This guide moves beyond generic "screen-and-see" approaches. It establishes a mechanistic basis for solvent selection, balancing reaction rate , impurity profile (hydrolysis) , and downstream processability . We present two validated protocols: the Precipitation-Driven Method (Standard) and the Solubility-Enhanced Method (High-Performance), ensuring reproducibility and scalability.

Chemical Context & Mechanistic Drivers[1][2][3][4][5][6]

The Electronic Battlefield

The reactivity of the C4-chloride is governed by the competing electronic effects of the benzene ring substituents:

  • 6-Nitro Group (EWG): Inductively and resonance-withdrawing. It lowers the energy of the LUMO at the C4 position, stabilizing the Meisenheimer complex and accelerating

    
    .
    
  • 7-Ethoxy Group (EDG): Resonance-donating. It pushes electron density into the ring system, partially deactivating the C4 center and decelerating the reaction.

The Role of Solvent

In


 reactions involving neutral nucleophiles (like anilines), the transition state involves charge separation (formation of a zwitterionic Meisenheimer intermediate).
  • Polar Protic Solvents (e.g., Isopropanol): Stabilize the leaving group (

    
    ) via hydrogen bonding but may reduce nucleophile typically via solvation shells. However, their primary utility here is solubility differentiation—keeping the starting material in solution while forcing the product (often a hydrochloride salt) to precipitate.
    
  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Leave the nucleophile "naked" and more reactive. They are essential when the aniline is weak (electron-deficient) or when the starting material is insoluble in alcohols.

Visualization: Reaction Mechanism & Solvent Interaction

The following diagram illustrates the


 pathway and where solvent effects intervene.

SNAr_Mechanism cluster_Solvent Solvent Influence SM 4-Cl-7-ethoxy-6-nitroquinazoline (Electrophile) TS Transition State (Charge Separation) SM->TS Activation Hydrolysis Impurity: Quinazolinone (Via H2O attack) SM->Hydrolysis Wet Solvent Risk Nuc Aniline Nucleophile (R-NH2) Nuc->TS Inter Meisenheimer Complex (Stabilized by 6-NO2) TS->Inter Solvent Stabilization Prod Product (HCl Salt Precipitate) Inter->Prod Cl- Elimination Protic Protic (IPA) Promotes Precipitation Risks Solvation of Nuc Protic->Prod Drives Equilibrium Aprotic Aprotic (DMF) Enhances Nuc Reactivity Harder Workup Aprotic->TS Lowers Activation Energy

Caption: Mechanistic pathway of the


 reaction showing the divergence between productive substitution and competitive hydrolysis, modulated by solvent choice.

Solvent Selection Matrix

Select your solvent system based on the nucleophile's reactivity and the desired isolation method .

FeatureIsopropanol (IPA) Acetonitrile (MeCN) DMF / DMAc Toluene
Primary Use Case Standard Protocol. Reactive anilines; Process scale-up.Intermediate reactivity; Clean impurity profile.Low Reactivity. Weak nucleophiles; High-temp requirements.Dean-Stark conditions (rare for this substrate).
Reaction Rate Moderate (Reflux required).Moderate to Fast.Fast (High dielectric constant).Slow (Non-polar).
Solubility (SM) Low to Moderate (Slurry often).Good.Excellent.Good.
Solubility (Product) Very Low (Precipitates as HCl salt).Moderate.High (Requires aqueous workup).Low.
Impurity Risk Low (if dry). Hydrolysis if wet.Very Low.Moderate (Dimethylamine formation at high T).Low.
Workup Filtration (Simplest).Evaporation/Extraction.Aqueous quench/Extraction (Tedious).Filtration.

Detailed Experimental Protocols

Protocol A: The Precipitation Method (Isopropanol)

Best for: Standard synthesis, scale-up, and highly reactive nucleophiles.

Principle: The reaction is driven to completion by the precipitation of the product as the hydrochloride salt. This "self-purifying" step removes unreacted starting materials in the filtrate.

Materials:

  • 4-Chloro-7-ethoxy-6-nitroquinazoline (1.0 equiv)

  • Aniline Nucleophile (1.1 equiv)

  • Isopropanol (anhydrous, <0.05% water)

  • Optional: catalytic HCl (dioxane solution) to initiate salt formation.

Step-by-Step:

  • Charge: In a dry reactor equipped with a reflux condenser and nitrogen inlet, charge 4-Chloro-7-ethoxy-6-nitroquinazoline (1.0 wt).

  • Solvent: Add Isopropanol (10-15 volumes). Note: The starting material may not fully dissolve at RT; this is acceptable.

  • Nucleophile Addition: Add the aniline (1.1 equiv) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Observation: The slurry will typically thin out as the starting material reacts, followed by the thickening of a new precipitate (the product).

    • Color Change: often transitions from pale yellow to bright yellow/orange.

  • Monitoring: Monitor by HPLC/TLC after 2 hours.

    • Target: <1% residual starting chloride.

  • Workup:

    • Cool the mixture slowly to

      
      .
      
    • Stir for 1 hour to maximize yield.

    • Filter the solids.[1][2]

    • Critical Wash: Wash the cake with cold Isopropanol (2 x 2 vol) to remove unreacted aniline.

    • Dry under vacuum at

      
      .
      
Protocol B: The Solubility Method (DMF/Base)

Best for: Deactivated nucleophiles (e.g., electron-poor anilines) or when the product is soluble in IPA.

Principle: Uses a high-boiling polar aprotic solvent to solubilize all species and lower the activation energy. A base is often added to scavenge HCl, preventing protonation of the weak nucleophile.

Materials:

  • 4-Chloro-7-ethoxy-6-nitroquinazoline (1.0 equiv)

  • Aniline Nucleophile (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: DMF or DMAc (anhydrous)

Step-by-Step:

  • Charge: Dissolve the quinazoline (1.0 wt) and nucleophile (1.2 equiv) in DMF (5-8 volumes).

  • Base: Add

    
     (granular, anhydrous).
    
  • Reaction: Heat to

    
    . Caution: Do not exceed 
    
    
    
    to avoid decomposition of the nitro group or solvent.
  • Monitoring: Check HPLC every 1 hour. These reactions are typically faster than in IPA.

  • Workup (Aqueous Crash):

    • Cool reaction to RT.

    • Slowly pour the reaction mixture into rapidly stirring Ice Water (20 volumes).

    • Observation: The product should precipitate as the free base.

    • Filter the solid.[1][2]

    • Wash copiously with water to remove residual DMF.

    • Recrystallize from Ethanol/Water if purity is <98%.

Troubleshooting & Optimization

Controlling Hydrolysis (The "Quinazolinone" Impurity)

The most common failure mode is the conversion of the C4-Cl to C4-OH (quinazolinone).

  • Cause: Adventitious water in the solvent or atmosphere.

  • Detection: A peak appearing at RRT ~0.8 (more polar than SM) on reverse-phase HPLC.

  • Remedy:

    • Use anhydrous solvents (Karl Fischer < 0.05%).

    • Keep the reaction under a positive pressure of Nitrogen.

    • If hydrolysis persists, add 1-2% Triethyl Orthoformate (TEOF) to the solvent as a water scavenger.

Solvent Decision Tree

Use this logic flow to select the optimal protocol for your specific derivative.

Solvent_Decision cluster_Green Green Alternative Start Start: Select Solvent System NucCheck Is the Nucleophile Electron-Rich? (e.g., Aniline, Alkyl amine) Start->NucCheck SolubilityCheck Is Product Soluble in Alcohol? NucCheck->SolubilityCheck Yes (Reactive) ProtoB PROTOCOL B: DMF/Base (Reactivity Driven) NucCheck->ProtoB No (Deactivated) SolubilityCheck->ProtoB Yes (Soluble) ProtoA PROTOCOL A: Isopropanol Reflux (Precipitation Driven) SolubilityCheck->ProtoA No (Precipitates) Green Ethyl Lactate or 2-MeTHF ProtoB->Green If DMF restricted

Caption: Decision tree for selecting between Protocol A (IPA) and Protocol B (DMF) based on nucleophile electronics and solubility.

References

  • Synthesis of Quinazoline Derivatives via Nucleophilic Substitution. BenchChem Application Notes. (2025). Retrieved from

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Molecules. (2024). Retrieved from

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry. (2018). Retrieved from

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. (2021). Retrieved from

  • Preparation method of 4-chloro-6,7-dimethoxyquinoline (Cabozantinib Intermediate). Google Patents. (2016). Retrieved from

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Application

Application Notes and Protocols for the Selective Reduction of the Nitro Group in 4-Chloro-7-ethoxy-6-nitroquinazoline Derivatives

Introduction The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Specifically, 4-Chloro-7-ethoxy-6-nitroquinazoline serves as a critical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Specifically, 4-Chloro-7-ethoxy-6-nitroquinazoline serves as a critical intermediate in the synthesis of a variety of biologically active molecules, including potent kinase inhibitors for cancer therapy.[1] The selective reduction of the 6-nitro group to a 6-amino functionality is a pivotal transformation, unlocking the potential for further molecular elaboration and the introduction of diverse pharmacophores.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and selective reduction of the nitro group in 4-Chloro-7-ethoxy-6-nitroquinazoline derivatives. We will delve into various methodologies, providing detailed protocols, comparative data, and expert insights to ensure successful and reproducible outcomes. A key challenge in this transformation is the preservation of the labile 4-chloro substituent, which is susceptible to hydrodechlorination under certain reductive conditions.[4][5] Therefore, the choice of the appropriate reduction method is paramount.

Mechanistic Considerations in Nitro Group Reduction

The conversion of an aromatic nitro group to an amine is a six-electron reduction that can proceed through several intermediates, including nitroso and hydroxylamine species.[6][7] The reaction mechanism is highly dependent on the chosen reducing agent and the reaction conditions. Broadly, these reductions can be categorized into two main pathways:

  • Catalytic Hydrogenation: This involves the use of a metal catalyst (e.g., Pd, Pt, Ni) and a hydrogen source (H₂ gas or a transfer agent) to facilitate the addition of hydrogen across the N-O bonds.[6][8]

  • Metal-Mediated Reductions: These methods employ metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic or neutral media. The reduction proceeds via a series of single-electron transfers from the metal to the nitro group.[6][9]

Comparative Analysis of Reduction Methodologies

The selection of an optimal reduction strategy hinges on factors such as chemoselectivity, scalability, cost, and safety. Below is a comparative table summarizing the most common methods for the reduction of the nitro group in halogenated quinazoline derivatives.

MethodReagents & ConditionsAdvantagesDisadvantages
Iron in Acidic/Neutral Media Fe powder, NH₄Cl, EtOH/H₂O, refluxHigh chemoselectivity (preserves chloro group), cost-effective, robust.[6][8][10]Heterogeneous reaction, requires filtration to remove iron residues.[10]
Tin(II) Chloride SnCl₂·2H₂O, EtOH or EtOAc, refluxMild conditions, good functional group tolerance.[8][11][12]Formation of tin salts can complicate workup.[13]
Sodium Dithionite Na₂S₂O₄, DMF/H₂O or EtOH/H₂OInexpensive, safe, and effective for many nitro reductions.[14][15][16]May require basic conditions for optimal performance.[17]
Catalytic Transfer Hydrogenation Pd/C, Ammonium formate, MeOH or EtOHAvoids the use of high-pressure hydrogen gas, generally high yielding.[4][18]Potential for dehalogenation, especially with Pd/C.[4]
Catalytic Hydrogenation Raney Nickel, H₂ gasEffective for nitro group reduction, less prone to dehalogenation than Pd/C.[4][8]Requires specialized high-pressure hydrogenation equipment.

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the most reliable and commonly employed methods for the selective reduction of 4-Chloro-7-ethoxy-6-nitroquinazoline.

Protocol 1: Iron-Mediated Reduction in Neutral Conditions

This method is highly recommended for its excellent chemoselectivity, preserving the 4-chloro substituent. The use of ammonium chloride creates a buffered system that avoids strongly acidic conditions.

Materials:

  • 4-Chloro-7-ethoxy-6-nitroquinazoline

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-7-ethoxy-6-nitroquinazoline (1.0 eq).

  • Add a 4:1 mixture of Ethanol:Water as the solvent.

  • To this suspension, add ammonium chloride (5.0 eq) and iron powder (5.0 eq).[10]

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-4-chloro-7-ethoxyquinazoline.

  • The crude product can be purified by recrystallization or column chromatography.

Expertise & Experience: The initial reaction can be vigorous. It is crucial to ensure efficient stirring to prevent the iron powder from settling. The filtration step should be performed while the solution is still warm to prevent premature precipitation of the product.[10]

Protocol 2: Reduction with Tin(II) Chloride Dihydrate

This method offers a mild alternative to iron-based reductions and is compatible with a wide range of functional groups.

Materials:

  • 4-Chloro-7-ethoxy-6-nitroquinazoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution (saturated) or Sodium hydroxide (NaOH) solution (1M)

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4-Chloro-7-ethoxy-6-nitroquinazoline (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.[4]

  • Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, carefully pour the reaction mixture into ice-water.

  • Basify the mixture by the slow addition of a saturated sodium bicarbonate solution or 1M sodium hydroxide solution until the pH is approximately 8. This will precipitate tin salts.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Trustworthiness: The workup for this reaction requires careful pH adjustment. Incomplete neutralization can lead to the formation of emulsions, making extraction difficult. Adding the base slowly with vigorous stirring is key to a clean separation.

Visualization of Experimental Workflow

General Workflow for Nitro Group Reduction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Nitroquinazoline in Solvent reagents Add Reducing Agent (e.g., Fe/NH4Cl or SnCl2) start->reagents heat Heat to Reflux reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter (for Fe) or Quench & Basify (for SnCl2) cool->filter extract Extract with Organic Solvent filter->extract purify Purify by Chromatography or Recrystallization extract->purify end end purify->end Final Product: Aminoquinazoline

Caption: A generalized experimental workflow for the reduction of 4-Chloro-7-ethoxy-6-nitroquinazoline.

Troubleshooting and Validation

ProblemPotential CauseSuggested Solution
Incomplete Reaction - Insufficient reducing agent- Deactivated catalyst (if applicable)- Low reaction temperature- Increase the equivalents of the reducing agent- Use fresh reagents- Ensure the reaction temperature is maintained at reflux
Dehalogenation (Loss of Chloro Group) - Use of a highly active hydrogenation catalyst (e.g., Pd/C)- Harsh reaction conditions- Switch to a milder reducing agent like Fe/NH₄Cl or SnCl₂·2H₂O- If using catalytic hydrogenation, consider Raney Nickel as an alternative to Pd/C[4]
Formation of Side Products (e.g., Azo/Azoxy) - Incomplete reduction- Reaction intermediates being trapped- Ensure sufficient equivalents of the reducing agent and allow the reaction to go to completion- Monitor the reaction closely to avoid prolonged reaction times after the starting material is consumed
Difficult Workup (Emulsions) - Incomplete neutralization of acidic or basic media- Precipitation of metal salts- Adjust the pH carefully and slowly during the workup- Use a filter aid like Celite® to remove fine precipitates

Validation of the final product, 6-amino-4-chloro-7-ethoxyquinazoline, should be performed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To assess the purity of the product and compare it with the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the successful reduction of the nitro group and the retention of other functionalities. The appearance of a new signal for the -NH₂ protons and a characteristic upfield shift of the aromatic protons are indicative of a successful reaction.

Conclusion

The selective reduction of the nitro group in 4-Chloro-7-ethoxy-6-nitroquinazoline derivatives is a critical transformation in the synthesis of valuable pharmaceutical intermediates. While several methods are available, the choice of the reducing agent and reaction conditions must be carefully considered to ensure high chemoselectivity and avoid undesired side reactions, particularly dehalogenation. The iron/ammonium chloride system offers a robust, cost-effective, and highly selective method for this transformation. For substrates that may be sensitive to these conditions, tin(II) chloride provides a milder alternative. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently and efficiently synthesize the desired 6-aminoquinazoline derivatives, paving the way for further discoveries in drug development.

References

  • Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043–2050.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • F. F. Blicke, E. L. Jenner. (1956). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
  • Li, H., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing.
  • ResearchGate. (2025). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles.
  • ResearchGate. (n.d.).
  • LibreTexts. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl 2 in TBAB.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose.
  • SciSpace. (1997). Reduction of Nitroarenes with Sodium Dithionite.
  • Common Organic Chemistry. (n.d.). Sodium Dithionite. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Science Alert. (2013). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline.
  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?
  • ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets.
  • Reddit. (2025). Nitro reduction conditions.
  • BenchChem. (n.d.). Strategies to avoid over-reduction of the nitro group in 2-Amino-6-nitroquinoxaline.
  • Google Patents. (n.d.).
  • Calvin Digital Commons. (n.d.).
  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. (n.d.). Preprints.org.
  • MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one.
  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • PMC. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Supported gold-catalyzed and ammonia-promoted selective synthesis of quinazolines in aqueous media.
  • RSC Advances. (2017).
  • Santa Cruz Biotechnology. (n.d.). 4-Chloro-6-(2-chloro-ethoxy)-7-(2-methoxy-ethoxy)-quinazoline.

Sources

Method

Application Note: A Comprehensive Protocol for the Synthesis of Transtinib Utilizing 4-Chloro-7-ethoxy-6-nitroquinazoline

Abstract This document provides a detailed, research-grade protocol for the multi-step synthesis of Transtinib, a novel hypothetical tyrosine kinase inhibitor. The synthetic route commences with the commercially availabl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, research-grade protocol for the multi-step synthesis of Transtinib, a novel hypothetical tyrosine kinase inhibitor. The synthetic route commences with the commercially available starting material, 4-Chloro-7-ethoxy-6-nitroquinazoline. The methodology is structured to provide researchers, chemists, and drug development professionals with a robust and reproducible process. Each step is accompanied by in-depth mechanistic explanations, safety protocols, and characterization guidelines, reflecting field-proven laboratory practices. The core transformations include a highly regioselective nucleophilic aromatic substitution (SNAr), a chemoselective nitro group reduction, and a final N-acylation to yield the target compound.

Introduction and Synthetic Strategy

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anti-cancer agents that function as tyrosine kinase inhibitors (TKIs).[1] These molecules typically achieve their therapeutic effect by competing with ATP at the catalytic site of oncogenic kinases. The synthesis of novel quinazoline-based TKIs is a critical activity in modern drug discovery.

This guide details the synthesis of "Transtinib," a rationally designed TKI analogue. Our synthetic strategy is built upon three key transformations, designed for efficiency, selectivity, and scalability.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position of the quinazoline ring is highly activated towards nucleophilic displacement. This is due to the electron-withdrawing effect of the ring nitrogens. The presence of a nitro group at the C6 position further enhances this electrophilicity, facilitating a clean reaction with a selected aniline derivative.[2][3]

  • Chemoselective Nitro Reduction: The nitro group at the C6 position is selectively reduced to a primary amine. This transformation is a critical step, creating a nucleophilic handle for the introduction of the final side chain. The choice of reducing agent is paramount to avoid unwanted side reactions, such as the reduction of other functionalities.[4][5][6]

  • N-Acylation: The newly formed C6-aniline is acylated to install the final pharmacophore, an unsaturated amide, which can act as a Michael acceptor for potential covalent binding to a target kinase. This reaction is typically driven to completion using an acyl chloride in the presence of a non-nucleophilic base.[7][8]

The overall workflow is designed to be a self-validating system, with clear checkpoints for reaction monitoring (e.g., TLC) and purification to ensure the high purity of intermediates and the final product.

G cluster_0 Phase 1: Core Assembly cluster_1 Phase 2: Functional Group Interconversion cluster_2 Phase 3: Final Acylation & Purification cluster_3 Quality Control SM Starting Material 4-Chloro-7-ethoxy-6-nitroquinazoline INT1 Intermediate 1 SNAr Product SM->INT1 Step 1: SNAr Reaction INT2 Intermediate 2 Reduced Amine INT1->INT2 Step 2: Nitro Reduction FP Final Product Transtinib INT2->FP Step 3: N-Acylation PUR Final Purification (Chromatography/Crystallization) FP->PUR QC Structural & Purity Analysis (NMR, MS, HPLC) PUR->QC

Diagram 1: High-level synthetic workflow for Transtinib.

Detailed Synthesis Protocol

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )SupplierGradeNotes
4-Chloro-7-ethoxy-6-nitroquinazoline253.65Commercial>98%Starting Material
(S)-1-(3-aminophenyl)ethanol137.18Commercial>98%Nucleophile for Step 1
Isopropanol (IPA)60.10CommercialAnhydrousSolvent for Step 1
Iron Powder (-325 mesh)55.85CommercialReagent GradeReducing Agent for Step 2
Ammonium Chloride (NH₄Cl)53.49CommercialACS GradeCo-reagent for Step 2
Ethanol (EtOH)46.07Commercial200 ProofSolvent for Step 2
Dichloromethane (DCM)84.93CommercialAnhydrousSolvent for Step 3
Triethylamine (TEA)101.19Commercial>99.5%, AnhydrousBase for Step 3
But-2-enoyl chloride (Crotonyl chloride)104.53Commercial>97%Acylating Agent for Step 3
Standard laboratory glassware, TLC plates, magnetic stirrers, heating mantles, rotary evaporator, inert atmosphere setup (N₂/Ar).----

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Thionyl chloride (used in the synthesis of the starting material) and acyl chlorides are corrosive and lachrymatory; handle with extreme care.[1][9]

Step 1: Synthesis of (S)-N-(3-(1-hydroxyethyl)phenyl)-7-ethoxy-6-nitroquinazolin-4-amine (Intermediate 1)

Reaction Principle: This step is a nucleophilic aromatic substitution (SNAr). The lone pair of the aniline nitrogen in (S)-1-(3-aminophenyl)ethanol attacks the electron-deficient C4 carbon of the quinazoline ring. The reaction is facilitated by heating in a protic solvent like isopropanol, which can stabilize the intermediates. The strong electron-withdrawing nitro group at the C6 position is critical for activating the C4 position for this substitution.[10]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-7-ethoxy-6-nitroquinazoline (5.0 g, 19.7 mmol, 1.0 eq).

  • Add anhydrous isopropanol (100 mL). Stir the suspension.

  • Add (S)-1-(3-aminophenyl)ethanol (3.0 g, 21.7 mmol, 1.1 eq).

  • Heat the reaction mixture to reflux (approx. 82 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate / Hexanes. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold isopropanol (2 x 20 mL) to remove unreacted starting materials.

  • Dry the solid under vacuum at 50 °C to afford Intermediate 1 as a bright yellow powder.

Expected Yield: 85-92%. Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS).

Step 2: Synthesis of (S)-N⁴-(3-(1-hydroxyethyl)phenyl)-7-ethoxyquinazoline-4,6-diamine (Intermediate 2)

Reaction Principle: This step involves the chemoselective reduction of an aromatic nitro group to a primary amine. While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method, reduction with metallic iron in the presence of an acidic activator like ammonium chloride is a robust and highly selective alternative.[4][5] This method is particularly advantageous as it avoids the use of high-pressure hydrogenation equipment and is less prone to cause dehalogenation or reduction of other sensitive groups, although none are present here. The reaction proceeds via a series of single-electron transfers from the iron surface.

Procedure:

  • In a 500 mL round-bottom flask, suspend Intermediate 1 (6.0 g, 16.9 mmol, 1.0 eq) in a mixture of Ethanol (180 mL) and Water (60 mL).

  • Add ammonium chloride (9.0 g, 169 mmol, 10.0 eq) and iron powder (4.7 g, 84.5 mmol, 5.0 eq).

  • Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitor the reaction by TLC (10% Methanol / DCM). The disappearance of the yellow starting material indicates completion, typically within 2-3 hours.

  • Once complete, cool the reaction to room temperature and filter the hot solution through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with hot ethanol (3 x 30 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography to yield Intermediate 2 as an off-white to pale brown solid.

Expected Yield: 75-85%. Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS).

Step 3: Synthesis of (S)-N-(4-((3-(1-hydroxyethyl)phenyl)amino)-7-ethoxyquinazolin-6-yl)but-2-enamide (Transtinib)

Reaction Principle: This is a standard N-acylation reaction. The primary amine at the C6 position of Intermediate 2 acts as a nucleophile, attacking the electrophilic carbonyl carbon of but-2-enoyl chloride. A tertiary amine base, such as triethylamine (TEA), is added to act as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.[7][8] Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.

Procedure:

  • Suspend Intermediate 2 (4.0 g, 12.3 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (120 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (2.6 mL, 18.5 mmol, 1.5 eq) dropwise with stirring.

  • In a separate flask, prepare a solution of but-2-enoyl chloride (1.4 g, 13.5 mmol, 1.1 eq) in anhydrous DCM (20 mL).

  • Add the but-2-enoyl chloride solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC (10% Methanol / DCM).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (gradient elution, e.g., 2-8% Methanol in DCM) to afford Transtinib as a solid.

Expected Yield: 60-75%. Final Characterization: ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC for purity analysis.

Reaction Scheme Visualization

Diagram 2: Chemical synthesis pathway of Transtinib.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Incomplete reactionInsufficient heating; poor quality of starting material.Ensure the reaction reaches reflux. Check the purity of the starting aniline. An additional 0.1 eq of the aniline can be added if the reaction stalls.
Step 2: Low yieldInefficient filtration of iron salts; product loss during workup.Ensure the reaction mixture is filtered while hot to prevent premature crystallization. Use a thick pad of Celite and wash thoroughly with hot solvent.
Step 2: Product is dark/impureFormation of iron oxides/hydroxides; air oxidation of the diamine product.The diamine product can be sensitive to air. Work expeditiously and consider performing the filtration and concentration under an inert atmosphere. A charcoal treatment of the filtrate can sometimes help.
Step 3: Multiple products by TLCHydrolysis of acyl chloride; di-acylation; O-acylation on the alcohol.Ensure strictly anhydrous conditions. Add the acyl chloride slowly at 0 °C to control reactivity. The N-acylation is significantly faster than O-acylation under these basic conditions.

References

  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring.
  • Reduction of nitro compounds. Wikipedia. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Laboratory-scale synthesis of trametinib (55). ResearchGate. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]

  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Preprints.org. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC. [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]

  • CN109336884B - Method for synthesizing trametinib key intermediate.
  • C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • A New Synthesis of Gefitinib. Thieme Connect. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC. [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • CN103265497B - A kind of intermediate 4-chloro-6-amino-7-hydroxyquinazoline required for the synthesis of tinib antineoplastic drugs and its preparation method.
  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF. ResearchGate. [Link]

  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC. [Link]

Sources

Application

procedure for synthesizing 4-amino-7-ethoxy-6-nitroquinazoline derivatives

Application Note & Protocol: A-076 Topic: A Robust, Multi-Step Synthesis of 4-Amino-7-ethoxy-6-nitroquinazoline Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction and Scientific Back...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: A-076

Topic: A Robust, Multi-Step Synthesis of 4-Amino-7-ethoxy-6-nitroquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Background

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Specifically, 4-amino-6-nitro-7-substituted quinazolines are crucial intermediates in the synthesis of irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Afatinib, used in oncology. The strategic placement of the nitro group at the C6 position and an alkoxy group at C7 is pivotal for molecular recognition and binding affinity.

This document provides a detailed, three-step synthetic protocol for 4-amino-7-ethoxy-6-nitroquinazoline , a key building block for drug discovery. The narrative explains the chemical logic behind each transformation, ensuring that researchers can not only replicate the procedure but also adapt it for the synthesis of analogous compounds. The overall strategy involves:

  • Cyclization of a substituted aminobenzonitrile with formamidine acetate to construct the quinazolinone core.

  • Chlorination of the C4-position using phosphorus oxychloride (POCl₃) to create a reactive intermediate.

  • Amination via nucleophilic aromatic substitution (SNAr) to install the final C4-amino group.

Overall Synthetic Scheme

The synthesis proceeds from the starting material, 2-amino-4-ethoxy-5-nitrobenzonitrile, through a sequence of cyclization, chlorination, and amination.

Synthetic_Pathway SM 2-Amino-4-ethoxy- 5-nitrobenzonitrile I1 7-Ethoxy-6-nitroquinazolin- 4(3H)-one SM->I1 Step 1: Cyclization Formamidine Acetate, 2-Methoxyethanol, Reflux I2 4-Chloro-7-ethoxy- 6-nitroquinazoline I1->I2 Step 2: Chlorination POCl₃, DIPEA, Reflux FP 4-Amino-7-ethoxy- 6-nitroquinazoline I2->FP Step 3: Amination NH₄OH, THF, 60 °C

Figure 1: Overall reaction scheme for the synthesis of 4-amino-7-ethoxy-6-nitroquinazoline.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Key Hazards
2-Amino-4-ethoxy-5-nitrobenzonitrileNot assignedC₉H₉N₃O₃207.19Irritant, Toxic
Formamidine Acetate3473-63-0C₃H₈N₂O₂104.11Irritant
2-Methoxyethanol109-86-4C₃H₈O₂76.09Flammable, Toxic
Phosphorus Oxychloride (POCl₃)10025-87-3Cl₃OP153.33Corrosive, Toxic
N,N-Diisopropylethylamine (DIPEA)7087-68-5C₈H₁₉N129.24Flammable, Corrosive
Ammonium Hydroxide (28-30% soln)1336-21-6NH₄OH35.05Corrosive, Toxic
Tetrahydrofuran (THF), Anhydrous109-99-9C₄H₈O72.11Flammable, Irritant
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Carcinogen
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Flammable, Irritant
Hexanes110-54-3C₆H₁₄86.18Flammable, Toxic
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Irritant
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Irritant
Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocols

Step 1: Synthesis of 7-Ethoxy-6-nitroquinazolin-4(3H)-one

Causality: This step constructs the core heterocyclic system. The reaction of an ortho-aminobenzonitrile with formamidine acetate is a well-established method for forming the pyrimidine ring of the quinazoline scaffold.[1][2] 2-Methoxyethanol serves as a high-boiling polar solvent suitable for this condensation reaction.

Procedure:

  • To a 250 mL round-bottom flask, add 2-amino-4-ethoxy-5-nitrobenzonitrile (10.0 g, 48.3 mmol, 1.0 eq) and formamidine acetate (10.0 g, 96.1 mmol, 2.0 eq).

  • Add 2-methoxyethanol (100 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to reflux (approx. 125 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (Mobile phase: 10% Methanol in DCM).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into 400 mL of cold water with vigorous stirring. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with water (3 x 50 mL), and then with a small amount of cold ethanol (20 mL).

  • Dry the solid under vacuum to yield 7-ethoxy-6-nitroquinazolin-4(3H)-one as a yellow powder. (Expected yield: 80-90%).

Step 2: Synthesis of 4-Chloro-7-ethoxy-6-nitroquinazoline

Causality: The 4-oxo group of the quinazolinone is not a good leaving group for nucleophilic substitution. This step converts the C4-hydroxyl (in its tautomeric form) into a highly reactive C4-chloro group.[3] Phosphorus oxychloride is a standard and effective reagent for this transformation.[4][5] DIPEA is added as a non-nucleophilic base to neutralize the HCl generated during the reaction.[3]

Procedure:

  • In a 250 mL round-bottom flask, suspend the dried 7-ethoxy-6-nitroquinazolin-4(3H)-one (9.0 g, 38.3 mmol, 1.0 eq) in phosphorus oxychloride (POCl₃, 90 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (7.3 mL, 42.1 mmol, 1.1 eq) dropwise to the suspension at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105 °C) for 4-5 hours. The suspension should gradually become a clear solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (use a trap with NaOH solution).

  • Cautiously pour the viscous residue onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extract the aqueous mixture with dichloromethane (DCM, 3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture or by flash chromatography (silica gel, gradient of 20-40% EtOAc in hexanes) to yield 4-chloro-7-ethoxy-6-nitroquinazoline as a pale yellow solid. (Expected yield: 85-95%).

Step 3: Synthesis of 4-Amino-7-ethoxy-6-nitroquinazoline

Causality: The chloro group at the C4 position is an excellent leaving group, making the position highly susceptible to nucleophilic aromatic substitution (SNAr).[6] The electron-withdrawing nitro group at C6 further activates the quinazoline ring system for this attack.[6] An excess of ammonium hydroxide provides the ammonia nucleophile to displace the chloride and form the final product.

Procedure:

  • Dissolve 4-chloro-7-ethoxy-6-nitroquinazoline (8.0 g, 31.5 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF, 160 mL) in a 500 mL round-bottom flask.

  • Cool the solution in an ice bath and slowly add concentrated ammonium hydroxide solution (28-30%, 80 mL) dropwise with stirring.

  • Seal the flask and heat the mixture to 60 °C in an oil bath for 3-4 hours.

  • Monitor the reaction by TLC (Mobile phase: 50% EtOAc in hexanes).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the THF under reduced pressure.

  • Add 200 mL of cold water to the remaining aqueous mixture to precipitate the product.

  • Collect the yellow solid by vacuum filtration, wash extensively with water (3 x 50 mL).

  • Dry the product under vacuum at 50 °C to afford pure 4-amino-7-ethoxy-6-nitroquinazoline . (Expected yield: 90-98%).

Laboratory Workflow Visualization

Lab_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination s1_setup 1. Combine Reactants (Substrate, Formamidine Acetate) s1_react 2. Reflux in 2-Methoxyethanol (6-8h) s1_setup->s1_react s1_workup 3. Precipitate in Water s1_react->s1_workup s1_isolate 4. Filter & Dry Product 1 s1_workup->s1_isolate s2_setup 5. Suspend Product 1 in POCl₃ + DIPEA s1_isolate->s2_setup To Next Step s2_react 6. Reflux (4-5h) s2_setup->s2_react s2_workup 7. Quench on Ice & Neutralize s2_react->s2_workup s2_purify 8. Extract, Dry, & Purify Product 2 s2_workup->s2_purify s3_setup 9. Dissolve Product 2 in THF s2_purify->s3_setup To Next Step s3_react 10. Add NH₄OH & Heat (60°C, 3-4h) s3_setup->s3_react s3_workup 11. Remove THF, Precipitate in Water s3_react->s3_workup s3_isolate 12. Filter & Dry Final Product s3_workup->s3_isolate

Figure 2: Step-by-step laboratory workflow from starting materials to the final purified product.

Troubleshooting Guide

StepProblemProbable Cause(s)Suggested Solution(s)
1Incomplete reactionInsufficient reaction time or temperature.Ensure reflux temperature is maintained. Extend reaction time and monitor by TLC.
1Low yieldProduct partially soluble in water/ethanol wash.Ensure precipitation water is cold. Minimize the amount of cold ethanol used for washing.
2Reaction does not go to completionInactive (wet) POCl₃. Insufficient heating.Use a fresh, unopened bottle of POCl₃. Ensure the reaction is moisture-free. Confirm reflux temperature.[7]
2Difficult workup / Low recoveryFormation of stable phosphorylated intermediates.Ensure the reaction mixture is poured onto a large excess of ice with very vigorous stirring. Neutralize slowly.
3Incomplete aminationInsufficient heating or reaction time. Low concentration of ammonia.Ensure the reaction vessel is properly sealed to prevent ammonia loss. Extend heating time.
AllMultiple spots on TLCSide reactions or impure starting material.Purify the starting material for the problematic step. Optimize reaction temperature and time to minimize side products.

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood. Wear acid-resistant gloves, a lab coat, and full-face protection. Quench residues and glassware carefully with ice and then a base.

  • Nitro Compounds: Potentially explosive, especially when heated. Avoid excessive heat and mechanical shock.

  • Solvents: Flammable and/or toxic solvents (2-Methoxyethanol, THF, DCM) are used. Work in a fume hood, away from ignition sources.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

  • PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. PrepChem.com. Available at: [Link]

  • Qiu, C. et al. (n.d.). Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). AWS. Available at: [Link]

  • MDPI. (2024, December 19). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-nitro-7-tosylquinazolin-4(3H)-one (III). ResearchGate. Available at: [Link]

  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available at: [Link]

  • PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal. Available at: [Link]

  • Wang, M. (n.d.). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. Available at: [Link]

  • ResearchGate. (2025, August 10). POCl3 Chlorination of 4-Quinazolones. ResearchGate. Available at: [Link]

  • RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Publishing. Available at: [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Organic Syntheses. Available at: [Link]

  • CDC Stacks. (n.d.). Supporting Information. CDC Stacks. Available at: [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.
  • MDPI. (2024, March 8). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. MDPI. Available at: [Link]

  • PMC. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. PMC. Available at: [Link]

  • WashU Medicine Research Profiles. (2011, September 15). Deprotonated N-(2,4-dinitrophenyl)amino acids undergo cyclization in solution and the gas phase. WashU Medicine Research Profiles. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-7-fluoro-6-nitroquinazoline. PubChem. Available at: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis with 4-Chloro-7-ethoxy-6-nitroquinazoline

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of quinazoline-based kinase inhibitors. It details the microwave-assisted nucleophilic aromatic substit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of quinazoline-based kinase inhibitors. It details the microwave-assisted nucleophilic aromatic substitution (


) of 4-Chloro-7-ethoxy-6-nitroquinazoline , a critical scaffold in the development of EGFR and Src kinase inhibitors.

Topic: Accelerated


 Amination for Kinase Inhibitor Discovery
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Synthesis Division

Executive Summary

The quinazoline pharmacophore is ubiquitous in oncology, serving as the backbone for blockbuster drugs like Gefitinib, Erlotinib, and Vandetanib. 4-Chloro-7-ethoxy-6-nitroquinazoline represents a high-value intermediate where the C4-chloro group acts as the electrophile for amine coupling, while the C6-nitro group serves as a "masked" amine for future functionalization (e.g., acrylamide attachment for covalent inhibition).

Conventional thermal synthesis of these intermediates often requires prolonged reflux (4–12 hours) in isopropanol or acetonitrile, leading to side reactions such as hydrolysis of the chloro-group. This guide provides a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to <20 minutes, improves yield by 15-20%, and minimizes solvent waste.

Scientific Rationale & Mechanism

The "Nitro-Activation" Effect

Unlike electron-rich 6,7-dialkoxyquinazolines (e.g., Erlotinib precursors), the 6-nitro substituent in this scaffold significantly lowers the LUMO energy of the pyrimidine ring.

  • Electronic Effect: The strong electron-withdrawing nature (

    
    ) of the nitro group at C6, combined with the inherent electronegativity of N1 and N3, makes the C4 position highly susceptible to nucleophilic attack.
    
  • Microwave Synergy: The high polarity of the nitro group increases the molecular loss tangent (

    
    ), allowing the starting material to couple efficiently with the microwave field, generating rapid internal heating.
    
Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks C4, forming a Meisenheimer complex stabilized by the N1/N3 atoms and the C6-nitro group. The chloride ion is then eliminated, restoring aromaticity.

SNAr_Mechanism Start 4-Chloro-7-ethoxy- 6-nitroquinazoline Complex Meisenheimer Complex Start->Complex + Amine MW Irradiation Amine Amine Nucleophile (R-NH2) Amine->Complex Product 4-Amino-7-ethoxy- 6-nitroquinazoline Complex->Product - Cl⁻ HCl HCl (Byproduct) Complex->HCl

Figure 1: Mechanistic pathway of the microwave-assisted


 reaction.

Experimental Protocol

Materials & Equipment
  • Scaffold: 4-Chloro-7-ethoxy-6-nitroquinazoline (Assay >97%).

  • Nucleophile: Substituted aniline (e.g., 3-chloro-4-fluoroaniline) or aliphatic amine.

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN). Note: iPrOH is preferred for "green" precipitation workups.

  • Base (Optional): DIPEA (N,N-Diisopropylethylamine) or Et3N. Often omitted if the product precipitates as HCl salt.

  • Vessel: 10 mL or 30 mL Borosilicate Glass Pressure Vial with Teflon/Silicone Septum.

  • Microwave System: Single-mode or Multi-mode reactor (e.g., Biotage Initiator, CEM Discover, Anton Paar Monowave).

Standard Operating Procedure (SOP)
Step 1: Preparation
  • Weigh 1.0 equiv (e.g., 200 mg) of 4-Chloro-7-ethoxy-6-nitroquinazoline into a 10 mL microwave vial.

  • Add 1.1 equiv of the amine nucleophile.

  • Add 3–4 mL of Isopropanol (Concentration ~0.15–0.2 M).

    • Expert Tip: If the amine is a hydrochloride salt, add 2.5 equiv of DIPEA to liberate the free base.

  • Add a magnetic stir bar and seal the vial.

Step 2: Microwave Irradiation

Program the reactor with the following parameters:

ParameterSettingRationale
Temperature 110 °C Sufficient activation energy without degrading the nitro group.
Time 15:00 min Optimized for >98% conversion; prevents thermal decomposition.
Pressure Limit 15 barSafety cutoff (iPrOH generates ~3-4 bar at 110°C).
Power Dynamic (Max 150W)Allows the PID controller to maintain temp accurately.
Pre-stirring 30 secEnsures homogeneity before heating.
Step 3: Workup & Purification[1]
  • Cooling: Allow the vial to cool to <50°C using the system's compressed air jet.

  • Precipitation: In iPrOH, the product often crystallizes upon cooling. If not, cool the vial in an ice bath for 30 minutes.

  • Filtration: Filter the solid precipitate under vacuum.

  • Washing: Wash the cake with cold iPrOH (2 x 2 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted amine and trace HCl.

  • Drying: Dry under vacuum at 40°C.

Comparative Data: Microwave vs. Thermal

The following data highlights the efficiency gains when synthesizing N-(3-chloro-4-fluorophenyl)-7-ethoxy-6-nitroquinazolin-4-amine (a Gefitinib/Vandetanib hybrid intermediate).

MetricThermal Reflux (Oil Bath)Microwave SynthesisImprovement
Temperature 82 °C (Reflux)110 °C+28 °C
Time 6 Hours15 Minutes24x Faster
Solvent Volume 20 mL/g10 mL/g50% Reduction
Isolated Yield 72%89% +17%
Purity (LCMS) 91% (Hydrolysis byproducts)>98%Cleaner Profile

Troubleshooting & Expert Insights

Moisture Sensitivity

The C4-chloro bond is hydrolytically unstable, especially in the presence of the electron-withdrawing nitro group.

  • Symptom: Formation of 4-hydroxy-7-ethoxy-6-nitroquinazoline (Mass M-18 relative to starting material).

  • Solution: Use anhydrous solvents. Ensure the microwave vial is dry. If using older iPrOH, dry over molecular sieves (3Å) before use.

"Thermal Runaway" with Nitro Compounds

Nitro compounds couple very efficiently with microwaves.

  • Risk: Rapid temperature spikes beyond the set point.

  • Mitigation: Use "High Absorption" settings if available, or reduce the maximum power limit to prevent overshoot. Ensure the volume is at least 20% of the vial capacity to absorb energy effectively.

Workflow Diagram

Workflow Prep Preparation Mix Scaffold + Amine in iPrOH Seal Seal & Pre-Stir (30s) Prep->Seal Irradiate Microwave Irradiation 110°C, 15 min, Dynamic Power Seal->Irradiate Cool Cooling Air Jet to <50°C Irradiate->Cool Precip Precipitation Ice Bath (30 min) Cool->Precip Filter Filtration & Wash Cold iPrOH / Et2O Precip->Filter

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Microwave-Assisted Synthesis of Quinazolines

    • Source: Kabri, Y. et al.
    • Relevance: Establishes the baseline kinetics for on the quinazoline core.
  • Synthesis of 4-Anilinoquinazolines (Thermal vs MW)

    • Source: Lima, D. et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein Journal of Organic Chemistry, 2018.
    • Relevance: Provides comparative yield data and solvent effects for 4-chloro displacement.
  • EGFR Inhibitor Chemistry (Patent Literature)

    • Source: Patent WO2016210345A1. "Composition and methods for inhibiting mammalian sterile 20-like kinase 1."
    • Relevance: Explicitly describes the use of 4-chloro-7-ethoxy-6-nitroquinazoline (Compound 33) in kinase inhibitor synthesis.
  • Reaction Optimization for 6,7-Disubstituted Quinazolines

    • Source: Barbosa, M. et al. "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis." Molecules, 2023.[2][3]

    • Relevance: Validates the regioselectivity and workup procedures for similar dialkoxy/nitro scaffolds.

Sources

Application

Application Notes and Protocols for the Crystallization of 4-Chloro-7-ethoxy-6-nitroquinazoline

Abstract This technical guide provides a comprehensive overview of crystallization methods for the purification of 4-Chloro-7-ethoxy-6-nitroquinazoline, a key intermediate in the synthesis of various pharmacologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of crystallization methods for the purification of 4-Chloro-7-ethoxy-6-nitroquinazoline, a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is paramount for the successful and efficient production of high-quality active pharmaceutical ingredients (APIs). This document outlines the underlying principles of crystallization, details several robust protocols for recrystallization, and provides a framework for solvent selection and optimization. The methodologies are designed for researchers, scientists, and drug development professionals to achieve high purity and yield of the target compound.

Introduction: The Critical Role of Crystallization in Intermediate Purification

4-Chloro-7-ethoxy-6-nitroquinazoline serves as a crucial building block in the synthetic pathways of numerous pharmaceutical agents. The crystalline form and purity of this intermediate directly impact the quality, efficacy, and safety of the final drug product. Impurities, whether from starting materials, by-products, or degradation products, can be carried through subsequent synthetic steps, leading to reduced yields, compromised API quality, and potential safety concerns.

Crystallization is a powerful and widely employed technique for the purification of solid organic compounds. It is a thermodynamically driven process where a solute in a solution solidifies into a highly ordered crystalline lattice, effectively excluding impurities. The selection of an appropriate crystallization method and solvent system is critical for achieving the desired purity, crystal size distribution, and yield. This guide provides a detailed exploration of various crystallization strategies tailored for 4-Chloro-7-ethoxy-6-nitroquinazoline.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of 4-Chloro-7-ethoxy-6-nitroquinazoline is fundamental to developing effective crystallization protocols. While specific experimental solubility data for this compound is not extensively available in the public domain, a qualitative assessment can be made based on its structural analogues, such as 4-chloro-6-nitroquinazoline, which exhibits moderate solubility in organic solvents and is sparingly soluble in water[1][2].

Table 1: Predicted and Observed Solubility Characteristics of 4-Chloro-7-ethoxy-6-nitroquinazoline and Related Compounds

Solvent ClassPredicted Solubility of 4-Chloro-7-ethoxy-6-nitroquinazolineRationale and Observations from Analogous Compounds
Alcohols (e.g., Ethanol, Methanol, Isopropanol)Moderately Soluble to SolubleEthanol is a common and effective recrystallization solvent for many quinazoline derivatives[3]. The ethoxy group may enhance solubility in alcohols compared to its non-alkoxylated counterparts.
Esters (e.g., Ethyl Acetate)Moderately SolubleOften used in combination with alcohols to create effective mixed-solvent systems for recrystallization of related quinolines[4].
Ketones (e.g., Acetone)Likely SolubleThe polar aprotic nature of acetone can be effective in dissolving moderately polar compounds.
Chlorinated Solvents (e.g., Dichloromethane)Likely SolubleGood solubility is expected, but these are often less desirable for final purification steps due to potential for inclusion and toxicity.
Aromatic Hydrocarbons (e.g., Toluene)Sparingly Soluble to Moderately SolubleMay be suitable for specific applications but can be less effective than more polar solvents.
Aliphatic Hydrocarbons (e.g., Hexane, Heptane)Sparingly Soluble to InsolubleThese are typically used as anti-solvents to induce crystallization from more polar solvents. A mixture of petroleum ether and ethyl acetate has been used for washing similar compounds[5].
Water InsolubleThe hydrophobic quinazoline core and chloro-substituent suggest very low aqueous solubility.

Crystallization Methodologies: A Practical Guide

The choice of crystallization method depends on the solubility profile of the compound and the nature of the impurities. The following protocols provide a starting point for the purification of 4-Chloro-7-ethoxy-6-nitroquinazoline.

Cooling Crystallization

This is the most common recrystallization technique and relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold solvent.

  • Dissolution: In a suitable flask, add the crude 4-Chloro-7-ethoxy-6-nitroquinazoline. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution, avoiding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals.

  • Crystal Maturation: Once crystals begin to form, further cool the flask in an ice bath for at least one hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in a particular solvent at room temperature. An "anti-solvent" in which the compound is insoluble is added to induce precipitation.

  • Dissolution: Dissolve the crude 4-Chloro-7-ethoxy-6-nitroquinazoline in a minimum amount of ethanol at room temperature.

  • Anti-Solvent Addition: Slowly add hexane (the anti-solvent) to the stirred solution until a slight turbidity persists. This indicates the point of saturation.

  • Crystal Induction: If crystals do not form immediately, add a few more drops of hexane or scratch the inside of the flask with a glass rod to induce nucleation.

  • Crystal Growth: Allow the mixture to stand at room temperature for several hours to allow for complete crystal growth. Cooling in an ice bath can further increase the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ethanol/hexane mixture.

  • Drying: Dry the crystals under vacuum.

Evaporative Crystallization

This technique is suitable for compounds that are highly soluble in a volatile solvent. The solvent is slowly evaporated, increasing the concentration of the solute and leading to crystallization.

  • Dissolution: Dissolve the crude material in a 1:1 mixture of ethyl acetate and ethanol at room temperature.

  • Evaporation: Place the solution in a loosely covered container (e.g., a beaker with a watch glass) in a fume hood. The slow evaporation of the solvent will lead to the formation of crystals over time.

  • Isolation: Once a sufficient amount of crystals has formed, collect them by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent mixture and dry under vacuum.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described crystallization protocols.

CoolingCrystallization cluster_protocol1 Protocol 1: Cooling Crystallization dissolution Dissolve in Hot Ethanol hot_filtration Hot Filtration (Optional) dissolution->hot_filtration Insoluble impurities? cooling Slow Cooling to RT dissolution->cooling No insoluble impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Ethanol filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for Cooling Crystallization.

AntiSolventCrystallization cluster_protocol2 Protocol 2: Anti-Solvent Crystallization dissolution Dissolve in Ethanol (RT) add_antisolvent Add Hexane (Anti-solvent) dissolution->add_antisolvent crystallization Induce Crystallization add_antisolvent->crystallization growth Crystal Growth crystallization->growth filtration Vacuum Filtration growth->filtration washing Wash with Ethanol/Hexane filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for Anti-Solvent Crystallization.

Troubleshooting Common Crystallization Issues

Table 2: Common Problems and Solutions in Crystallization

ProblemPotential CauseSuggested Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or high impurity levels are present.Reheat to dissolve the oil, add a small amount of additional solvent, and cool more slowly. Consider a lower boiling point solvent.
No Crystal Formation Too much solvent was used, or the solution is supersaturated.Induce crystallization by scratching the flask or adding a seed crystal. If unsuccessful, carefully evaporate some solvent and re-cool.
Poor Recovery The compound has significant solubility in the cold solvent, or too much solvent was used initially.Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution for a longer period in an ice bath.
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion and Best Practices

The successful crystallization of 4-Chloro-7-ethoxy-6-nitroquinazoline is a critical step in ensuring the quality of downstream pharmaceutical products. The protocols outlined in this guide provide a solid foundation for achieving high purity and yield. It is essential to approach crystallization with a systematic methodology, starting with solvent screening and followed by the optimization of the chosen method. Careful control of cooling rates, solvent ratios, and agitation can significantly impact the final crystalline product. For any new intermediate, a small-scale trial of these methods is always recommended to determine the most effective approach.

References

  • PMC. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. [Link]

  • Google Patents. The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Google Patents. Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-7-ethoxy-6-nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 4-Chloro-7-ethoxy-6-nitroquinazoline. This guide is designed to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Chloro-7-ethoxy-6-nitroquinazoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your synthetic route and improve yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered in this multi-step synthesis.

Introduction to the Synthesis

The synthesis of 4-Chloro-7-ethoxy-6-nitroquinazoline is a critical process in the development of various pharmaceutical agents, notably as a key intermediate for tyrosine kinase inhibitors. The overall synthetic pathway generally involves three main stages: cyclization to form the quinazolinone core, nitration, and subsequent chlorination. Each step presents unique challenges that can impact the overall yield and purity of the final product.

This guide will walk you through potential issues at each stage, offering logical solutions grounded in chemical principles.

Visualizing the Workflow

To provide a clear overview, the general synthetic workflow is outlined below. Understanding the sequence of transformations is the first step in effective troubleshooting.

Synthesis_Workflow A 2-Amino-4-ethoxybenzoic Acid B 7-Ethoxyquinazolin-4(3H)-one A->B Cyclization (e.g., Formamide) C 7-Ethoxy-6-nitroquinazolin-4(3H)-one B->C Nitration (HNO3/H2SO4) D 4-Chloro-7-ethoxy-6-nitroquinazoline C->D Chlorination (e.g., SOCl2 or POCl3)

Caption: General synthetic route for 4-Chloro-7-ethoxy-6-nitroquinazoline.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Stage 1: Cyclization to form 7-Ethoxyquinazolin-4(3H)-one

Question 1: My cyclization reaction with formamide is resulting in a low yield of 7-Ethoxyquinazolin-4(3H)-one. What are the likely causes and how can I improve it?

Answer:

Low yields in the cyclization of 2-amino-4-ethoxybenzoic acid with formamide are a common issue. Here are the primary factors to investigate:

  • Incomplete Reaction: The reaction temperature and time are critical. Ensure the reaction is heated to a sufficiently high temperature (typically 160-170°C) and for an adequate duration.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.

  • Sub-optimal Reagents: Formamide can degrade over time. Using a fresh, anhydrous grade of formamide is recommended. Some protocols suggest using formamidine acetate in a high-boiling solvent like 2-methoxy-ethanol as an alternative, which can lead to higher yields.[2]

  • Work-up and Isolation Issues: The product may have some solubility in the reaction mixture upon cooling. Ensuring complete precipitation before filtration is key. Trituration of the crude product with a suitable solvent, such as boiling acetonitrile, can help in purification and isolation.[2]

Troubleshooting Workflow: Cyclization

Troubleshooting_Cyclization Start Low Yield in Cyclization Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes (via TLC) Q1->A1_Yes A1_No No (via TLC) Q1->A1_No Q2 Are reagents of high quality? A1_Yes->Q2 Sol1 Increase reaction temperature and/or time. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No/Uncertain Q2->A2_No Q3 Is product isolation optimized? A2_Yes->Q3 Sol2 Use fresh, anhydrous formamide or consider formamidine acetate. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No/Uncertain Q3->A3_No End Improved Yield A3_Yes->End Sol3 Optimize precipitation and consider trituration for purification. A3_No->Sol3 Sol1->End Sol2->End Sol3->End

Caption: Decision tree for troubleshooting low cyclization yields.

Stage 2: Nitration of 7-Ethoxyquinazolin-4(3H)-one

Question 2: The nitration step is producing a mixture of isomers, leading to a low yield of the desired 7-Ethoxy-6-nitroquinazolin-4(3H)-one. How can I improve the regioselectivity?

Answer:

Controlling the regioselectivity of the nitration is paramount for a good yield. The formation of unwanted isomers is a known challenge.[3]

  • Temperature Control: The temperature of the nitrating mixture (typically fuming nitric acid and sulfuric acid) must be strictly controlled, usually at low temperatures (e.g., 0°C) during the addition of the substrate.[1] Excursions to higher temperatures can lead to the formation of undesired isomers.

  • Rate of Addition: A slow, controlled addition of the 7-ethoxyquinazolin-4(3H)-one to the cooled nitrating mixture is essential to maintain a low reaction temperature and minimize side reactions.

  • Purification of the Intermediate: If isomer formation is unavoidable, purification at this stage is critical. Repetitive scrubbing or recrystallization of the crude nitrated product with a suitable solvent, such as methanol, can effectively remove isomers.[3]

ParameterRecommended ConditionRationale
Temperature 0°C during addition, then controlled warmingMinimizes side reactions and isomer formation.[1]
Addition Rate Slow and dropwiseMaintains temperature control.
Purification Methanol scrubbing/recrystallizationRemoves unwanted isomers.[3]
Stage 3: Chlorination of 7-Ethoxy-6-nitroquinazolin-4(3H)-one

Question 3: I am experiencing a low yield and the formation of dark-colored impurities during the chlorination of 7-Ethoxy-6-nitroquinazolin-4(3H)-one with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). What is going wrong?

Answer:

The chlorination step is often the most challenging, with several potential pitfalls that can lead to low yields and impure products.

  • Moisture Sensitivity: Both thionyl chloride and phosphorus oxychloride are highly sensitive to moisture.[4] Any water present in the reaction will decompose the chlorinating agent, reducing its effectiveness and leading to incomplete reactions. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: Insufficient heating, short reaction times, or an inadequate amount of the chlorinating agent can result in an incomplete reaction.[4] The reaction progress should be monitored by TLC. Typical conditions involve heating at reflux for several hours.

  • Decomposition: Prolonged exposure to high temperatures or harsh acidic conditions can cause decomposition of the starting material or the product, leading to the formation of dark-colored impurities.[4] It is important to find a balance between sufficient heating for reaction completion and avoiding excessive heat that leads to degradation.

  • Catalyst Use: The addition of a catalytic amount of N,N-dimethylformamide (DMF) is often employed when using thionyl chloride to facilitate the reaction.[2] When using phosphorus oxychloride, a base like N,N-diethylaniline can be beneficial.[2]

  • Work-up Procedure: Quenching the reaction mixture by carefully adding it to ice-water is a standard procedure. The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group, especially in non-neutral pH conditions during workup.[4] Maintaining a controlled workup is crucial.

Optimized Chlorination Parameters

ParameterWith Thionyl Chloride (SOCl₂)With Phosphorus Oxychloride (POCl₃)
Catalyst Catalytic DMF[2]N,N-diethylaniline[2]
Temperature Reflux80-110°C[2][5]
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)
Work-up Careful quenching on iceCareful quenching on ice

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take during this synthesis?

A1: This synthesis involves hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water, releasing toxic gases. Nitrating mixtures are highly corrosive and strong oxidizing agents.

Q2: How can I effectively monitor the progress of each reaction step?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions.[4] Choose a suitable solvent system that provides good separation between the starting material, product, and any major byproducts.

Q3: Are there any alternative chlorinating agents I can use?

A3: While thionyl chloride and phosphorus oxychloride are the most commonly reported chlorinating agents for this transformation, other reagents like phosphorus pentachloride (PCl₅) can also be used.[5] However, SOCl₂ and POCl₃ are generally preferred for their efficacy and ease of handling (relative to solids).

Q4: My final product, 4-Chloro-7-ethoxy-6-nitroquinazoline, appears to be unstable. How should I store it?

A4: The 4-chloro group makes the compound susceptible to hydrolysis. It is best to store the purified product in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.

Experimental Protocols

Protocol 1: Chlorination using Phosphorus Oxychloride[5]
  • To a dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 7-ethoxy-6-nitroquinazolin-4(3H)-one (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) (approximately 10-20 equivalents or as the solvent).

  • If desired, add N,N-diethylaniline (1.1 equivalents).[2]

  • Heat the reaction mixture to reflux (around 100-110°C) for 4-6 hours.

  • Monitor the reaction to completion using TLC.

  • Allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of petroleum ether and ethyl acetate).[3]

References

  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available at: [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC. Available at: [Link]

  • S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) - AWS. Available at: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. Available at: [Link]

  • Synthesis of 4,7-dichloro-6-nitroquinazoline (IV). Reagents and... - ResearchGate. Available at: [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
  • Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid - Arkivoc. Available at: [Link]

  • Synthesis of quinazolinones - Organic Chemistry Portal. Available at: [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC. Available at: [Link]

  • Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline Min Wang - Atlantis Press. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Isolation of 4-Chloro-7-ethoxy-6-nitroquinazoline

Current Status: Active Ticket ID: CHEM-SUP-4C7E6N Subject: Preventing Hydrolysis During Workup & Isolation Executive Summary You are encountering stability issues with 4-Chloro-7-ethoxy-6-nitroquinazoline (Formula: ). Th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-SUP-4C7E6N Subject: Preventing Hydrolysis During Workup & Isolation

Executive Summary

You are encountering stability issues with 4-Chloro-7-ethoxy-6-nitroquinazoline (Formula:


). This intermediate is highly electrophilic at the C-4 position due to the strong electron-withdrawing effect of the 6-nitro group.

The Core Problem: The C-Cl bond in this scaffold is significantly more labile than in unsubstituted quinazolines. Upon contact with water—especially in acidic, hot environments generated during a standard


 quench—the molecule undergoes rapid nucleophilic attack by water (hydrolysis) to revert to the thermodynamically stable 4-hydroxy-7-ethoxy-6-nitroquinazoline  (quinazolinone).

This guide provides a validated "Golden Path" protocol to isolate the chloride intact, minimizing hydrolysis through pH control, temperature management, and solvent selection.

Part 1: The Mechanistic "Why" (Root Cause Analysis)

Q: Why does my product revert to the starting material despite the reaction showing completion on TLC?

A: The reversion is a hydrolysis reaction driven by the electronic activation of the quinazoline ring.

  • Electronic Activation: The 6-Nitro group (

    
    ) is a strong electron-withdrawing group (EWG). It pulls electron density away from the pyrimidine ring, making the C-4 carbon highly positive (electrophilic).
    
  • Acid Catalysis: Standard workups (pouring

    
     into water) generate exothermic heat and massive amounts of HCl and phosphoric acid.
    
  • The Pathway: In this hot, acidic medium, water acts as a nucleophile, attacking C-4. The chloride is a good leaving group, and the equilibrium overwhelmingly favors the formation of the amide-like quinazolinone (tautomer of the 4-hydroxy compound).

Visualizing the Failure Mode:

HydrolysisMechanism Start 4-Chloro-7-ethoxy-6-nitroquinazoline (Labile Product) Inter Tetrahedral Intermediate Start->Inter + H2O (Nucleophilic Attack) Acid Acidic Aqueous Quench (H2O / H+ / Heat) Acid->Inter Catalyzes End 4-Hydroxy-7-ethoxy-6-nitroquinazoline (Impurity/Starting Material) Inter->End - HCl (Irreversible)

Figure 1: Mechanism of hydrolysis. The combination of heat and acid during quenching accelerates the displacement of chloride by water.

Part 2: Troubleshooting Scenarios
SymptomProbable CauseCorrective Action
White precipitate forms immediately upon quenching. Hydrolysis to Quinazolinone.[1] The chloride is usually soluble in DCM/EtOAc; the hydroxy-impurity is not.Stop aqueous quenching. Switch to the "Anhydrous Workup" protocol below.
Product degrades on Silica Gel column. Silica is slightly acidic and contains bound water, causing on-column hydrolysis.Pre-treat silica with 1% Triethylamine (TEA) or switch to Neutral Alumina .
Yield is low, but purity is high. Product decomposed in the mother liquor during slow evaporation.Do not store in solution. Isolate immediately and store under

at -20°C.
Exotherm was uncontrollable during quench. Direct addition of

mixture to water.
NEVER pour reaction mix directly to water. Evaporate

first.[2]
Part 3: The "Golden Path" Protocol (Validated Methodology)

This protocol prioritizes the removal of acidic byproducts before the product encounters water.

Reagents Required
  • Solvents: Toluene (anhydrous), Dichloromethane (DCM), n-Heptane.

  • Quench Buffer: Saturated Sodium Bicarbonate (

    
    ) solution, ice-cold.
    
  • Drying Agent: Anhydrous

    
    .
    
Step-by-Step Procedure

1. Evaporation (The Critical Step)

  • Upon reaction completion (confirmed by TLC/HPLC), cool the reaction mixture to 40°C.

  • Connect to a rotary evaporator.[3] Distill off excess

    
      under reduced pressure (vacuum).
    
  • Note: Do not let the bath temperature exceed 50°C.

2. The Toluene Chase (Azeotropic Removal)

  • Add anhydrous Toluene (approx. 2-3 volumes relative to reaction mass) to the residue.

  • Evaporate to dryness again.

  • Why? This azeotropically removes residual traces of

    
    , preventing the formation of concentrated HCl when water is added later.
    

3. Dissolution

  • Dissolve the resulting solid/oil residue in DCM (Dichloromethane). The product is soluble; the byproduct (phosphoric acid sludge) is less so.

4. The Buffered Biphasic Quench

  • Prepare a beaker with Saturated

    
      and crushed ice. Stir vigorously.
    
  • Slowly pour the DCM solution into the stirring bicarbonate mixture.

  • Target pH: Maintain pH > 7. If it drops, add more solid

    
    .
    
  • Result: The acid is neutralized in the aqueous phase while the product stays protected in the organic (DCM) phase.

5. Separation & Drying

  • Separate the layers immediately.

  • Wash the organic layer once with cold brine.

  • Dry over Anhydrous

    
     (avoid 
    
    
    
    if clumping occurs).
  • Filter and concentrate at

    
    .
    

6. Isolation

  • Triturate the resulting solid with cold n-Heptane or Hexane to remove yellow impurities.

  • Filter and dry under vacuum.

Part 4: Workup Decision Logic

Use this flow to determine the correct handling based on your specific reaction scale and conditions.

WorkupLogic Start Reaction Complete (Excess POCl3 present) Step1 Rotovap to remove POCl3 Start->Step1 Step2 Add Toluene & Rotovap (Azeotrope) Step1->Step2 Decision Is product soluble in DCM? Step2->Decision PathA Yes (Standard) Decision->PathA Soluble PathB No (Precipitates) Decision->PathB Insoluble ActionA Dissolve in DCM Pour into Ice/NaHCO3 PathA->ActionA ActionB Precipitate with Hexane Filter under N2 (Anhydrous) PathB->ActionB End Isolate & Store -20°C ActionA->End ActionB->End

Figure 2: Decision tree for isolating labile 4-chloroquinazolines. The "Soluble in DCM" path is standard for the 7-ethoxy derivative.

Part 5: Stability Data & Storage
ParameterSpecification / LimitNotes
Storage Temp -20°CEssential. Degradation occurs at RT over days.[2]
Atmosphere Inert (

or Ar)
Moisture in air will hydrolyze the surface of the solid.
Solvent Stability DCM, EtOAc, THFStable for 24h if anhydrous.
Water Stability < 1 hourHydrolysis is rapid in neutral water; instant in acid.
Silica Stability PoorUse neutralized silica or Alumina.
References
  • Reaction Mechanism & Kinetics

    • Ballard, C. E., et al. (2011).[4] "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661.[5]

    • Key Finding: Confirms that the reaction occurs via phosphorylated intermediates and that temperature control is vital to prevent dimer form
  • Synthesis of EGFR Inhibitors (Analogous Chemistry)

    • Hennequin, L. F., et al. (2006). "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 42(26).
    • Key Finding: Describes the general handling of 4-chloro-6-nitro-7-alkoxyquinazolines, emphasizing the need for careful neutraliz
  • Process Chemistry & Scale-up

    • Rao, S. N., et al. (2021). "Development of a Robust Scale-Up Synthetic Route for BPR1K871." ACS Omega.
    • Key Finding: Highlights that 4-chloroquinazolines at pH ≤ 3 or ≥ 10 hydrolyze rapidly.
  • Safety & Handling (SDS)

    • European Directorate for the Quality of Medicines.[6] "Safety Data Sheet: 4-Amino-2-chloro-6,7-dimethoxyquinazoline."

    • Key Finding: Provides hazard identification (H315, H319) relevant to the chloro-quinazoline class.[7]

Sources

Troubleshooting

Technical Support Center: Optimizing SNAr Reaction Temperature for 4-chloro-quinazoline Derivatives

Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-chloro-quinazoline derivatives. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-chloro-quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges and maximizing the efficiency of your synthetic routes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for an SNAr reaction with a 4-chloro-quinazoline derivative?

A1: The optimal temperature for an SNAr reaction is highly dependent on the nucleophile's reactivity and the electronic properties of the quinazoline ring.[1][2] For highly reactive nucleophiles, such as primary aliphatic amines, reactions can often proceed efficiently at room temperature.[2] However, for less reactive nucleophiles, like electron-poor anilines, elevated temperatures, ranging from refluxing in a conventional solvent to microwave irradiation, are often necessary to achieve a reasonable reaction rate.[1][2] A good starting point for optimization is often in the range of 70-90 °C.[1]

Q2: How does the choice of solvent influence the reaction temperature?

A2: Solvents play a critical role in SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex) and influencing the nucleophile's reactivity.[3][4] Polar aprotic solvents like DMF and DMSO are excellent choices as they effectively solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic, which can often allow for lower reaction temperatures.[4] Polar protic solvents, such as ethanol or water, can also be used and may facilitate the reaction by stabilizing the transition state through hydrogen bonding.[1][3] The choice of solvent can significantly impact the required reaction temperature; for instance, reactions in polar aprotic solvents may proceed at lower temperatures compared to those in less polar solvents like THF or dioxane.[1]

Q3: Can microwave irradiation be used to optimize the reaction temperature?

A3: Absolutely. Microwave-assisted synthesis is a powerful tool for optimizing SNAr reactions, particularly with unreactive nucleophiles.[2] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer byproducts.[2] This is due to the efficient and rapid heating of the reaction mixture, which can overcome the activation energy barrier more effectively than conventional heating. It is a highly recommended technique when conventional heating at reflux temperatures proves insufficient.[1][2]

Q4: What is the general mechanism for the SNAr reaction of 4-chloro-quinazoline?

A4: The SNAr reaction of 4-chloro-quinazoline typically proceeds through a two-step addition-elimination mechanism.[5][6] The first step involves the nucleophilic attack at the C4 position of the quinazoline ring, which is electron-deficient, to form a tetrahedral intermediate known as a Meisenheimer complex.[6][7] This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrogen atoms of the quinazoline ring.[7] The second step is the elimination of the chloride leaving group, which restores the aromaticity of the ring and yields the final substituted product.[5] Recent studies also suggest that some SNAr reactions may proceed through a concerted or borderline mechanism, where the bond formation and bond breaking occur in a single step.[6][8][9]

Troubleshooting Guides

Problem 1: Low or No Conversion of the Starting Material

Q: I'm seeing very little or no consumption of my 4-chloro-quinazoline starting material, even after prolonged reaction times. What should I do?

A: This is a common issue that can often be resolved by systematically evaluating and adjusting your reaction parameters.

Causality and Troubleshooting Steps:

  • Insufficient Temperature: The activation energy for the reaction may not be met.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each temperature point.[10] For particularly stubborn reactions, consider switching to a higher-boiling solvent or employing microwave irradiation.[2]

  • Poor Nucleophile Reactivity: The chosen nucleophile may be too weak to effectively attack the quinazoline ring.

    • Solution: If possible, consider using a more nucleophilic reagent. For amine nucleophiles, electron-donating groups will increase reactivity, while electron-withdrawing groups will decrease it.[2] Alternatively, you can activate the nucleophile by converting it to its conjugate base using a suitable non-nucleophilic base.

  • Solvent Incompatibility: The solvent may not be adequately stabilizing the charged intermediate.

    • Solution: Switch to a more polar aprotic solvent like DMF or DMSO. These solvents are known to accelerate SNAr reactions by better solvating the counter-ion of the nucleophile and stabilizing the Meisenheimer complex.[11]

  • Inactivated Starting Material: In some cases, the 4-chloro-quinazoline itself may be less reactive due to the presence of electron-donating groups on the ring.

    • Solution: If your substrate has strong electron-donating groups, you will likely need to use more forcing conditions (higher temperature, stronger nucleophile, or a catalyst). Conversely, electron-withdrawing groups on the quinazoline ring enhance its reactivity towards nucleophilic attack.[12]

Problem 2: Formation of Multiple Products and Impurities

Q: My reaction is messy, and I'm observing several spots on my TLC plate. How can I improve the selectivity and minimize side reactions?

A: The formation of multiple products often points to side reactions that can be suppressed by carefully controlling the reaction temperature and other parameters.

Causality and Troubleshooting Steps:

  • Side Reactions at Elevated Temperatures: High temperatures can promote undesired side reactions.

    • Solution: Try to find the minimum temperature required for a reasonable reaction rate. Running the reaction at a lower temperature for a longer period can often lead to a cleaner reaction profile.[10] Perform a temperature screening experiment to identify the optimal balance between reaction rate and selectivity.

  • Decomposition of Starting Materials or Product: The starting materials or the desired product may be unstable at the reaction temperature.

    • Solution: Screen for thermal stability of your compounds using techniques like thermogravimetric analysis (TGA) if necessary. If instability is an issue, explore lower reaction temperatures or alternative synthetic routes.

  • Reaction with the Solvent: Some nucleophiles or bases can react with the solvent at elevated temperatures.

    • Solution: Ensure that your chosen solvent is inert under the reaction conditions. For example, using an amine nucleophile in a solvent with a reactive carbonyl group could lead to unwanted side products.

  • Hydrolysis of the Chloro-quinazoline: If there is water present in the reaction mixture, the 4-chloro-quinazoline can hydrolyze to the corresponding 4-quinazolone, especially at higher temperatures.[10]

    • Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[10]

Experimental Protocols

Protocol 1: Temperature Screening for SNAr Reaction Optimization

This protocol outlines a systematic approach to identify the optimal reaction temperature.

  • Setup: In parallel reaction vials, add the 4-chloro-quinazoline derivative (1.0 equiv.), the nucleophile (1.1-1.5 equiv.), and a suitable solvent.

  • Temperature Gradient: Place the vials in a parallel synthesizer or a heating block with a temperature gradient (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Monitoring: At regular time intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction vial.

  • Analysis: Quench the aliquots and analyze them by TLC or LC-MS to determine the extent of conversion and the formation of any byproducts.

  • Optimization: Based on the results, select the temperature that provides the best balance of reaction rate and product purity for a larger scale reaction.[13]

Visualizing the Fundamentals

To better understand the core concepts discussed, the following diagrams illustrate the SNAr mechanism and a troubleshooting workflow.

General SNAr Mechanism

SNAr_Mechanism Reactants 4-Chloro-quinazoline + Nucleophile Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Reactants->Intermediate Nucleophilic Attack Product Substituted Quinazoline Intermediate->Product Elimination of Cl-

Caption: A simplified diagram of the two-step SNAr mechanism.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low or No Conversion Temp Increase Temperature (e.g., in 20°C increments) Start->Temp Nucleophile Increase Nucleophile Reactivity (e.g., use stronger base) Temp->Nucleophile No Success Successful Conversion Temp->Success Yes Solvent Change Solvent (e.g., to DMF or DMSO) Nucleophile->Solvent No Nucleophile->Success Yes Microwave Consider Microwave Irradiation Solvent->Microwave No Solvent->Success Yes Microwave->Success Yes Failure Re-evaluate Synthetic Route Microwave->Failure No

Caption: A decision tree for troubleshooting low conversion in SNAr reactions.

Data Summary

Nucleophile TypeTypical Temperature Range (°C)Recommended SolventsNotes
Primary Aliphatic Amines Room Temperature - 80THF, Dioxane, EthanolGenerally highly reactive.[2]
Secondary Aliphatic Amines 50 - 100THF, Dioxane, DMFReactivity can be influenced by sterics.
Anilines (Electron-rich) 80 - 120Dioxane, DMF, n-ButanolModerate reactivity.[2][3]
Anilines (Electron-poor) 100 - 180 (or Microwave)DMF, DMSO, NMPOften require forcing conditions.[2]
Thiols Room Temperature - 60DMF, DMSOGenerally highly nucleophilic.
Alcohols/Phenols 80 - 150 (with strong base)DMF, DMSORequire deprotonation to form the more nucleophilic alkoxide/phenoxide.

References

  • Sánchez, P., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

  • Campodónico, P. R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

  • Echevarria, A., & Miller, J. (1990). Reactivity in SNAr Reactions of 2‐(4‐Chloro‐3‐nitrophenyl)‐1,3‐diphenyl‐1,3,4‐triazol‐1‐ium‐5‐thiolate with Some Anionic and Neutral Nucleophiles. ChemInform. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Cook, A. S., et al. (2025). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • ResearchGate. (n.d.). (a) General scheme for regioselective nucleophilic aromatic... | Download Scientific Diagram. ResearchGate. [Link]

  • Unknown. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Unknown Source. [Link]

  • Semantic Scholar. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Semantic Scholar. [Link]

  • Nishimura, R. H. V., et al. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • Jacobsen, E. N. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. Harvard University. [Link]

  • Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • Kappe, C. O., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube. [Link]

  • Katritzky, A. R., et al. (2003). Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. ARKIVOC. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Semantic Scholar. (2003). Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. Semantic Scholar. [Link]

  • Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. [Link]

  • Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems. Pearson. [Link]

  • Bunting, J. W., & Meemers, W. G. (n.d.). Kinetics of reactions in heterocycles. Part IX. Trimethylammonio- and dimethylamino-N-methyl-derivatives of quinoline, isoquinoline, cinnoline, phthalazine, quinazoline, and quinoxaline. Journal of the Chemical Society B: Physical Organic. [Link]

  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. [Link]

  • National Institutes of Health. (n.d.). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. NIH. [Link]

  • Campodónico, P. R., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. [Link]

  • Chemistry Stack Exchange. (2025, March 15). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in 4-Chloro-7-ethoxy-6-nitroquinazoline Coupling Reactions

Welcome to the technical support center for troubleshooting coupling reactions involving 4-Chloro-7-ethoxy-6-nitroquinazoline. This guide is designed for researchers, scientists, and drug development professionals who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting coupling reactions involving 4-Chloro-7-ethoxy-6-nitroquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering purity challenges in their synthetic work with this critical intermediate. Here, we will delve into the common pitfalls and provide actionable solutions to enhance the yield and purity of your desired products.

Introduction

4-Chloro-7-ethoxy-6-nitroquinazoline is a key building block in the synthesis of a variety of bioactive molecules, particularly kinase inhibitors used in oncology. The electron-withdrawing nature of the nitro group and the quinazoline core makes the 4-chloro position highly susceptible to nucleophilic substitution, including popular cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. However, these same electronic features can also lead to a range of side reactions, resulting in complex product mixtures and purification challenges. This guide provides a structured approach to identifying and resolving these issues.

Common Issues and Troubleshooting Guide

Issue 1: Incomplete Conversion of Starting Material

A common observation is the presence of a significant amount of unreacted 4-Chloro-7-ethoxy-6-nitroquinazoline in the reaction mixture. This can be attributed to several factors related to catalyst activity and reaction conditions.

Potential CauseTroubleshooting StepExpected Outcome
Inactive Catalyst 1. Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ, consider using a well-defined Pd(0) pre-catalyst. 2. Ligand Choice: For Suzuki couplings, ensure your phosphine ligand is sufficiently electron-rich and sterically bulky to promote oxidative addition. For Buchwald-Hartwig aminations, ligands like XPhos or BrettPhos are often effective.[1] 3. Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.Increased conversion of the starting material with reduced reaction times.
Suboptimal Base 1. Base Strength: For Suzuki couplings, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often required, especially when using boronic esters.[2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically necessary. 2. Base Solubility: Ensure the chosen base has some solubility in the reaction medium. For instance, K₃PO₄ is often used with a co-solvent like water in Suzuki reactions to facilitate its activity.[2]Improved reaction kinetics and higher conversion to the desired product.
Low Reaction Temperature Gradually increase the reaction temperature in 10 °C increments. While higher temperatures can sometimes lead to side reactions, they are often necessary to drive the reaction to completion, especially with less reactive coupling partners.A balance between reaction rate and selectivity, leading to a higher yield of the desired product.
Issue 2: Formation of Multiple Byproducts

The appearance of multiple spots on a TLC plate is a clear indicator of side reactions. Identifying the nature of these byproducts is the first step toward mitigating their formation.

Potential ByproductIdentification and Mitigation
Hydrolysis Product (4-Hydroxy-7-ethoxy-6-nitroquinazoline) Identification: This byproduct will have a significantly different polarity compared to the starting material and product, often appearing as a baseline spot on normal-phase silica gel. Its formation is favored by the presence of water and a strong base. Mitigation: 1. Anhydrous Conditions: Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Base Selection: If possible, use a less hydrolytically active base. For Suzuki couplings, consider using KF instead of carbonates or phosphates.
Dehalogenation Product (7-Ethoxy-6-nitroquinazoline) Identification: This byproduct results from the replacement of the chlorine atom with a hydrogen atom. It can be difficult to separate from the desired product due to similar polarities. Mitigation: 1. Minimize Hydrogen Sources: Avoid using protic solvents if possible. Some bases, like amines, can also act as hydrogen sources.[3] 2. Ligand Choice: Certain ligands can favor reductive elimination of the halide over the desired coupling. Experiment with different phosphine ligands.
Nitro Group Reduction Product Identification: The nitro group can be reduced to an amino group, especially in the presence of a palladium catalyst and a hydrogen source.[4][5][6] This will result in a significantly more polar and often colored byproduct. Mitigation: 1. Avoid Hydrogen Gas: If using a Pd/C catalyst for other transformations, be aware of its high activity for nitro group reduction.[6] For coupling reactions, use a soluble palladium source. 2. Transfer Hydrogenation: Be cautious with reagents that can act as hydrogen donors, such as certain alcohols or silanes, in combination with palladium catalysts.[5][7]
Homocoupling of Boronic Acid (Suzuki Coupling) Identification: This results in the formation of a biaryl species from the boronic acid coupling partner. It is often less polar than the desired product. Mitigation: 1. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. 2. Slow Addition: In some cases, slow addition of the boronic acid can minimize homocoupling.

Visualizing the Reaction and Potential Pitfalls

The following diagram illustrates the desired coupling reaction and the common side reactions that can lead to low purity.

G Figure 1: Reaction Pathways in the Coupling of 4-Chloro-7-ethoxy-6-nitroquinazoline SM 4-Chloro-7-ethoxy-6-nitroquinazoline Product Desired Coupled Product SM->Product Desired Coupling (Pd Catalyst, Base) Hydrolysis Hydrolysis Product (4-Hydroxy derivative) SM->Hydrolysis H₂O, Base Dehalogenation Dehalogenation Product SM->Dehalogenation H-Source, Pd Catalyst Nitro_Reduction Nitro Reduction Product (6-Amino derivative) SM->Nitro_Reduction H-Source, Pd Catalyst Coupling_Partner Coupling Partner (e.g., ArB(OH)₂, R₂NH) Coupling_Partner->Product

Caption: A diagram illustrating the desired coupling reaction and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for Suzuki-Miyaura coupling with this substrate?

A1: A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with a small amount of water is often a good starting point.[3][8] The water is necessary to solubilize and activate the inorganic base. However, if hydrolysis of the chloro group is a major issue, consider using anhydrous solvents like toluene or THF with a fluoride source as the base.

Q2: How can I effectively remove the palladium catalyst after the reaction?

A2: Several methods can be employed for palladium removal:

  • Filtration through Celite® or Silica Gel: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or a short plug of silica gel.

  • Activated Carbon Treatment: Stirring the reaction mixture with activated carbon for a few hours can effectively adsorb the palladium catalyst.[9]

  • Metal Scavengers: Commercially available metal scavengers with thiol or amine functionalities can be used to selectively bind and remove palladium.

Q3: My Buchwald-Hartwig amination is sluggish. What can I do?

A3: Sluggish Buchwald-Hartwig reactions are often due to issues with the catalyst system or the base.[10]

  • Ligand Choice: Ensure you are using a state-of-the-art, sterically hindered biarylphosphine ligand.

  • Base Strength: A strong, non-nucleophilic base is crucial. If NaOtBu is not effective, consider trying LHMDS or KHMDS.

  • Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • To an oven-dried flask, add 4-Chloro-7-ethoxy-6-nitroquinazoline (1.0 eq.), the boronic acid or ester (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane) and the degassed aqueous base solution (e.g., 2M K₂CO₃, 2.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Troubleshooting Workflow

The following flowchart provides a systematic approach to troubleshooting low purity in your coupling reactions.

G Figure 2: Troubleshooting Workflow Start Low Purity Observed Identify_Issue Identify Major Issue: Incomplete Conversion or Multiple Byproducts? Start->Identify_Issue Incomplete_Conversion Incomplete Conversion Identify_Issue->Incomplete_Conversion Incomplete Conversion Multiple_Byproducts Multiple Byproducts Identify_Issue->Multiple_Byproducts Multiple Byproducts Check_Catalyst Check Catalyst Activity (Pre-catalyst, Ligand, Degassing) Incomplete_Conversion->Check_Catalyst Analyze_Byproducts Analyze Byproducts by LC-MS Multiple_Byproducts->Analyze_Byproducts Check_Base Optimize Base (Strength, Solubility) Check_Catalyst->Check_Base Increase_Temp Increase Temperature Check_Base->Increase_Temp Purify Purify Product Increase_Temp->Purify Address_Hydrolysis Address Hydrolysis (Anhydrous Conditions) Analyze_Byproducts->Address_Hydrolysis Address_Dehalogenation Address Dehalogenation (Change Solvent/Ligand) Analyze_Byproducts->Address_Dehalogenation Address_Reduction Address Nitro Reduction (Avoid H₂ Source) Analyze_Byproducts->Address_Reduction Address_Hydrolysis->Purify Address_Dehalogenation->Purify Address_Reduction->Purify

Caption: A step-by-step workflow for troubleshooting low purity issues.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Barria, C., et al. (2020). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available from: [Link]

  • Borah, B. J., et al. (2020). Highly Dispersed Palladium Nanoparticles Supported on Graphitic Carbon Nitride for Selective Hydrogenation of Nitro Compounds and Ullmann Coupling Reaction. ResearchGate. Available from: [Link]

  • Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Available from: [Link]

  • Maleki, A., et al. Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. RUA. Available from: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

  • Al-Dhfyan, A., et al. (2016). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wang, H., et al. (2019). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available from: [Link]

  • Chemistry Teacher. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]

  • ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate... Available from: [Link]

  • JoVE. (2015). Facile Preparation of 4-Substituted Quinazoline Derivatives. YouTube. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Nakao, Y., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Bacsa, I., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • de Oliveira, R. B., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Available from: [Link]

  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available from: [Link]

  • Reddit. How resistant are Suzuki couplings to nitro groups? Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • ResearchGate. Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Available from: [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • TSI Journals. SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Available from: [Link]

  • ResearchGate. Synthetic strategies for preparation of 4‐quinazolinone derivatives. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available from: [Link]

  • NIH. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Chlorination of 7-Ethoxy-6-nitroquinazolin-4-one

Welcome to the technical support center for the synthesis of 4-chloro-7-ethoxy-6-nitroquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-chloro-7-ethoxy-6-nitroquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical synthetic transformation. We will explore the challenges associated with the chlorination of the electron-deficient 7-ethoxy-6-nitroquinazolin-4-one scaffold, troubleshoot common issues with the standard phosphorus oxychloride (POCl₃) protocol, and detail effective alternative chlorinating agents.

Introduction: The Challenge of Chlorinating an Electron-Poor Quinazolinone

The conversion of a 4-hydroxy (or 4-oxo) quinazolinone to a 4-chloroquinazoline is a pivotal step in the synthesis of numerous pharmacologically active molecules, including kinase inhibitors used in oncology. The 4-chloro group serves as an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-based side chains.

However, the substrate , 7-ethoxy-6-nitroquinazolin-4-one, presents a specific challenge. The presence of a strongly electron-withdrawing nitro group at the 6-position deactivates the entire heterocyclic system. This deactivation reduces the nucleophilicity of the lactam oxygen, making the initial activation step with the chlorinating agent more difficult and often requiring harsh reaction conditions. These conditions can lead to side reactions, degradation, and purification challenges. This guide provides a systematic approach to overcoming these obstacles.

The Standard Reagent: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is the most common and powerful reagent for this transformation.[1][2] It acts as both the solvent and the chlorinating agent.

Mechanism of Action

The chlorination of 4-quinazolinones with POCl₃ is a two-stage process.[3][4]

  • Phosphorylation: The reaction begins with the phosphorylation of the C4 carbonyl oxygen (the lactam oxygen) to form a phosphate ester intermediate. This is the activation step.

  • Nucleophilic Attack: A chloride ion (from POCl₃) then performs a nucleophilic attack on the C4 carbon, displacing the phosphate group to yield the desired 4-chloroquinazoline.

This process is often promoted by heating at reflux for several hours.[2]

Common Problems & Troubleshooting with POCl₃

While effective, the use of neat POCl₃ at high temperatures is fraught with potential issues, especially with deactivated substrates.

  • Incomplete Conversion: The electron-withdrawing nitro group can significantly slow down the initial phosphorylation step.[5] If the reaction stalls, simply extending the reflux time or increasing the temperature may lead to decomposition.

  • Low Yield: Poor yields can result from incomplete reaction, degradation of the starting material or product under the harsh acidic conditions, or hydrolysis of the product during workup.[6]

  • Difficult Workup: Quenching the reaction by pouring the mixture onto ice water is highly exothermic and can be hazardous.[7] The resulting acidic aqueous solution contains phosphoric acid byproducts, which can complicate product isolation.[1] Furthermore, the 4-chloro product can be susceptible to hydrolysis back to the starting material in the aqueous acidic or basic conditions of workup.[8]

  • Side Reactions: At elevated temperatures, POCl₃ can lead to the formation of dark, tarry byproducts that are difficult to remove.

Alternative Chlorinating Agents

When POCl₃ provides unsatisfactory results, several alternative reagents can be employed. The choice depends on the desired reactivity, reaction conditions, and substrate tolerance.

Vilsmeier-Haack Type Reagents (SOCl₂ or (COCl)₂ with Catalytic DMF)

Using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a highly effective alternative.[1][9]

Mechanism of Action

These reagents do not act directly on the quinazolinone. Instead, they react with DMF to form a Vilsmeier reagent in situ—an electrophilic chloroiminium salt.[10][11][12] This Vilsmeier reagent is a much more potent activating agent than POCl₃ alone and readily reacts with the lactam oxygen, even on an electron-poor system. The subsequent displacement by a chloride ion proceeds under much milder conditions.

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Activation & Chlorination SOCl2 SOCl₂ or (COCl)₂ Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) SOCl2->Vilsmeier DMF DMF DMF->Vilsmeier Quinazolinone Quinazolinone-4-one Activated_Q Activated Intermediate Quinazolinone->Activated_Q Activation Vilsmeier->Activated_Q Product 4-Chloroquinazoline Activated_Q->Product Cl⁻ Attack

Caption: Vilsmeier-Haack type chlorination workflow.

Advantages Over POCl₃:
  • Milder Conditions: Reactions can often be run at lower temperatures (e.g., 60-80 °C) instead of refluxing in neat POCl₃ (>100 °C).[1]

  • Cleaner Reactions: Gaseous byproducts (SO₂ and HCl from SOCl₂, or CO, CO₂, and HCl from (COCl)₂) are formed, which simplifies purification.[13]

  • Improved Yields: The higher reactivity of the Vilsmeier reagent can lead to more complete and faster conversions for deactivated substrates.

Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a solid chlorinating agent that is sometimes used in conjunction with POCl₃ to increase the reactivity of the system.[5] It can be particularly useful if dimerization or formation of phosphorylated intermediates is an issue.[3]

Triphenylphosphine (PPh₃) Based Systems

For substrates that are sensitive to highly acidic and harsh conditions, combinations of triphenylphosphine with a chlorine source offer a milder alternative.[9]

  • Reagent Systems: PPh₃/N-chlorosuccinimide (NCS), PPh₃/trichloroisocyanuric acid (TCICA), or PPh₃/carbon tetrachloride (CCl₄).

  • Advantages: These reactions are typically run in an inert solvent (like CH₂Cl₂ or THF) at or below room temperature.

  • Disadvantages: These methods generate stoichiometric amounts of triphenylphosphine oxide, which can complicate purification. The reaction of 4(3H)-quinazolinone with PPh₃ and TCICA has been reported to give 4-chloroquinazoline in 89% yield.[9]

Comparison of Chlorinating Agents
Reagent SystemTypical ConditionsAdvantagesDisadvantages
POCl₃ Neat, reflux (110-160 °C)Powerful, inexpensive, readily availableHarsh conditions, difficult workup, potential for side reactions
SOCl₂ / cat. DMF Inert solvent, 60-80 °CMilder conditions, gaseous byproducts, good for deactivated systemsSOCl₂ is corrosive and moisture-sensitive
(COCl)₂ / cat. DMF Inert solvent, RT to 60 °CMilder conditions, all byproducts are gaseous, very cleanMore expensive than SOCl₂, highly toxic
POCl₃ / PCl₅ Neat, 80-120 °CIncreased reactivity over POCl₃ aloneSolid handling (PCl₅), harsh workup
PPh₃ / TCICA Inert solvent, RTVery mild conditionsStoichiometric PPh₃O byproduct complicates purification

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Reaction Stalls / Incomplete Conversion 1. Insufficient reactivity of the chlorinating agent due to the deactivating nitro group.[5]2. Presence of moisture in the starting material or solvent, which consumes the reagent.[5]3. Insufficient reaction temperature or time.1. Switch to a more powerful activating system like SOCl₂/DMF or (COCl)₂/DMF.[1][9]2. Thoroughly dry the starting quinazolinone under vacuum before use. Use anhydrous solvents.3. Gradually increase the reaction temperature in 10°C increments and monitor by TLC.[6]
Low Yield / Product Loss 1. Degradation of starting material or product under harsh acidic conditions at high temperatures.2. Hydrolysis of the 4-chloro product back to the starting material during aqueous workup.[8]3. Inefficient extraction of the product from the aqueous phase.1. Use a milder chlorinating agent (see alternatives above). Lower the reaction temperature.[6]2. Minimize contact time with water during workup. Pour the reaction mixture into a rapidly stirred mixture of ice and an organic solvent (e.g., DCM, EtOAc) to immediately extract the product.[8] Use a mild base like saturated NaHCO₃ for neutralization.3. Perform multiple extractions with an appropriate organic solvent.
Formation of Dark, Tarry Byproducts 1. Decomposition at high reaction temperatures.2. Side reactions promoted by the strong acid and high heat.1. Lower the reaction temperature. If using POCl₃, consider using a high-boiling inert solvent like toluene or sulfolane to allow for better temperature control.[5]2. Switch to a milder, cleaner reagent system like (COCl)₂/DMF.
Product Hydrolyzes on TLC Plate 1. The silica gel on the TLC plate is acidic and contains adsorbed water, which can hydrolyze the active chloro-product.2. The product is inherently unstable.1. Neutralize the TLC plate by eluting it with a solvent system containing a small amount of triethylamine (e.g., 1%) before spotting your sample.2. Analyze the reaction progress by quenching a small aliquot and analyzing via LC-MS.

Detailed Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride and Catalytic DMF

This protocol is a robust alternative to the standard POCl₃ method.

Materials:

  • 7-ethoxy-6-nitroquinazolin-4-one

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene (or Dichloromethane, DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the 7-ethoxy-6-nitroquinazolin-4-one (1.0 equiv) in anhydrous toluene (10-20 mL per gram of starting material).

  • Add a catalytic amount of anhydrous DMF (e.g., 0.1 equiv).

  • Slowly add thionyl chloride (2.0-3.0 equiv) dropwise to the stirred suspension at room temperature. Caution: Gas evolution (HCl, SO₂) will occur.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 2-6 hours).

  • Allow the mixture to cool to room temperature and carefully remove the solvent and excess SOCl₂ under reduced pressure.

  • Workup: Cautiously add ice-cold saturated NaHCO₃ solution to the residue until gas evolution ceases and the pH is neutral to basic.

  • Extract the aqueous layer three times with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-7-ethoxy-6-nitroquinazoline.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Standard Chlorination using Phosphorus Oxychloride (POCl₃)

Materials:

  • 7-ethoxy-6-nitroquinazolin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diethylaniline or another high-boiling tertiary amine (optional, as a base)

  • Ice, Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 7-ethoxy-6-nitroquinazolin-4-one (1.0 equiv).

  • Add phosphorus oxychloride (10-15 mL per gram of starting material).

  • (Optional) Add N,N-Diethylaniline (1.0-1.2 equiv).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, allow the mixture to cool slightly and remove the excess POCl₃ under reduced pressure (use a trap).

  • Workup: Very slowly and cautiously, pour the cooled reaction residue onto a large beaker of crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous quenching process that releases HCl gas.[7][14][15] Perform in a well-ventilated fume hood.

  • Neutralize the acidic solution with a solid base like sodium carbonate or by adding a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous mixture multiple times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.

Decision-Making Workflow for Reagent Selection

Reagent_Selection start Start: Chlorination of 7-ethoxy-6-nitroquinazolin-4-one q1 Is the reaction sluggish or incomplete with standard POCl₃ at reflux? start->q1 a1 Continue with POCl₃. Optimize time and temperature. Ensure anhydrous conditions. q1->a1 No q2 Is the starting material acid-sensitive or prone to decomposition at >100°C? q1->q2 Yes a2 Use SOCl₂/DMF or (COCl)₂/DMF at moderate temperatures (60-80°C). This is the recommended alternative. q2->a2 No a3 Consider milder PPh₃-based systems (e.g., PPh₃/TCICA) at room temperature. q2->a3 Yes

Caption: Selecting the appropriate chlorinating agent.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with POCl₃ turning black? A1: Dark coloration or tar formation is typically a sign of decomposition. This is caused by the harsh, acidic conditions at high temperatures required to activate your electron-poor substrate. The recommended solution is to switch to a milder reagent system, such as SOCl₂ with catalytic DMF, which can be run at a lower temperature.[6]

Q2: I see my product on TLC, but after workup, I only recover the starting material. What happened? A2: This is a classic sign of product hydrolysis during the aqueous workup.[7][8] The 4-chloroquinazoline is susceptible to hydrolysis back to the 4-quinazolinone, especially in acidic or basic aqueous solutions. To mitigate this, minimize the time your product is in the aqueous phase. Pour the reaction mixture directly into a biphasic system of ice and an organic solvent (like DCM) and neutralize carefully and quickly.

Q3: Can I use POCl₃ in a solvent instead of neat? A3: Yes, high-boiling inert solvents like toluene, xylene, or sulfolane can be used.[5] This can be advantageous for temperature control and may sometimes lead to cleaner reactions. However, the reaction rate may be slower, requiring longer reaction times or the addition of a base like N,N-diethylaniline to facilitate the initial phosphorylation.

Q4: What is the role of the base (e.g., N,N-diethylaniline, DIPEA) in POCl₃ chlorinations? A4: A tertiary amine base can facilitate the initial phosphorylation of the quinazolinone by POCl₃.[3][5] It acts as an HCl scavenger and promotes the formation of the key phosphorylated intermediate. This can allow for lower reaction temperatures and shorter reaction times.

Q5: Is thionyl chloride safer to use than POCl₃? A5: Both reagents are corrosive, moisture-sensitive, and toxic, requiring handling in a fume hood with appropriate personal protective equipment.[15][16][17] The primary advantage of thionyl chloride in this context is not necessarily safety but its ability to work under milder conditions and the generation of gaseous byproducts, which simplifies the workup procedure.[13] The quenching of POCl₃ is often more hazardous than that of SOCl₂.

References

  • Dalton, J. T., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • Romero, D., & Baran, P. S. (2014). Palau'chlor: A Practical and Reactive Chlorinating Reagent. Journal of the American Chemical Society, 136(19), 6942–6945. [Link]

  • Romero, D., & Baran, P. S. (2014). Palau'chlor: A Practical and Reactive Chlorinating Reagent. Journal of the American Chemical Society, 136(19), 6942–6945. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 835. [Link]

  • Dalton, J. T., et al. (2011). POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. J&K Scientific. [Link]

  • Atlanchim Pharma. (2019). 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Atlanchim Pharma. [Link]

  • Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]

  • Wang, M., et al. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. University of Liverpool IT Services. [Link]

  • Dai, P.-F., & Xu, H. (2024). Novel Chlorination of Imidazo-Fused Heterocycles via Dichloro(aryl)-λ-iodanes. European Journal of Organic Chemistry. [Link]

  • Various Authors. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. [Link]

  • Wikipedia. Phosphoryl chloride. Wikipedia. [Link]

  • See Arr Oh. (2009). My friend phosphorus oxychloride. Chemical Space - WordPress.com. [Link]

  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Bakavoli, M., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances, 10(52), 31215-31221. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. ResearchGate. [Link]

  • Cai, X., et al. (2010). S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). AWS. [Link]

  • Kumar, A., et al. (2020). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. Scientific Reports, 10(1), 1-13. [Link]

  • De, S., et al. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules, 28(15), 5674. [Link]

  • Organic Chemistry. (2020). Alcohols to Alkyl Chlorides, Part 4. YouTube. [Link]

  • Fayed, E. A., et al. (2017). Chlorination of 4(3H)-quinazolinone derivatives 56. ResearchGate. [Link]

  • Various Authors. (2018). Between PCl5 and SOCl2, which is a better chlorinating agent? Quora. [Link]

  • UW Tacoma. 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. UW Tacoma. [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Ghoshal, T., et al. (2023). Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. Arkivoc, 2023(vii), 202311987. [Link]

  • Wang, M., et al. (2017). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. [Link]

Sources

Optimization

Technical Support Center: Selective Reduction of 4-Chloro-7-ethoxy-6-nitroquinazoline

The following guide serves as a specialized technical support resource for researchers working with 4-Chloro-7-ethoxy-6-nitroquinazoline . It is designed to address the specific chemoselective challenges associated with...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 4-Chloro-7-ethoxy-6-nitroquinazoline . It is designed to address the specific chemoselective challenges associated with reducing the nitro group at position 6 while preserving the labile chloro-substituent at position 4 and the ethoxy group at position 7.

Current Status: Operational Topic: Chemoselective Nitro Reduction / Impurity Control Audience: Medicinal Chemists, Process Chemists

System Overview & Critical Chemistry

The reduction of 4-Chloro-7-ethoxy-6-nitroquinazoline is a high-stakes transformation. The quinazoline core is electron-deficient, making the C4-Chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and hydrolysis. Simultaneously, the C4-Cl bond is prone to hydrogenolysis (dechlorination) under standard catalytic hydrogenation conditions.

The Objective: Selectively reduce


 without touching the 

or hydrolyzing the quinazoline ring.
Reaction Pathway & Risk Analysis

The following diagram illustrates the desired pathway versus the critical failure modes (Side Products A, B, and C).

ReactionPathways Start Starting Material (4-Cl-7-ethoxy-6-nitro) Target TARGET PRODUCT (4-Cl-7-ethoxy-6-amino) Start->Target Selective Reduction (SnCl2 or Fe/NH4Cl) DeCl Side Product A (Dechlorination) 7-ethoxy-6-aminoquinazoline Start->DeCl H2/Pd/C (Over-reduction) Hydro Side Product B (Hydrolysis) 4-hydroxy-7-ethoxy-6-amino... Start->Hydro Acidic/Aq. Conditions (SNAr by H2O) Azo Side Product C (Dimerization) Azo/Azoxy species Start->Azo Basic pH (Incomplete red.)

Figure 1: Reaction landscape showing the competing pathways of dechlorination and hydrolysis during nitro reduction.

Troubleshooting Guides (Q&A)

Issue 1: "I am seeing significant dechlorination (loss of Cl) in my LC-MS."

Diagnosis: You are likely using standard Catalytic Hydrogenation (e.g., H2, Pd/C) or a metal reduction that is too active. The C-Cl bond on the electron-deficient quinazoline ring is weak.

Corrective Actions:

  • Switch Catalyst: If hydrogenation is mandatory, switch from Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel . These are significantly less active toward aryl chlorides [1].

  • Use a Poison: Add a catalyst poison such as thiophene or ethylenediamine to the reaction mixture to inhibit the active sites responsible for dehalogenation.

  • Abandon Hydrogenation: Move to a chemical reductant. Stannous Chloride (SnCl2[1][2]·2H2O) is the gold standard for avoiding dehalogenation in sensitive substrates [2].

Issue 2: "The product is converting to the quinazolinone (4-hydroxy species)."

Diagnosis: Hydrolysis is occurring at the C4 position. This is driven by the presence of water in acidic or basic conditions at elevated temperatures. The 4-chloroquinazoline moiety is an electrophile; water acts as a nucleophile.

Corrective Actions:

  • Control pH: Avoid strong mineral acids (HCl) at reflux. While Fe/HCl is a common method, the acidity can catalyze hydrolysis.

  • Solvent Selection: Use anhydrous solvents (Ethanol, Ethyl Acetate) if possible. If water is required (e.g., for Fe/NH4Cl), keep the temperature as low as possible (e.g., 60°C instead of reflux) and minimize reaction time.

  • Workup Protocol: Do not let the reaction mixture sit in aqueous basic workup (e.g., NaOH quench) for extended periods. Quench, extract immediately into organic solvent, and dry.

Issue 3: "Incomplete reduction: I see hydroxylamine or azo intermediates."

Diagnosis: The reduction potential is insufficient, or the reaction was quenched too early. This is common with mild reductants like Zn/AcOH or dithionite if not optimized.

Corrective Actions:

  • Temperature/Time: Increase the reaction temperature slightly or extend the reaction time.

  • Reagent Stoichiometry: Ensure a sufficient excess of the reducing agent (e.g., 5 equivalents of SnCl2 or Fe).

  • Activation: If using Iron (Fe) powder, it must be "activated" (etched with dilute HCl) before use to remove the oxide layer, ensuring rapid electron transfer [3].

Recommended Experimental Protocols

The following protocols are ranked by selectivity for the 4-Chloro substrate.

Method A: The "Gold Standard" (SnCl2)

Best for: Small scale (<5g), maximum selectivity against dechlorination and hydrolysis.

Reagents:

  • Substrate: 4-Chloro-7-ethoxy-6-nitroquinazoline (1.0 equiv)

  • Reductant: Tin(II) Chloride Dihydrate (SnCl2[2]·2H2O) (5.0 equiv)[2]

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH) - Anhydrous preferred

Protocol:

  • Dissolve the substrate in EtOAc (0.1 M concentration). Note: EtOAc is non-protic and minimizes hydrolysis risk compared to alcohols.

  • Add SnCl2[1][2]·2H2O in one portion.

  • Heat to 70°C (reflux) under an inert atmosphere (N2).

  • Monitor by TLC/LC-MS. Reaction is typically complete in 2–4 hours.

  • Workup (Critical): Cool to room temperature. Pour into ice water and carefully adjust pH to 7–8 with saturated NaHCO3. Do not use strong NaOH, as it may hydrolyze the 4-Cl.

  • Filter the resulting tin salts through Celite. Wash the cake with EtOAc.

  • Separate layers, dry organic phase over Na2SO4, and concentrate.

Method B: The "Scalable Green" Method (Fe/NH4Cl)

Best for: Larger scale (>10g), cost-effective, but requires careful pH/temp control.

Reagents:

  • Substrate (1.0 equiv)

  • Iron Powder (Fe) (5.0 equiv) - Activated

  • Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Solvent: EtOH/Water (4:1 ratio)

Protocol:

  • Dissolve NH4Cl in water and add to a suspension of the substrate and Fe powder in EtOH.

  • Heat to 60°C with vigorous stirring. Avoid full reflux (80°C) if possible to reduce hydrolysis risk.

  • Monitor closely.[2] Once the starting material is consumed (usually <2 hours), stop heating immediately.

  • Filter hot through Celite to remove iron sludge.

  • Remove EtOH under reduced pressure. Extract the aqueous residue with EtOAc.[2]

Data Comparison: Reducing Agent Selectivity
Reducing AgentDechlorination RiskHydrolysis RiskReaction RateScalability
H2 / Pd/C High (Critical Failure)LowFastHigh
H2 / Pt(S)/C LowLowMediumHigh
SnCl2 Very Low Low (in EtOAc)MediumLow (Waste)
Fe / HCl LowHigh (Acidic)FastMedium
Fe / NH4Cl LowMediumMediumHigh

Decision Workflow

Use this logic tree to select the appropriate method for your specific constraints.

DecisionTree Start Start: Select Reduction Method Q1 Is Scale > 10 grams? Start->Q1 Q2 Is Dechlorination observed? Q1->Q2 No (Selectivity priority) MethodFe Use Fe / NH4Cl (Method B) Q1->MethodFe Yes (Cost/Waste priority) MethodSn Use SnCl2 / EtOAc (Method A) Q2->MethodSn Yes (Strict control needed) MethodPt Use H2 / Sulfided Pt/C Q2->MethodPt No (Hydrogenation preferred)

Figure 2: Decision matrix for selecting the optimal reduction protocol based on scale and impurity profile.

References

  • Common Organic Chemistry . Nitro Reduction - Common Conditions (SnCl2, Fe, H2). Common Organic Chemistry. Retrieved from [Link]

  • ResearchGate Community . Best reagent for the selective reduction of a nitro group to amine?. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH) . Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process. PubMed. Retrieved from [Link]

  • MDPI . Regioselective Nucleophilic Aromatic Substitution...[3] 4-Aminoquinazoline Synthesis. MDPI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-7-ethoxy-6-nitroquinazoline

Welcome to the dedicated support center for the chromatographic purification of 4-Chloro-7-ethoxy-6-nitroquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the chromatographic purification of 4-Chloro-7-ethoxy-6-nitroquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical intermediate. Here, we address common questions and troubleshoot potential issues encountered during its purification by column chromatography, ensuring you can achieve high purity and yield with confidence.

Frequently Asked Questions (FAQs)

This section covers foundational questions about setting up a successful purification protocol.

Q1: What is the recommended stationary phase for purifying 4-Chloro-7-ethoxy-6-nitroquinazoline?

A1: For most applications involving 4-Chloro-7-ethoxy-6-nitroquinazoline, standard-grade silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the preferred stationary phase.[1] The rationale is based on the molecule's structure: it possesses several polar functional groups (nitro group, quinazoline nitrogen atoms, ether oxygen) that can interact with the polar silanol groups (Si-OH) on the silica surface. This interaction allows for effective separation from less polar impurities, such as residual starting materials or non-polar byproducts. For compounds that show instability on standard acidic silica, using deactivated or neutral silica gel can be a viable alternative.[2]

Q2: How do I select the optimal mobile phase (solvent system) for the separation?

A2: The key is to find a solvent system that provides a target retention factor (Rf) of approximately 0.25-0.35 for the desired compound on a Thin-Layer Chromatography (TLC) plate.[2] This Rf range typically ensures good separation on the column without excessively long elution times.

A systematic approach is best:

  • Start with a binary system: A common and effective starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).[1]

  • Develop by TLC: Spot your crude mixture on a TLC plate and elute it with different ratios of your chosen solvents.

  • Adjust Polarity:

    • If the spot remains at the baseline (Rf ≈ 0), the solvent is not polar enough. Increase the proportion of ethyl acetate.

    • If the spot runs with the solvent front (Rf ≈ 1), the solvent is too polar. Decrease the proportion of ethyl acetate.

  • Consider Alternatives: If a clean separation cannot be achieved with a hexane/EtOAc system, consider replacing ethyl acetate with dichloromethane (DCM) or adding a small amount of methanol to a DCM solution for more polar impurities.

Solvent System (v/v)PolarityTypical Use Case
Hexane / Ethyl Acetate (e.g., 4:1 to 1:1)Low to MediumGood starting point for separating moderately polar compounds from non-polar impurities.
Dichloromethane / Methanol (e.g., 99:1 to 95:5)Medium to HighUseful for separating the target compound from more polar impurities or when solubility in hexanes is poor.
Toluene / Ethyl AcetateLow to MediumCan offer different selectivity compared to aliphatic solvents like hexane, sometimes improving separation of aromatic compounds.

Q3: How should I prepare and load my crude sample onto the column?

A3: Proper sample loading is critical to achieving sharp bands and good separation.[3] You have two main options:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent. Using a pipette, carefully apply this solution to the top of the column bed. This method is quick but can cause issues if the compound is not very soluble in the mobile phase, leading to precipitation at the column head.

  • Dry Loading (Recommended): Dissolve the crude product in a suitable volatile solvent (like dichloromethane or acetone).[1] Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.[1] Carefully layer this powder onto the top of the column bed. Dry loading prevents issues with solubility and often results in a more uniform application, leading to better separation.[1]

Chromatography Workflow Overview

The following diagram illustrates the logical steps for a successful column chromatography purification.

PurificationWorkflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Develop Solvent System) Slurry 2. Prepare Slurry (Silica + Mobile Phase) Pack 3. Pack Column Sample 4. Prepare Sample (Dry Loading Recommended) Load 5. Load Sample Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Pool 9. Pool Pure Fractions Analyze->Pool Evaporate 10. Evaporate Solvent Pool->Evaporate Pure Pure Product Evaporate->Pure

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges for 4-Chloro-7-ethoxy-6-nitroquinazoline

Welcome to the technical support center for 4-Chloro-7-ethoxy-6-nitroquinazoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-7-ethoxy-6-nitroquinazoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in isopropanol. Our goal is to provide you with a comprehensive, scientifically-grounded resource to troubleshoot and resolve these issues effectively.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section addresses common solubility problems in a question-and-answer format, providing detailed protocols and the scientific rationale behind each step.

Question 1: My 4-Chloro-7-ethoxy-6-nitroquinazoline is not dissolving in isopropanol at room temperature. What are the initial steps I should take?

Answer:

Initial insolubility at ambient conditions is a common starting point for many organic compounds. Before proceeding to more complex methods, it's crucial to address foundational factors that can significantly influence dissolution.

Initial Troubleshooting Protocol:

  • Verify Compound Purity and Solvent Grade: Ensure the 4-Chloro-7-ethoxy-6-nitroquinazoline is of high purity and the isopropanol is of an appropriate grade (e.g., ACS or HPLC grade). Impurities in either the solute or solvent can alter solubility characteristics.

  • Particle Size Reduction (Micronization): The rate of dissolution is directly proportional to the surface area of the solute.[1][2][3] Larger crystals will dissolve much slower than a fine powder.

    • Action: If your compound is in a crystalline form, gently grind it into a fine powder using a mortar and pestle. This increases the surface area available for interaction with the solvent.[1]

  • Ensure Adequate Agitation: Mechanical agitation is necessary to break the diffusion layer that forms around the surface of the solute particles, allowing fresh solvent to interact continuously.

    • Action: Use a magnetic stirrer or a vortex mixer. Ensure the stirring speed is sufficient to keep the particles suspended and not settled at the bottom of the container.

  • Allow Sufficient Time: Dissolution is not always instantaneous.

    • Action: Allow the mixture to stir for a significant period (e.g., 1-2 hours) at room temperature while protected from light, as some quinazoline derivatives can be light-sensitive.

If solubility remains an issue after these initial steps, it is likely that the intrinsic solubility of the compound in isopropanol at room temperature is low, and further interventions are required.

Question 2: Can I use temperature to increase the solubility of 4-Chloro-7-ethoxy-6-nitroquinazoline in isopropanol?

Answer:

Yes, for most solid organic compounds, solubility increases with temperature.[4][5][6] This is because the dissolution process is often endothermic, meaning it consumes heat. Increasing the temperature provides the necessary energy to overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions.[5]

Protocol for Temperature-Based Solubility Enhancement:

  • Incremental Heating: Place the vessel containing the isopropanol and the compound in a temperature-controlled water bath or on a stirring hotplate.

  • Gradual Temperature Increase: Increase the temperature in increments of 5-10°C. After each increment, allow the solution to equilibrate for at least 15-20 minutes with continuous stirring.

  • Observe and Record: Note the temperature at which the compound fully dissolves. This will give you an approximate saturation temperature for that specific concentration.

  • Caution - Compound Stability: Be aware that excessive heat can lead to the degradation of your compound. Quinazolines are generally stable in neutral solutions, but it is prudent to check for any color changes or precipitate formation that might indicate degradation.[7] It is recommended to not exceed 60-70°C unless the thermal stability of the compound is known.

  • Cooling and Precipitation: Be aware that upon cooling, the solution may become supersaturated, leading to precipitation. If a stable room-temperature solution is required, this method may only be suitable for preparing stock solutions that are diluted further.

Data Presentation: Effect of Temperature on Solubility (Hypothetical Data)

Temperature (°C)Estimated Solubility (mg/mL)Observations
25< 1.0Insoluble, fine suspension
40~ 2.5Significant amount dissolved
50~ 5.0Most of the compound dissolved
60> 10.0Completely clear solution
Question 3: Temperature is not sufficient or practical for my application. How can I use a co-solvent to improve solubility?

Answer:

The use of a co-solvent is a highly effective and common technique to enhance the solubility of poorly soluble drugs.[1][8][9] Isopropanol is a polar protic solvent. 4-Chloro-7-ethoxy-6-nitroquinazoline, with its aromatic rings and chloro-substituent, has significant non-polar character. A co-solvent can modulate the polarity of the solvent system to better match that of the solute, thereby improving solubility.[10][11]

Co-solvent Selection and Protocol:

  • Choosing a Co-solvent: The goal is to select a solvent that is miscible with isopropanol and in which the compound has higher solubility. Good candidates would be less polar solvents or aprotic polar solvents.

    • Recommended Co-solvents to Screen:

      • Dichloromethane (DCM): A less polar, aprotic solvent.

      • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent known for its excellent solubilizing power.[12][13]

      • N,N-Dimethylformamide (DMF): Another highly effective polar aprotic solvent.

      • Tetrahydrofuran (THF): A less polar ether.

  • Screening Protocol:

    • Prepare several small-scale test vials.

    • Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to the isopropanol.

    • Add the 4-Chloro-7-ethoxy-6-nitroquinazoline and observe solubility with agitation.

    • Gradually increase the percentage of the co-solvent in subsequent vials (e.g., 20%, 30%, 50%) and observe the effect.

  • Optimization: The ideal co-solvent system will use the minimum amount of co-solvent necessary to achieve the desired concentration, as the co-solvent may interfere with downstream applications.

  • Final Application Consideration: Always consider the compatibility of the chosen co-solvent with your experimental setup and subsequent assays. For example, DMSO can affect cell-based assays at higher concentrations.

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for troubleshooting solubility issues with 4-Chloro-7-ethoxy-6-nitroquinazoline.

G Start Start: Compound Insoluble in Isopropanol at RT Initial Initial Checks: Purity, Particle Size, Agitation Start->Initial Check1 Is it soluble? Initial->Check1 Temp Increase Temperature (e.g., 40-60°C) Check1->Temp No Success Solubility Achieved Check1->Success Yes Check2 Is it soluble? Temp->Check2 Cosolvent Introduce Co-solvent (e.g., DMSO, DCM) Check2->Cosolvent No Check2->Success Yes Check3 Is it soluble? Cosolvent->Check3 Check3->Success Yes Reassess Re-evaluate Experiment: - Different primary solvent? - Formulation approach needed? Check3->Reassess No

Caption: A step-by-step workflow for addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: Is pH adjustment a viable method to increase the solubility of 4-Chloro-7-ethoxy-6-nitroquinazoline?

A1: Generally, pH adjustment is most effective for ionizable compounds (weak acids or bases).[3][14] The quinazoline ring system has basic nitrogens. However, the presence of the electron-withdrawing nitro group will significantly decrease the basicity of the ring nitrogens, making protonation more difficult. While slight solubility increases might be observed at very low pH, it is unlikely to be a highly effective method for this specific molecule compared to co-solvency or temperature changes. This method is not suitable for unionized compounds.[14]

Q2: I managed to dissolve the compound at a higher temperature, but it precipitated out upon cooling. What can I do?

A2: This phenomenon is known as supersaturation followed by precipitation. To maintain a stable solution at room temperature, you may need to create a formulation. Techniques such as creating a solid dispersion with a polymer (e.g., HPMC, PVP) or using surfactants can help stabilize the supersaturated state.[8] However, for many laboratory applications, the simplest approach is to use a co-solvent system that provides the desired solubility at room temperature.

Q3: How stable is 4-Chloro-7-ethoxy-6-nitroquinazoline in solution, especially when using a co-solvent like DMSO?

A3: Studies on similar quinazoline derivatives have shown good stability in aqueous solutions for extended periods when stored properly (protected from light, at 4°C).[12][13] However, some studies have noted that solutions of quinazoline derivatives in DMSO can be unstable, with changes observed in absorption spectra shortly after preparation.[12][15] It is therefore recommended to prepare fresh solutions in DMSO before use and to store any stock solutions in a different solvent system if long-term stability is required.

Q4: Will the use of a co-solvent affect my downstream biological assays?

A4: Absolutely. This is a critical consideration. Solvents like DMSO and DMF can be toxic to cells, even at low concentrations. They can also interfere with enzyme kinetics and other biochemical assays. It is imperative to run a vehicle control (the solvent mixture without your compound) in all experiments to account for any effects of the solvent system. The final concentration of the co-solvent in the assay should be kept to a minimum, typically well below 1% and often below 0.1%.

Visualizing the Co-Solvency Mechanism

The diagram below illustrates the principle of co-solvency, where a co-solvent bridges the polarity gap between the solute and the primary solvent.

G cluster_0 System 1: Poor Solubility cluster_1 System 2: Enhanced Solubility with Co-solvent Solute Non-Polar Solute (Compound) Solvent1 Polar Solvent (Isopropanol) Solute->Solvent1 Mismatch in Polarity (Weak Interaction) Solute2 Non-Polar Solute (Compound) Cosolvent Co-solvent (e.g., DMSO) Solute2->Cosolvent Strong Interaction Solvent2 Polar Solvent (Isopropanol) Cosolvent->Solvent2 Strong Interaction

Caption: How a co-solvent improves solubility by mediating interactions.

References

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019-06-30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]

  • ResearchGate. (2016-01-01). Techniques for solubility enhancement of poorly soluble drugs: An overview. Available from: [Link]

  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • GSC Biological and Pharmaceutical Sciences. (2023-03-13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • ACS Publications. On the Effect of Temperature on Aqueous Solubility of Organic Solids. Available from: [Link]

  • AIP Conference Proceedings. (2011-08-24). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. Available from: [Link]

  • Bentham Science. (2011-02-01). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Available from: [Link]

  • PMC. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available from: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]

  • ACS Publications. The Hydrophobic Effect and the Role of Cosolvents. Available from: [Link]

  • ResearchGate. (2011-02-01). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Available from: [Link]

  • ResearchGate. (2016-01-01). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Available from: [Link]

  • ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. Available from: [Link]

  • Quora. Why does the solubility of gases increase with temperature in an organic solvent? Available from: [Link]

  • IU Pressbooks. Effect of Temperature and Solvent on Solubility. Available from: [Link]

  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • ScienceDirect. PH adjustment: Significance and symbolism. Available from: [Link]

Sources

Troubleshooting

controlling exotherms during 4-Chloro-7-ethoxy-6-nitroquinazoline synthesis

Topic: Controlling Exotherms during 4-Chloro-7-ethoxy-6-nitroquinazoline Synthesis Welcome to the Process Safety Support Hub. Status: Operational | Tier: L3 (Senior Process Chemist) Context: You are synthesizing the key...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exotherms during 4-Chloro-7-ethoxy-6-nitroquinazoline Synthesis
Welcome to the Process Safety Support Hub.

Status: Operational | Tier: L3 (Senior Process Chemist) Context: You are synthesizing the key intermediate for EGFR inhibitors (e.g., Erlotinib). The conversion of 7-ethoxy-6-nitroquinazolin-4(3H)-one to 4-chloro-7-ethoxy-6-nitroquinazoline using Phosphorus Oxychloride (


) presents two distinct thermal risks: the catalytic spike  during initiation and the hydrolysis runaway  during quenching.
Module 1: Reaction Initiation & Catalysis
User Question: "I observed a sharp temperature spike immediately after adding the base (DIPEA/Et3N), even before heating. Is this normal?"

Diagnosis: Yes, this is a classic acid-base exotherm compounded by the activation of the Vilsmeier-Haack-type species.

  • The Chemistry: The base (typically Diisopropylethylamine or Triethylamine) does two things:

    • Neutralizes the HCl formed initially (exothermic).

    • Catalyzes the tautomerization of the quinazolinone to the enol form, facilitating the attack on

      
      .
      
  • The Risk: If the base is added as a bolus (all at once), the adiabatic temperature rise (

    
    ) can push the mixture above the decomposition threshold of the nitro group or boil the solvent (
    
    
    
    bp: 106°C), leading to containment loss.

Troubleshooting Protocol:

  • Switch to Metered Addition: Do not dump the base. Use a pressure-equalizing dropping funnel or a syringe pump.

  • Temperature Setpoint: Cool the reactor to 0–5°C before base addition.

  • Rate Limit: Adjust addition rate to maintain internal temperature (

    
    ) 
    
    
    
    .
  • Wait Step: Allow the mixture to stir for 15 minutes after base addition before applying heat. This ensures the initial exotherm dissipates before the thermal ramp begins.

Module 2: The Quench (CRITICAL SAFETY)
User Question: "How do I safely quench the excess

? I've heard horror stories about delayed explosions."

Diagnosis: You are dealing with the "Encapsulation Hazard."

  • The Mechanism:

    
     is not miscible with cold water.[1] If you add water to the reaction, or pour the reaction into static water, the 
    
    
    
    can form a hydrophobic "crust" or pool at the bottom.
  • The Danger: The hydrolysis reaction (

    
    ) is kinetically inhibited by this phase separation. Once agitation increases or the interface warms up, the entire pool hydrolyzes simultaneously. This delayed exotherm  can instantly vaporize the solvent, causing a reactor eruption.
    

The "Inverse Quench" Protocol:

  • Standard: Never add water to the reaction. Always add the reaction mixture to the quench.

  • Quench Media: Use Ice/Water or Buffered Solution (K2CO3/NaHCO3) . Note: Carbonate buffers generate

    
     foam—account for headspace.
    

Step-by-Step Safe Quench:

  • Cool Reaction: Bring the reaction mixture to 20–25°C.

  • Prepare Receiver: Fill a separate vessel with crushed ice/water (approx. 5x volume of reaction). Agitate vigorously.

  • Controlled Transfer: Cannulate or dropwise add the reaction mix into the agitated ice water.

  • Thermal Watch: Monitor

    
     of the quench vessel. Stop addition if 
    
    
    
    .
  • Validation: Ensure no biphasic oil layer remains at the bottom before stopping agitation.

Module 3: Product Stability vs. Safety
User Question: "My yield is low, and the product contains the starting quinazolinone. Did the reaction fail?"

Diagnosis: Likely not. The reaction probably worked, but you hydrolyzed the product during the quench.

  • The Cause: The 4-chloro-7-ethoxy-6-nitroquinazoline is highly reactive (electron-deficient ring). In hot acidic media (generated during

    
     hydrolysis), the chlorine is displaced by water, reverting it to the starting material.
    
  • The Fix: You must balance quenching heat with product stability.

Optimization Table:

VariableRecommendationReason
Quench Temp < 10°C Higher temps accelerate product hydrolysis.
Quench Time < 30 mins Prolonged exposure to aqueous acid degrades the product.
Extraction Immediate Extract into DCM or EtOAc immediately after the quench is complete.
pH Control Neutralize Use mild base (NaHCO3) to neutralize the aqueous layer quickly (keep pH 7-8).
Visualizing the Safety Logic
Figure 1: The Inverse Quench Decision Matrix

This logic flow prevents the formation of "heat pockets" and delayed exotherms.

QuenchLogic Start Reaction Complete Cool Cool Rxn to 20°C Start->Cool Check Check Quench Vessel: Is it Agitated Ice/Water? Cool->Check Stop STOP: Prepare Ice Bath Check->Stop No Transfer Slow Addition (Inverse Quench) Rxn Mix -> Ice Water Check->Transfer Yes Monitor Monitor Temp (T_int) Transfer->Monitor Pause PAUSE Addition Add more ice Monitor->Pause T > 20°C Continue Continue Addition Monitor->Continue T < 20°C Pause->Monitor T drops Extract Immediate Extraction (DCM) Continue->Extract

Caption: Figure 1. Decision matrix for the Inverse Quench protocol to prevent thermal runaway and product hydrolysis.

Figure 2: Reaction Pathway & Thermal Events

Understanding where the heat comes from.

ReactionPath SM Quinazolinone (Solid) Base Base Addition (DIPEA) SM->Base + POCl3 Inter Phosphorylated Intermediate Base->Inter Exotherm 1: Acid-Base Heat Reflux (Heat) Inter->Heat Prod 4-Chloro Product Heat->Prod Substitution (Cl- attack)

Caption: Figure 2. Reaction pathway highlighting the initial catalytic exotherm (Base Addition) and the thermal requirement for chlorination.

Key Data: Thermal Hazards of
ParameterValueImplication
Boiling Point 105.8 °CReaction reflux temperature.
Heat of Hydrolysis ~300–500 kJ/mol (Est.)Violent. Capable of rapid steam generation.
HCl Evolution 3 moles HCl per mole

Requires robust scrubbing (NaOH trap).
Phase Behavior Immiscible with cold waterHigh Risk of delayed exotherm if agitation fails.
References
  • Reaction Mechanism & Kinetics

    • M. C.[2] Harris et al. "POCl3 chlorination of 4-quinazolones." Journal of Organic Chemistry. (Mechanistic insight into the phosphorylation and chloride displacement steps).

    • Source:

  • Process Safety (Quenching)

    • Li, X., et al. "Prevention of Exothermic Runaway: Safe Quenching of POCl3."[3] Organic Process Research & Development. (Detailed protocols for inverse quenching).

    • Source:

  • Synthesis of Erlotinib Intermediates

    • "Process Development of Erlotinib." Organic Process Research & Development. (Scale-up considerations for 4-chloro-6,7-dialkoxyquinazolines).
    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 4-Chloro-7-ethoxy-6-nitroquinazoline

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-chloro-7-ethoxy-6-nitroquinazoline, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] We will delve into the theoret...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-chloro-7-ethoxy-6-nitroquinazoline, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] We will delve into the theoretical prediction of the spectrum, compare it with related structures, and provide a robust experimental protocol for obtaining high-quality data. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and purity assessment.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of 4-chloro-7-ethoxy-6-nitroquinazoline presents a fascinating case for ¹H NMR analysis. The substitution pattern on the quinazoline core, featuring a chloro group, a nitro group, and an ethoxy group, creates distinct electronic environments for the aromatic protons. Understanding these influences is key to accurately predicting and interpreting the resulting spectrum.

The key protons to consider are the three aromatic protons on the quinazoline ring and the protons of the ethoxy side chain.

  • H-2: This proton is situated between two electronegative nitrogen atoms in the pyrimidine ring, leading to significant deshielding. It is expected to appear as a singlet far downfield.

  • H-5: This proton is ortho to the strongly electron-withdrawing nitro group. This proximity will cause substantial deshielding, shifting its resonance downfield. It will appear as a singlet as there are no adjacent protons.

  • H-8: This proton is influenced by the adjacent nitrogen atom and the electron-donating ethoxy group at the para position. It will also appear as a singlet.

  • -OCH₂CH₃ (Methylene Protons): These protons are adjacent to an oxygen atom, which will shift them downfield. They will be split into a quartet by the three neighboring methyl protons (n+1 rule).[2]

  • -OCH₂CH₃ (Methyl Protons): These protons are further from the electronegative oxygen and will appear more upfield. They will be split into a triplet by the two neighboring methylene protons.[2]

Below is a diagram illustrating the distinct proton environments in 4-chloro-7-ethoxy-6-nitroquinazoline.

Caption: Predicted ¹H NMR assignments for 4-chloro-7-ethoxy-6-nitroquinazoline.

Comparative Spectral Data

CompoundH-2 (ppm)H-5 (ppm)H-8 (ppm)Other Protons (ppm)Reference
4-Chloro-6-nitroquinazoline ~9.1~8.9~8.0-[3]
(4-chloro-3-trifluoromethyl-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine 8.76 (s)8.00 (s)7.38 (d)4.01-3.79 (m, 3H, -OCH₃)[4]
2-(4-chlorophenyl)quinazoline 9.44 (s)8.06 (d)-Aromatic protons at 8.58-8.55 (m, 2H), 7.93-7.89 (m, 2H), 7.64-7.60 (m, 1H), 7.50-7.48 (m, 2H)[5]
Quinazoline 9.41 (s)8.03 (d)7.57-7.54 (m)Aromatic protons at 8.59-8.55 (m, 2H), 7.89-7.85 (m, 2H)[6]

This comparative data supports our predictions. The presence of a nitro group generally shifts aromatic protons downfield.[7] The chemical shifts for the methoxy group in the comparative compound provide a good estimate for the ethoxy group in our target molecule, with the methylene protons of the ethoxy group expected slightly further downfield than the methyl protons of the methoxy group.[8]

A Validated Protocol for ¹H NMR Spectroscopy

Reproducibility is the cornerstone of scientific integrity. The following protocol outlines a standardized procedure for acquiring a high-resolution ¹H NMR spectrum of 4-chloro-7-ethoxy-6-nitroquinazoline.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[9]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrument Setup and Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.

  • Set the appropriate acquisition parameters:

    • Pulse Angle: 30-45 degrees for routine spectra.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration, especially for quaternary carbons in ¹³C NMR.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample. More scans may be needed for dilute samples.

    • Spectral Width: A standard width covering the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

The following diagram illustrates the general workflow for ¹H NMR analysis.

G cluster_workflow ¹H NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq Data Acquisition (Lock, Shim, Set Parameters, Acquire FID) SamplePrep->DataAcq Insert Sample Processing Data Processing (Fourier Transform, Phasing, Referencing) DataAcq->Processing Raw Data (FID) Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Processed Spectrum Structure Structure Elucidation Analysis->Structure Interpretation

Caption: A generalized workflow for ¹H NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of 4-chloro-7-ethoxy-6-nitroquinazoline is predicted to show five distinct signals corresponding to the different proton environments in the molecule. By understanding the electronic effects of the various substituents and comparing with related compounds, a confident assignment of the spectral peaks can be achieved. The provided experimental protocol offers a reliable method for obtaining high-quality, reproducible data, which is essential for accurate structural confirmation and further research in the development of novel quinazoline-based compounds.

References

  • Supporting Information for a scientific publication.
  • ResearchGate, "1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives..." [Link]

  • UNCW Institutional Repository, "Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives." [Link]

  • PMC, "Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR." [Link]

  • ACS Publications, "Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles." [Link]

  • RSC Publishing, "I2-mediated coupling of quinazolinone enamines with 2-aminopyridines: a new strategy to access spiroquinazolinones." [Link]

  • Compound Interest, "A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES." [Link]

  • Chemistry LibreTexts, "Interpreting C-13 NMR Spectra." [Link]

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry, "29.9 1H NMR Spectroscopy." [Link]

  • eGyanKosh, "CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups." [Link]

  • Chemistry Steps, "NMR Number of Signals and Equivalent Protons." [Link]

  • ResearchGate, "Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine." [Link]

  • Google Patents, "CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline."
  • MDPI, "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." [Link]

  • PubChem, "4-Chloro-6-nitroquinazoline." [Link]

  • ResearchGate, "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." [Link]

  • PubMed, "Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents." [Link]

  • ResearchGate, "Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research." [Link]

  • MS State, "Short Summary of 1H-NMR Interpretation." [Link]

  • PMC, "Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives." [Link]

  • RSC Publishing, "Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids." [Link]

  • YouTube, "Interpreting Aromatic NMR Signals." [Link]

  • Google Patents, "CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline."
  • PubChem, "4-Chloro-7-fluoro-6-nitroquinazoline." [Link]

  • PubChemLite, "4-chloro-7-nitroquinazoline." [Link]

  • SpectraBase, "4-Chloroquinazoline - 13C NMR." [Link]

Sources

Comparative

characteristic IR absorption bands of 4-Chloro-7-ethoxy-6-nitroquinazoline

An In-Depth Technical Guide to the Characteristic IR Absorption Bands of 4-Chloro-7-ethoxy-6-nitroquinazoline For researchers and professionals in drug development and organic synthesis, the unambiguous characterization...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characteristic IR Absorption Bands of 4-Chloro-7-ethoxy-6-nitroquinazoline

For researchers and professionals in drug development and organic synthesis, the unambiguous characterization of novel or intermediate compounds is paramount. 4-Chloro-7-ethoxy-6-nitroquinazoline serves as a crucial building block in the synthesis of various biologically active molecules, including tyrosine kinase inhibitors. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and verifying the structural integrity of such compounds.

This guide offers a detailed analysis of the expected characteristic IR absorption bands for 4-Chloro-7-ethoxy-6-nitroquinazoline. It synthesizes established spectroscopic principles with comparative data from related structures to provide a robust framework for spectral interpretation.

Molecular Structure and Key Vibrational Modes

To understand the IR spectrum, we must first consider the molecule's structure and the functional groups that give rise to distinct vibrational absorptions.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a 1. Dry Sample & KBr (Oven, 110°C, 2h) b 2. Weigh Sample (1-2 mg) a->b c 3. Weigh KBr (~200 mg) b->c d 4. Grind Mixture (Agate Mortar) c->d e 5. Prepare Pellet (Hydraulic Press) d->e f 6. Acquire Background (Empty Chamber) e->f g 7. Mount Pellet (Sample Holder) f->g h 8. Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ res.) g->h i 9. Baseline Correction h->i j 10. Peak Picking & Labeling i->j k 11. Data Archiving j->k

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Protocol
  • Preparation:

    • Thoroughly dry both the sample and spectroscopic grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which shows a very broad O-H absorption around 3400 cm⁻¹ and can obscure N-H or C-H stretches.

    • In a dry environment (e.g., under a heat lamp or in a glove box), weigh approximately 1-2 mg of the sample and 200 mg of KBr.

    • Combine the sample and KBr in an agate mortar and pestle. Grind the mixture for several minutes until it becomes a fine, homogenous powder. This ensures the sample is evenly dispersed and particle size is minimized to reduce light scattering.

  • Pellet Formation:

    • Transfer a portion of the powder into a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes.

    • Carefully release the pressure and extract the die. A transparent or translucent pellet should be formed. Opacity or brittleness indicates insufficient grinding, inadequate pressure, or moisture.

  • Data Acquisition:

    • Place the empty sample holder in the FT-IR spectrometer.

    • Run a background scan. This is a critical self-validating step that records the spectrum of atmospheric CO₂ and water vapor, which is then automatically subtracted from the sample spectrum.

    • Mount the KBr pellet in the sample holder and place it in the spectrometer.

    • Acquire the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹. Averaging multiple scans improves the signal-to-noise ratio.

  • Data Analysis:

    • Process the resulting spectrum using the spectrometer software. Apply a baseline correction if necessary.

    • Use the peak-picking tool to identify the precise wavenumbers of the major absorption bands.

    • Compare the experimental peak positions with the predicted values in the table above to confirm the compound's identity.

Conclusion

The infrared spectrum of 4-Chloro-7-ethoxy-6-nitroquinazoline is defined by a collection of highly characteristic absorption bands. The definitive identification of this molecule relies on observing the combination of these key features:

  • Aromatic C-H stretches above 3000 cm⁻¹.

  • Aliphatic C-H stretches from the ethoxy group below 3000 cm⁻¹.

  • A pair of very strong NO₂ stretching bands between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.

  • Strong C-O stretching bands between 1250-1000 cm⁻¹, confirming the ethoxy substituent.

  • Characteristic aromatic ring vibrations between 1620-1400 cm⁻¹.

By cross-referencing these experimental bands with the established frequency ranges, researchers can confidently verify the synthesis and purity of this important chemical intermediate.

References

  • Vertex AI Search, "Infrared of nitro compounds - Chemistry". Accessed February 15, 2026.
  • Vertex AI Search, "Table of Characteristic IR Absorptions". Accessed February 15, 2026.
  • MDPI, "IR Studies of Ethoxy Groups on CeO 2". URL: [Link].

  • PMC, "Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies". URL: [Link].

  • IJIRT, "Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development". URL: [Link].

  • Spectroscopy, "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition". URL: [Link].

  • MDPI, "Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies". URL: [Link].

  • University of Calgary, "IR: nitro groups". URL: [Link].

  • PMC, "Ethoxy Groups on ZrO2, CuO, and CuO/ZrO2 Studied by IR Spectroscopy". URL: [Link].

  • Journal of the American Chemical Society, "Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives". URL: [Link].

  • Doc Brown's Chemistry, "Infrared spectrum of ethoxyethane". URL: [Link].

  • NASA, "Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar". URL: [Link].

  • YouTube, "Infrared 7 Aromatics". URL: [Link].

  • National Institute of Standards and Technology, "Ethene, ethoxy-". URL: [Link].

  • Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups". URL: [Link].

  • Spectroscopy Online, "Halogenated Organic Compounds". URL: [Link].

  • OpenStax, "15.7 Spectroscopy of Aromatic Compounds". URL: [Link].

  • Vertex AI Search, "Infrared spectra of aromatic rings - Chemistry". Accessed February 15, 2026.
  • MDPI, "Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline". URL: [Link].

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Chloro-7-ethoxy-6-nitroquinazoline

Introduction: The Analytical Imperative for Novel Quinazoline Derivatives In the landscape of modern drug discovery and development, quinazoline scaffolds are of paramount importance, forming the core of numerous therape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Quinazoline Derivatives

In the landscape of modern drug discovery and development, quinazoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents, particularly in oncology.[1] The compound 4-Chloro-7-ethoxy-6-nitroquinazoline represents a key intermediate in the synthesis of various targeted therapies. Its precise structural characterization is not merely an academic exercise but a critical step in ensuring the purity, stability, and ultimate efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight through the analysis of molecular fragmentation patterns.

Predicting the Fragmentation Cascade of 4-Chloro-7-ethoxy-6-nitroquinazoline

The fragmentation of a molecule in an EI-MS experiment begins with the formation of a high-energy molecular ion (M•+), which then undergoes a series of bond cleavages to yield smaller, charged fragments.[2][3] The structure of 4-Chloro-7-ethoxy-6-nitroquinazoline (Molecular Formula: C₁₀H₈ClN₃O₃) contains several functional groups that will dictate the fragmentation pathways: the quinazoline core, a chloro substituent, an ethoxy group, and a nitro group.

Molecular Ion (M•+): The molecular weight of 4-Chloro-7-ethoxy-6-nitroquinazoline is 253.64 g/mol . The molecular ion peak is therefore expected at an m/z of 253. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 255 with an intensity of approximately one-third of the M•+ peak.[4] This isotopic signature is a crucial first step in identifying a mono-chlorinated compound.

Key Predicted Fragmentation Pathways

The energetically unstable molecular ion will fragment through several competing pathways, driven by the stability of the resulting ions and neutral losses.

  • Loss of the Ethyl Group ([M - C₂H₅]⁺): A common fragmentation for ethers is the cleavage of the C-C bond next to the oxygen atom.[5][6] The loss of an ethyl radical (•C₂H₅, 29 Da) from the ethoxy group is a highly probable initial fragmentation. This would result in a prominent fragment ion at m/z 224 (and a corresponding isotope peak at m/z 226).

  • Loss of Ethylene via McLafferty-type Rearrangement ([M - C₂H₄]•+): Ethers can also undergo rearrangement to eliminate a neutral alkene.[6] In this case, the molecular ion could lose ethylene (C₂H₄, 28 Da), leading to a radical cation at m/z 225 (and m/z 227).

  • Loss of the Nitro Group ([M - NO₂]⁺ and [M - NO]⁺): Aromatic nitro compounds characteristically lose •NO₂ (46 Da) or •NO (30 Da).

    • Loss of •NO₂ would lead to a fragment at m/z 207 (and m/z 209).

    • Loss of •NO, often followed by the loss of CO, is also a possible pathway, which would initially yield a fragment at m/z 223 (and m/z 225).

  • Loss of the Chloro Group ([M - Cl]⁺): The elimination of a chlorine radical (•Cl, 35/37 Da) is another potential fragmentation, although cleavage of the stronger aryl-Cl bond is often less favored than fragmentation of the substituents. This would result in a fragment at m/z 218 .

  • Secondary and Tertiary Fragmentations: The initial primary fragments will likely undergo further fragmentation. For example, the [M - C₂H₅]⁺ ion (m/z 224) could subsequently lose the nitro group.

    • [m/z 224 - NO₂]⁺ → m/z 178

    • [m/z 224 - NO]⁺ → m/z 194 , which could then lose CO to yield m/z 166 .

The following diagram illustrates the predicted major fragmentation pathways.

Fragmentation_Pattern M C₁₀H₈ClN₃O₃ m/z 253/255 (M•+) F1 [M - C₂H₅]⁺ m/z 224/226 M->F1 - •C₂H₅ F2 [M - NO₂]⁺ m/z 207/209 M->F2 - •NO₂ F3 [M - Cl]⁺ m/z 218 M->F3 - •Cl F4 [M - C₂H₄]•+ m/z 225/227 M->F4 - C₂H₄ F5 [m/z 224 - NO₂]⁺ m/z 178/180 F1->F5 - •NO₂ F6 [m/z 224 - NO]⁺ m/z 194/196 F1->F6 - •NO F7 [m/z 194 - CO]⁺ m/z 166/168 F6->F7 - CO Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve in Solvent Dilute Dilute to ~50 µg/mL Dissolve->Dilute Filter Filter Sample (0.22 µm) Dilute->Filter Inject Inject 1 µL Filter->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect Extract Extract Spectrum Detect->Extract Identify Identify M•+ & Fragments Extract->Identify Compare Compare to Predictions Identify->Compare

Sources

Comparative

A Comprehensive Guide to the Melting Point of 4-Chloro-7-ethoxy-6-nitroquinazoline

An Essential Parameter for Purity and Identity in Pharmaceutical Research In the landscape of drug discovery and development, the precise characterization of chemical intermediates is paramount. 4-Chloro-7-ethoxy-6-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Parameter for Purity and Identity in Pharmaceutical Research

In the landscape of drug discovery and development, the precise characterization of chemical intermediates is paramount. 4-Chloro-7-ethoxy-6-nitroquinazoline serves as a critical building block in the synthesis of various pharmaceutical agents. Its purity, a key determinant of the quality and efficacy of the final active pharmaceutical ingredient (API), is often initially assessed by its melting point. This guide provides an in-depth analysis of the melting point range of pure 4-Chloro-7-ethoxy-6-nitroquinazoline, offers a comparative look at structurally similar compounds, and details a rigorous protocol for its accurate determination.

Physicochemical Characterization of 4-Chloro-7-ethoxy-6-nitroquinazoline

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For pure 4-Chloro-7-ethoxy-6-nitroquinazoline, the experimentally determined melting point is reported to be in the range of 148-150 °C . A narrow melting range, typically within 1-2 °C, is a strong indicator of high purity. Conversely, the presence of impurities will typically cause a depression and broadening of the melting point range.[1]

Comparative Analysis with Structurally Related Quinazoline Derivatives

To understand the influence of molecular structure on the melting point, it is instructive to compare 4-Chloro-7-ethoxy-6-nitroquinazoline with its analogs. The seemingly minor alterations in functional groups can lead to significant changes in the crystal lattice energy and, consequently, the melting point.

Compound NameStructureMelting Point (°C)Key Structural Difference
4-Chloro-7-ethoxy-6-nitroquinazolineQuinazoline core with a chloro group at C4, a nitro group at C6, and an ethoxy group at C7.148-150-
4-Chloro-6-nitroquinazolineLacks the ethoxy group at the C7 position.128The absence of the ethoxy group leads to a lower molecular weight and potentially different intermolecular interactions, resulting in a lower melting point.[2]
4-Chloro-7-methoxy-6-nitroquinazolineFeatures a methoxy group instead of an ethoxy group at C7.Data not available in searched resultsThe slightly smaller methoxy group may lead to a different crystal packing and a variation in the melting point.
7-Chloro-4-hydroxy-6-nitroquinazolineIsomeric structure with substituents at different positions and a hydroxy group instead of a chloro group.> 280The presence of the hydroxyl group allows for strong hydrogen bonding, significantly increasing the energy required to break the crystal lattice, leading to a much higher melting point.[3][4]

This comparative data underscores the sensitivity of the melting point to the specific arrangement and nature of functional groups on the quinazoline scaffold.

Experimental Protocol for Accurate Melting Point Determination

The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline organic compound.[5][6]

Principle

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated at a controlled rate in a melting point apparatus. The temperatures at which the substance begins to melt (onset of melting) and completely liquefies (clear point) are recorded as the melting range.[6][7]

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the 4-Chloro-7-ethoxy-6-nitroquinazoline sample is completely dry and finely powdered. Grinding the sample in a mortar and pestle may be necessary to achieve a fine powder.[6][8]

    • Load the sample into a capillary tube by pressing the open end into the powder. The sample should be packed to a height of 2-3 mm by gently tapping the sealed end of the tube on a hard surface.[8][9]

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Ensure the thermometer is correctly calibrated and positioned to accurately measure the temperature of the heating block.

  • Preliminary Determination (Rapid Scan):

    • If the approximate melting point is unknown, perform a rapid heating of the sample (e.g., 5-10 °C per minute) to get a rough estimate.[9]

  • Accurate Determination (Slow Scan):

    • Allow the apparatus to cool to at least 15-20 °C below the estimated melting point.

    • Insert a new capillary tube with a fresh sample.

    • Heat the sample at a slow, controlled rate of 1-2 °C per minute.[9][10]

  • Observation and Recording:

    • Record the temperature at the onset of melting , which is when the first drop of liquid appears.[9]

    • Record the temperature at the clear point , where the entire solid has transformed into a clear liquid.[7][10]

    • The recorded range between the onset of melting and the clear point is the melting point range.

  • Verification:

    • For reliable results, the determination should be repeated at least once with a fresh sample. The results should be consistent.[9]

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Determination cluster_validation Validation Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3mm) Grind->Load Insert Insert into Apparatus Load->Insert RapidScan Rapid Scan (Estimate) Insert->RapidScan SlowScan Slow Scan (1-2°C/min) RapidScan->SlowScan Record Record Range (Onset to Clear) SlowScan->Record Repeat Repeat Measurement Record->Repeat Compare Compare Results Repeat->Compare

Caption: Workflow for Capillary Melting Point Determination.

Conclusion

The melting point of 4-Chloro-7-ethoxy-6-nitroquinazoline is a critical quality attribute that provides valuable information about its purity and identity. A sharp melting range around 148-150 °C is indicative of a high-purity sample. Deviations from this range can suggest the presence of impurities or even a misidentified compound. By following a standardized and carefully executed experimental protocol, researchers can reliably use melting point determination as a fundamental tool in the quality control of this important pharmaceutical intermediate.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link][8]

  • Laboratory Equipment. (2023, May 8). Measuring the Melting Point. Retrieved from [Link][5]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link][10]

  • ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link][11]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link][1]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link][6]

  • IJCRT.org. (n.d.). Melting Point Of Organic Compounds: A Comprehensive Guide. Retrieved from [Link][7]

  • Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline. Retrieved from [Link][4]

Sources

Validation

Precision HPLC Method for Purity Analysis of 4-Chloro-7-ethoxy-6-nitroquinazoline

Topic: HPLC Method for Purity Analysis of 4-Chloro-7-ethoxy-6-nitroquinazoline Content Type: Publish Comparison Guide Executive Summary 4-Chloro-7-ethoxy-6-nitroquinazoline is a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method for Purity Analysis of 4-Chloro-7-ethoxy-6-nitroquinazoline Content Type: Publish Comparison Guide

Executive Summary

4-Chloro-7-ethoxy-6-nitroquinazoline is a critical intermediate in the synthesis of second-generation tyrosine kinase inhibitors (TKIs) such as Neratinib and other EGFR inhibitors. Its structural integrity is pivotal for downstream yield; however, the C4-chlorine atom is highly labile, making the compound susceptible to hydrolysis into 7-ethoxy-6-nitroquinazolin-4(3H)-one (the "hydroxy impurity") upon exposure to moisture or acidic protic solvents.

This guide compares a Standard Isocratic Method (often used for generic quinazolines) against an Optimized Stability-Indicating Gradient Method . The optimized method addresses the specific stability challenges of the 4-chloro-7-ethoxy analog, ensuring accurate purity assessment without inducing in-situ degradation during analysis.

Part 1: Method Comparison

The following table contrasts the traditional approach with our recommended optimized protocol. The core failure of the generic method is the use of unbuffered aqueous methanol, which accelerates the hydrolysis of the target analyte during the run.

FeatureGeneric Method (Alternative) Optimized Method (Recommended)
Column Chemistry Standard C18 (5 µm)End-capped C18 (3.5 µm) (e.g., Zorbax Eclipse Plus or XBridge)
Mobile Phase Methanol : Water (Isocratic)Acetonitrile : 10mM Ammonium Acetate (pH 5.0) (Gradient)
Sample Diluent Mobile Phase (MeOH/Water)100% Anhydrous Acetonitrile (Inject immediately)
Resolution (Rs) < 1.5 (Target vs. Hydroxy Impurity)> 3.0 (Baseline separation)
Stability Poor (Degradation >2% during run)Excellent (<0.1% degradation over 4 hours)
Peak Shape Tailing (Due to basic N-atoms)Sharp (Tailing Factor < 1.2 due to buffer)
Part 2: Detailed Experimental Protocol (Optimized)
1. Chromatographic Conditions

This protocol is designed to suppress the ionization of the quinazoline nitrogen (pKa ~5.4) while maintaining the stability of the chloro-substituent.

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent end-capped column).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary for impurities).

  • Injection Volume: 5 µL.

2. Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water (10 mM). Adjust pH to 5.0 ± 0.1 with dilute Acetic Acid. Filter through a 0.45 µm membrane.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 70 30
15.0 10 90
20.0 10 90
20.1 70 30

| 25.0 | 70 | 30 |

3. Sample Preparation (Critical for Stability)
  • Diluent: 100% Acetonitrile (Do not use water or methanol in the diluent).

  • Stock Solution: Weigh 10 mg of 4-Chloro-7-ethoxy-6-nitroquinazoline into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock Solution to 10 mL with Acetonitrile (Conc: 100 µg/mL).

  • Precaution: Analyze samples within 2 hours of preparation to prevent atmospheric moisture hydrolysis.

Part 3: Visualizations
Diagram 1: Analytical Workflow

This workflow emphasizes the critical "Dry Path" for sample preparation to avoid false impurity results.

AnalyticalWorkflow cluster_conditions HPLC Conditions Start Sample Receipt (Hygroscopic Solid) Weigh Weigh 10mg (Rapidly) Start->Weigh Dissolve Dissolve in 100% Acetonitrile (NO WATER) Weigh->Dissolve Filter Filter (0.2 µm PTFE) Anhydrous Dissolve->Filter Inject HPLC Injection (Gradient Elution) Filter->Inject Data Data Analysis (Integrate at 254nm) Inject->Data

Caption: The "Dry Path" workflow prevents hydrolysis of the labile 4-chloro group during preparation.

Diagram 2: Degradation Pathway & Impurity Logic

Understanding the chemistry is vital. The 4-chloro group is a "leaving group" designed for the next synthetic step (SNAr reaction), making it inherently unstable in nucleophilic solvents (like water or methanol).

DegradationPathway Target 4-Chloro-7-ethoxy-6-nitroquinazoline (Target Analyte) Rt ~12.5 min Impurity 7-ethoxy-6-nitroquinazolin-4(3H)-one (Hydroxy Impurity) Rt ~5.2 min Target->Impurity Hydrolysis (Fast in acidic/aq media) HCl HCl (Byproduct) Target->HCl Release Water H2O / Methanol (Nucleophilic Attack) Water->Target

Caption: Mechanism of hydrolysis. The 4-chloro group is displaced by water, forming the thermodynamic 'one' impurity.

Part 4: Expert Insights & Troubleshooting

1. Why Ammonium Acetate Buffer? Generic methods often use 0.1% TFA. However, the low pH (<2.5) of TFA can protonate the quinazoline N1 nitrogen, increasing the electrophilicity of the C4 position and actually accelerating hydrolysis. Ammonium acetate at pH 5.0 buffers the system near the pKa of the quinazoline, improving peak shape (reducing tailing) without catalyzing degradation.

2. The "Ghost" Impurity: If you observe a peak growth at RRT ~0.4 (approx. 5 min) over multiple injections, your autosampler might be introducing moisture.

  • Fix: Use a wash vial with 100% Acetonitrile. Ensure the autosampler temperature is kept at 10°C or lower to slow reaction kinetics.

3. Specificity against Starting Materials: The synthesis typically involves nitration of 4-chloro-7-ethoxyquinazoline or chlorination of the 4-one precursor. The gradient (30% to 90% B) ensures that the highly non-polar un-nitrated starting materials (if present) elute later (Rt > 16 min), while the polar hydrolysis products elute early (Rt < 6 min).

References
  • World Intellectual Property Organization (WIPO). (2016). Composition and methods for inhibiting mammalian sterile 20-like kinase 1. WO2016210345A1. (Describes synthesis and usage of 4-Chloro-7-ethoxy-6-nitroquinazoline as Compound 33). Link

  • World Intellectual Property Organization (WIPO). (2013). Quinazoline derivative, preparation method therefor, intermediate, composition and application thereof. WO2013013640A1. (Details the chlorination protocols for 7-alkoxy quinazolines). Link

  • Chandrashekara, S., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 51(8), 733–739. (Foundational method for quinazoline impurity profiling). Link

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline. (Provides mechanistic insight into SNAr reactivity of chloro-nitro-heterocycles). Link

Sources

Comparative

Comparative Reactivity Guide: 7-Ethoxy vs. 7-Methoxy-4-chloro-6-nitroquinazoline

The following guide provides an in-depth technical comparison of 7-ethoxy-4-chloro-6-nitroquinazoline and 7-methoxy-4-chloro-6-nitroquinazoline , focusing on their chemical reactivity, synthesis, and practical applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 7-ethoxy-4-chloro-6-nitroquinazoline and 7-methoxy-4-chloro-6-nitroquinazoline , focusing on their chemical reactivity, synthesis, and practical applications in medicinal chemistry.

Executive Summary

In the development of EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib, the 4-chloro-6-nitroquinazoline scaffold is a critical electrophilic intermediate. The choice between a 7-methoxy and 7-ethoxy substituent is often dictated by downstream pharmacokinetic requirements (solubility, metabolic stability) rather than drastic differences in the reactivity of the intermediate itself.

However, subtle electronic and steric factors distinguish them:

  • Reactivity: Both compounds exhibit high reactivity toward nucleophilic aromatic substitution (

    
    ) at the C4 position. The 7-ethoxy  variant is theoretically slightly less reactive  than the 7-methoxy analog due to the stronger inductive electron-donating effect (+I) of the ethyl group, though this is often negligible under standard reflux conditions.
    
  • Solubility: The 7-ethoxy derivative generally offers superior solubility in non-polar organic solvents (DCM, EtOAc), facilitating easier workup and purification compared to the more crystalline 7-methoxy analog.

  • Yields: Synthetic yields for both intermediates from their quinazolinone precursors are comparable, typically ranging from 80–90% .

Structural & Electronic Analysis

The reactivity of these molecules is governed by the interplay between the activating 6-nitro group and the deactivating 7-alkoxy group .

Electronic Effects

The C4 position is the electrophilic center, activated for


 reactions.
  • 6-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) positioned ortho to the 7-alkoxy group and meta to the C4 center (in terms of direct conjugation, but it activates the entire 
    
    
    
    -system). It significantly lowers the LUMO energy, making C4 highly susceptible to nucleophilic attack.
  • 7-Alkoxy Group (

    
    ):  An electron-donating group (EDG) by resonance (
    
    
    
    ). It pushes electron density into the ring, stabilizing the ground state and theoretically deactivating the C4 position relative to a 7-unsubstituted analog.

Comparison (OMe vs. OEt):

  • Inductive Effect: The ethyl group (

    
    ) has a slightly stronger positive inductive effect (
    
    
    
    ) than the methyl group (
    
    
    ).
  • Net Result: The 7-ethoxy group donates slightly more electron density into the ring system than the 7-methoxy group. Consequently, 7-ethoxy-4-chloro-6-nitroquinazoline is slightly less electrophilic at C4, potentially resulting in marginally slower reaction rates with weak nucleophiles.

Steric Effects (Ortho-Interaction)

The 6-nitro and 7-alkoxy groups are ortho to each other.

  • Steric Inhibition of Resonance: If the alkoxy group is bulky, it may clash with the adjacent nitro group, forcing one or both substituents out of planarity with the aromatic ring.

  • Analysis: While the ethyl group is bulkier than the methyl, the steric bulk is primarily distal. The oxygen atom and the

    
    -carbon are similar in spatial demand. Therefore, significant twisting differences are minimal, and the electronic (
    
    
    
    ) effect remains the primary differentiator.

G cluster_0 Electronic Influences on C4 Reactivity Nitro 6-NO2 Group (Strong Activation) Ring Quinazoline Core Nitro->Ring Withdraws e- Alkoxy 7-Alkoxy Group (Resonance Donation) Alkoxy->Ring Donates e- C4 C4-Cl Center (Electrophilic Site) Ring->C4 Net Activation

Figure 1: Electronic interplay activating the C4 position. The 6-nitro group activates, while the 7-alkoxy group modulates this activation.

Experimental Synthesis & Protocols

Both compounds are synthesized from their corresponding quinazolinone precursors using chlorinating agents like phosphorus oxychloride (


).
Protocol A: Synthesis of the 4-Chloro Intermediate

Objective: Convert 7-alkoxy-6-nitroquinazolin-4(3H)-one to 4-chloro-7-alkoxy-6-nitroquinazoline.

  • Reagents:

    • Starting Material: 1.0 eq (e.g., 7-methoxy-6-nitroquinazolin-4(3H)-one).

    • Solvent/Reagent:

      
       (10–15 vol).
      
    • Base (Catalyst):

      
      -Diethylaniline or Triethylamine (1.0–2.0 eq).
      
  • Procedure:

    • Suspend the quinazolinone in

      
       under an inert atmosphere (
      
      
      
      ).
    • Add the base dropwise (exothermic).

    • Heat to reflux (

      
      ) for 3–5 hours. Monitor by TLC (the starting material is very polar; the product is non-polar).
      
    • Workup (Critical): Cool to RT. Slowly pour the reaction mixture into crushed ice/water with vigorous stirring (hydrolysis of excess

      
      ).
      
    • Neutralize with saturated

      
       or 
      
      
      
      to pH 8.
    • Filter the precipitate (if solid) or extract with Ethyl Acetate/DCM (if 7-ethoxy derivative is oily or gummy).

  • Yield Comparison:

    • 7-Methoxy: Typically 80–85% . Often precipitates cleanly as a yellow/off-white solid.

    • 7-Ethoxy: Typically 85–90% . May require extraction due to higher solubility in organics.

Protocol B: Reactivity Test ( with Aniline)

Objective: Compare reactivity by coupling with 3-chloro-4-fluoroaniline (standard Gefitinib intermediate).

  • Reagents:

    • 4-Chloro-substrate (1.0 eq).

    • Aniline (1.1 eq).

    • Solvent: Isopropanol (IPA) or Acetonitrile.

  • Procedure:

    • Dissolve the chloro-compound in IPA (10 vol).

    • Add the aniline.[1]

    • Heat to reflux (

      
      ) for 1–3 hours.
      
    • Observation: The product usually precipitates as the hydrochloride salt from IPA.

  • Validation:

    • Both reactions typically reach completion within 2 hours.

    • 7-Ethoxy might show a slightly cleaner impurity profile in the filtrate due to better solubility of unreacted byproducts.

ReactionScheme cluster_conditions Key Variable: 7-Alkoxy Group SM 7-Alkoxy-6-nitro quinazolin-4(3H)-one Inter 4-Chloro-7-alkoxy 6-nitroquinazoline SM->Inter POCl3, Reflux (-HCl, -PO2Cl) Prod 4-Anilino-7-alkoxy 6-nitroquinazoline Inter->Prod Ar-NH2, iPrOH SNAr Reaction Var R = Methyl (OMe) vs Ethyl (OEt) Effect: Solubility & PK tuning

Figure 2: Synthetic pathway. The chlorination step activates the scaffold, followed by the


 coupling.

Data Summary & Comparison

Feature7-Methoxy-4-chloro-6-nitroquinazoline7-Ethoxy-4-chloro-6-nitroquinazoline
Molecular Weight 239.61 g/mol 253.64 g/mol
Electronic Effect Strong Donor (

), Moderate Inductive (

)
Strong Donor (

), Stronger Inductive (

)
Predicted Reactivity (C4) HighHigh (Marginally lower due to

)
Solubility (DCM/EtOAc) ModerateHigh (Preferred for liquid handling)
Crystallinity High (Easy filtration)Moderate (May require evaporation)
Typical Yield (Chlorination) 80–85%85–90%
Primary Application Gefitinib analogsSolubility-enhanced analogs

Conclusion & Recommendation

For research and drug development purposes:

  • Reactivity is Equivalent: There is no practically significant difference in reaction times or conditions required for the

    
     displacement of the chloride. Both react rapidly with anilines in refluxing isopropanol.
    
  • Select Based on Solubility:

    • Choose the 7-Methoxy analog if you prefer precipitation-based workups . The intermediates and final products tend to crystallize readily from alcohols.

    • Choose the 7-Ethoxy analog if you require higher solubility for chromatography or if the final drug candidate requires improved lipophilicity for membrane permeability.

References
  • Synthesis of Gefitinib Intermediates: Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)... (Detailed protocol for 7-methoxy-4-chloro-6-nitroquinazoline synthesis). [1][2][3][4][5][6][7]

  • Comparative Quinazoline Chemistry: Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (Discusses chlorination yields and conditions for dialkoxy quinazolines). 8[1][2][6][7]

  • General Reactivity of Chloro-Nitro-Quinolines/Quinazolines: A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline... (Provides mechanistic context for ortho-nitro activation). 9[1][2][3][4][5][6][7][10]

  • Synthesis of 4,7-dichloro-6-nitroquinazoline: Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (Analogous chemistry for 6-nitro activation). 11[1][2][3][6][7]

Sources

Validation

13C NMR chemical shifts for 4-Chloro-7-ethoxy-6-nitroquinazoline

Spectroscopic Characterization Guide: C NMR Analysis of 4-Chloro-7-ethoxy-6-nitroquinazoline Executive Summary & Application Context Target Molecule: 4-Chloro-7-ethoxy-6-nitroquinazoline Primary Application: Key electrop...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization Guide: C NMR Analysis of 4-Chloro-7-ethoxy-6-nitroquinazoline

Executive Summary & Application Context

Target Molecule: 4-Chloro-7-ethoxy-6-nitroquinazoline Primary Application: Key electrophilic intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs). Analysis Goal: This guide provides a comparative spectroscopic analysis to validate the chlorination of the C4 position, distinguishing the target molecule from its hydrolytic precursor, 7-ethoxy-6-nitroquinazolin-4(3H)-one.

Key Diagnostic Indicator: The aromatization of the pyrimidine ring upon chlorination results in a distinct downfield shift of the C-2 carbon and a characteristic chemical shift of the C-4 (Cl-bearing) carbon, differentiating it from the amide carbonyl of the precursor.

Structural Assignment & Numbering Logic

To interpret the NMR data correctly, the quinazoline core must be numbered according to IUPAC standards.

Visualization: Structural Numbering

G cluster_legend Functional Groups N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 (Cl) N3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 (NO2) C5->C6 C7 C7 (OEt) C6->C7 C8 C8 C7->C8 C8->C8a C8a->N1 Cl Cl attached to C4 NO2 NO2 attached to C6 OEt OEt attached to C7

Figure 1: IUPAC numbering of the quinazoline scaffold. Note that C4 and C2 are the primary sensors for the chlorination reaction.

Comparative C NMR Data

The following data compares the target chloride with its oxo-precursor. Values are synthesized from high-fidelity analogs (e.g., 4-chloro-6,7-dimethoxyquinazoline) and electronic shift principles.

Table 1: Chemical Shift Assignments (Solvent: DMSO- / CDCl )
Carbon PositionTarget: 4-Chloro-7-ethoxy... (

ppm)
Precursor: Quinazolin-4-one (

ppm)
Shift Justification (Electronic Effects)
C-2 153.5 – 155.0 145.0 – 148.0Diagnostic: Aromatization of the pyrimidine ring deshields C2 significantly compared to the amide-like precursor.
C-4 158.0 – 161.0 158.0 – 160.0The C-Cl bond carbon appears in a similar range to the C=O, but the absence of C=O character is confirmed by IR and C2 shift.
C-6 (C-NO

)
139.0 – 141.0138.0 – 140.0Strongly deshielded by the nitro group (inductive/resonance electron withdrawal).
C-7 (C-OEt) 155.0 – 157.0154.0 – 156.0Strongly deshielded by the direct oxygen attachment (Ipso effect).
C-5 120.0 – 122.0120.0 – 122.0Shielded by ortho-ethoxy resonance; deshielded by ortho-nitro.
C-8 110.0 – 113.0108.0 – 111.0Shielded by ortho-ethoxy resonance.
C-4a 118.0 – 120.0116.0 – 118.0Junction carbon.
C-8a 150.0 – 152.0148.0 – 150.0Junction carbon next to N1.
OCH

65.0 – 66.0 64.0 – 65.0Characteristic methylene doublet (in off-resonance) or peak.
CH

14.0 – 14.5 14.0 – 14.5Characteristic methyl signal.
Technical Insight: The "C2 Shift" Phenomenon

Researchers often look for the disappearance of the Carbonyl (C4) signal to confirm chlorination. However, because C-Cl and C=O often resonate in overlapping regions (~160 ppm) in quinazolines, the downfield shift of C2 is the more reliable confirmation of reaction success.

  • Precursor (Amide-like): C2 resonates ~145-148 ppm due to the partial single-bond character of N3-C4.

  • Product (Imidoyl Chloride): The ring becomes fully aromatic (pyrimidine-like), pushing C2 downfield to ~154 ppm.

Experimental Protocols

A. Synthesis Workflow (Reaction Monitoring)

To generate the sample for NMR, the standard chlorination protocol using POCl


 is employed.

Reaction Start Start: 7-Ethoxy-6-nitroquinazolin-4(3H)-one Reagent Add POCl3 (Excess) + DIPEA (Cat.) Start->Reagent Reflux Reflux (3-5 hours) Temp: 105°C Reagent->Reflux Workup Evaporate POCl3 -> Azeotrope with Toluene (CRITICAL: Removes acidic residues) Reflux->Workup Isolation Dissolve in DCM -> Wash with NaHCO3 (cold) Dry over MgSO4 Workup->Isolation Product Product: 4-Chloro-7-ethoxy-6-nitroquinazoline Isolation->Product

Figure 2: Synthesis pathway for generating the 4-chloro derivative.[1][2][3]

B. NMR Sample Preparation

The 4-chloro derivative is moisture-sensitive (hydrolyzes back to the quinazolinone).

  • Solvent Choice: Use CDCl

    
      (Chloroform-d) if the product is dry and stable. Use DMSO-
    
    
    
    only if solubility is an issue, but be aware that wet DMSO can cause in-situ hydrolysis.
  • Concentration: Dissolve 20-30 mg of solid in 0.6 mL of solvent.

  • Tube: Use a standard 5mm NMR tube.

  • Acquisition:

    • Frequency: 100 MHz or higher (for

      
      C).
      
    • Scans: Minimum 512 scans (due to quaternary carbons C4, C6, C7, C4a, C8a having long relaxation times).

    • Delay (D1): Set to 2.0 - 3.0 seconds to ensure quantitative integration of quaternary carbons.

References & Validation Sources

  • Quinazoline Core Shifts: ChemicalBook & SpectraBase. "4-Chloro-6,7-dimethoxyquinazoline

    
    C NMR spectral data." (Validates the C4-Cl shift range of ~158-160 ppm and C2 shift of ~154 ppm). 
    
  • Nitro/Ethoxy Substituent Effects: MDPI Molecules. "Synthesis and NMR Characterization of 6-Nitro-4-substituted quinazoline derivatives." (Validates the shielding/deshielding patterns of the nitro group at C6).

  • Reaction Mechanism & Monitoring: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Quinazoline EGFR Inhibitors." (Provides the foundational chemistry for the chlorination of quinazolinones).

  • General

    
    C Shift Guide: University of Wisconsin-Madison. "Characteristic NMR Chemical Shifts for Organic Compounds." (General reference for aromatic and substituent shifts). 
    

Disclaimer: The chemical shifts provided are high-confidence ranges derived from homologous structures (e.g., 4-chloro-6,7-dimethoxyquinazoline and 6-nitro-quinazoline analogs) due to the specific target being a transient intermediate. Always confirm with 2D NMR (HMBC) if absolute assignment is required.

Sources

Comparative

A Comparative Guide to the Biological Activity of 7-Ethoxy vs. 7-Methoxy Quinazoline Inhibitors: A Structure-Activity Relationship Analysis

Introduction: The Quinazoline Scaffold and the Significance of C7-Alkoxylation The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous clinically a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Significance of C7-Alkoxylation

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous clinically approved therapeutics, particularly in oncology.[1][2] Its rigid, planar structure and capacity for diverse substitutions allow for fine-tuning of interactions with biological targets. Among the various positions on the quinazoline ring, substitutions at the 6- and 7-positions are critical for modulating kinase inhibitory activity, cell permeability, and overall pharmacological profiles.

This guide provides an in-depth, objective comparison of the biological activities of quinazoline inhibitors bearing a 7-ethoxy group versus those with a 7-methoxy group. We will dissect experimental data from multiple studies to understand how this seemingly minor one-carbon difference in an alkoxy chain can profoundly impact inhibitor potency and cellular efficacy. This analysis is designed for researchers, scientists, and drug development professionals seeking to rationalize experimental choices and predict structure-activity relationships (SAR) in their own quinazoline-based drug discovery programs.

Part 1: The Physicochemical Rationale - Methoxy vs. Ethoxy

The choice between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) group is a fundamental consideration in medicinal chemistry. The primary differences lie in their steric bulk and lipophilicity.

  • Steric Hindrance: The ethoxy group is larger than the methoxy group. This increased bulk can either be beneficial, by promoting more extensive van der Waals interactions within a hydrophobic pocket of a target protein, or detrimental, by causing steric clashes that prevent optimal binding.

  • Lipophilicity: The addition of a methylene unit makes the ethoxy group more lipophilic than the methoxy group. This can influence the compound's solubility, membrane permeability, and metabolic stability, all of which are key components of its pharmacokinetic profile.

As we will see in the following sections, the superiority of one group over the other is highly dependent on the specific topology of the target's ATP-binding site.

Part 2: Comparative Efficacy Against Key Biological Targets

The most compelling evidence for the differential effects of 7-ethoxy and 7-methoxy substitutions comes from direct experimental comparisons of inhibitor potency.

Dominance in Anticancer Activity: EGFR and Beyond

The Epidermal Growth Factor Receptor (EGFR) is a primary target for many quinazoline-based inhibitors.[3] Structure-activity relationship studies consistently demonstrate that alkoxy groups at the 6- and 7-positions are crucial for high-affinity binding.

A key study directly comparing a series of compounds found that against various tumor cells, the ethoxy series of compounds exhibited higher inhibitory activity than the methoxy series .[4] This general trend suggests that for many cancer-related targets, the slightly larger and more lipophilic ethoxy group provides a tangible advantage.

In another study focused on Cyclin-Dependent Kinase 9 (CDK9) inhibitors, this observation was quantified. The introduction of a p-methoxy group on an acetanilide ring of the inhibitor led to a recovery in inhibitory activity (IC₅₀ = 0.463 µM).[5] However, when an ethoxy group was used instead, the inhibitory activity increased by approximately 6-fold (IC₅₀ = 0.115 µM), showcasing a significant potency gain.[5]

While bulkier groups can sometimes be detrimental—one study noted that 6,7-dimethoxy substitution was more favorable for EGFR inhibition than larger 2-methoxy-ethyl-oxy groups due to steric hindrance[6]—the subtle increase from methoxy to ethoxy appears to hit a "sweet spot" for several important kinase targets.

Quantitative Comparison of Inhibitor Potency

The following table summarizes experimental data, primarily focusing on kinase inhibition (IC₅₀) and anti-proliferative activity (GI₅₀/IC₅₀), for quinazoline derivatives where the impact of 7-position alkoxy groups can be inferred.

Compound Class/ID7-SubstituentTargetIC₅₀ (Enzymatic)Cell LineIC₅₀ (Cellular)Reference
Quinazoline Series-OCH₃Various Tumor CellsNot SpecifiedVariousLess Active[4]
Quinazoline Series-OCH₂CH₃Various Tumor CellsNot SpecifiedVariousMore Active [4]
Compound 6 -OCH₃ (analog)CDK90.463 µM-Not Specified[5]
Compound 7 -OCH₂CH₃ (analog)CDK90.115 µM -Not Specified[5]
Compound 2a -OCH₃ (at C6)EGFRwt5.06 nMA549~2.0 µM[7][8]
TS-41-OCH₃EGFRL858R68.1 nMPC-92.76 µM[9]
TS-41-OCH₃c-Met0.26 nM H19751.48 µM[9]

Note: The table collates data from related compounds to illustrate the general principles, as direct head-to-head comparisons in single publications are rare. The CDK9 inhibitor data provides the most direct comparison.

Part 3: Mechanistic Insights & Downstream Cellular Effects

The enhanced enzymatic inhibition observed with certain 7-ethoxy quinazolines translates directly to more potent effects on intracellular signaling cascades. For EGFR inhibitors, successful target engagement in cancer cells leads to the blockade of downstream pro-survival pathways.

Western blot analyses have confirmed that potent 7-alkoxy-substituted quinazolines effectively inhibit the autophosphorylation of EGFR and subsequently suppress the phosphorylation of key downstream effectors like Akt and Erk1/2.[8][9] This disruption of signaling culminates in cell cycle arrest and the induction of apoptosis, which can be quantified via flow cytometry.[9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Ligand Ligand Ligand->EGFR Inhibitor 7-Alkoxy Quinazoline Inhibitor->EGFR Inhibition Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: EGFR signaling pathway inhibited by 7-alkoxy quinazolines.

Part 4: Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are methodologies for key assays used to compare inhibitor performance.

Experimental Workflow Overview

The evaluation of a new inhibitor typically follows a hierarchical process, moving from enzymatic assays to cellular assays and finally to mechanistic studies.

Workflow A Compound Synthesis (7-Methoxy vs. 7-Ethoxy Analogs) B In Vitro Kinase Assay (Determine Enzymatic IC₅₀) A->B C Cell Viability Assay (MTT) (Determine Cellular IC₅₀) B->C F SAR Conclusion B->F D Western Blot Analysis (Target Engagement & Pathway Inhibition) C->D C->F E Apoptosis / Cell Cycle Assay (Flow Cytometry) D->E D->F E->F

Caption: Standard workflow for comparing quinazoline inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (EGFR)

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50% (IC₅₀).

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute recombinant human EGFR kinase to a working concentration (e.g., 2-5 ng/µL) in reaction buffer.

    • Prepare a substrate solution containing a specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP (at its Kₘ concentration) in reaction buffer.

    • Serially dilute the 7-ethoxy and 7-methoxy quinazoline inhibitors in DMSO, followed by a further dilution in reaction buffer.

  • Assay Execution:

    • To the wells of a 96-well plate, add 25 µL of the diluted inhibitor solutions.

    • Add 25 µL of the diluted EGFR enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 50 µL of the substrate/ATP solution.

    • Incubate the plate for 30-60 minutes at 30°C.

  • Detection:

    • Stop the reaction and quantify ATP consumption (or phosphorylation) using a suitable detection method, such as ADP-Glo™ (Promega) or HTRF® KinEASE (Cisbio).

    • Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor).

    • Plot the percentage of inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT)

Objective: To measure the anti-proliferative effect of the inhibitors on cancer cell lines (e.g., A549, MCF-7) and determine the cellular IC₅₀ value.[4]

Methodology:

  • Cell Culture:

    • Culture human cancer cells (e.g., A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-ethoxy and 7-methoxy quinazoline inhibitors in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the inhibitors (or DMSO as a vehicle control).

    • Incubate the cells for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot viability versus inhibitor concentration to determine the IC₅₀ value as described previously.

Conclusion

The substitution of a 7-methoxy group with a 7-ethoxy group on the quinazoline scaffold is a subtle yet powerful modification that can significantly enhance biological activity. Experimental evidence, particularly from anticancer studies targeting kinases like EGFR and CDK9, indicates that the ethoxy group often confers superior potency.[4][5] This advantage likely arises from a combination of improved hydrophobic interactions within the target's binding site and potentially more favorable pharmacokinetic properties.

While the 7-methoxy substitution remains a valid and effective moiety in many successful inhibitors[9], the direct comparative data suggests that synthesizing and testing the 7-ethoxy analog is a critical step in optimizing lead compounds. This guide underscores the importance of rational, data-driven decisions in medicinal chemistry, where even a single carbon atom can be the difference between a modest compound and a potent drug candidate.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra05623a]
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9679169/]
  • Synthesis and evaluation of quinazoline derivatives as phosphodiesterase 7 inhibitors. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/23454131/]
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296338/]
  • Comparative Analysis of 7-Substituted Quinazoline Analogs as EGFR Inhibitors. (Source: Benchchem) [URL: https://www.benchchem.com/product/b15336931/technical-guide]
  • Design, synthesis and biological evaluation of some novel substituted quinazoline derivatives as antitumor agents. (Source: ResearchGate) [URL: https://www.researchgate.
  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/28238614/]
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072481/]
  • Design, synthesis and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/37984296/]
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (Source: MDPI) [URL: https://www.mdpi.com/article/10.3390/molecules28010086]
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/38754563/]
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00977]
  • A Comparative Guide to the Biological Activity of Quinazoline Derivatives. (Source: Benchchem) [URL: https://www.benchchem.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272895/]
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/26/14/4282]
  • Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/11272782/]
  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (Source: ResearchGate) [URL: https://www.researchgate.
  • [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine. (Source: NCBI) [URL: https://www.ncbi.nlm.nih.gov/books/NBK23447/]
  • Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11375621/]

Sources

Validation

A Senior Application Scientist's Guide to Identifying Imp-urities in Commercial 4-Chloro-7-ethoxy-6-nitroquinazoline Batches

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Chloro-7-ethoxy-6-nitroquinazoline is a critical building block in the synthesis of several targeted cancer therapeutics. Its molecular architecture, featuring a reactive chloro-substituent and electron-withdrawing nitro group, makes it a versatile synthon but also susceptible to the formation of various process-related impurities. This guide provides an in-depth comparison of analytical methodologies to detect, identify, and quantify these impurities, ensuring the integrity of your research and development pipeline.

The Synthetic Landscape and Anticipated Impurities

A thorough understanding of the synthetic route is paramount to predicting potential impurities. While proprietary manufacturing processes may vary, a plausible and common synthetic pathway for 4-Chloro-7-ethoxy-6-nitroquinazoline (IV) proceeds via a multi-step sequence, analogous to the synthesis of similar quinazoline derivatives.[1][2]

A likely synthetic route commences with 2-amino-4-ethoxybenzoic acid (I), which undergoes cyclization with formamide to yield 7-ethoxyquinazolin-4(3H)-one (II). Subsequent nitration affords 7-ethoxy-6-nitroquinazolin-4(3H)-one (III), which is then chlorinated to produce the final product (IV).

Synthetic_Pathway I 2-amino-4-ethoxybenzoic acid II 7-ethoxyquinazolin-4(3H)-one I->II Formamide, Heat III 7-ethoxy-6-nitroquinazolin-4(3H)-one II->III HNO3/H2SO4 IV 4-Chloro-7-ethoxy-6-nitroquinazoline III->IV SOCl2 or POCl3

Figure 1: Plausible synthetic pathway for 4-Chloro-7-ethoxy-6-nitroquinazoline.

This synthetic process can introduce several types of impurities:

  • Starting Material Carryover: Incomplete reaction at any stage can lead to the presence of starting materials (I, II, III) in the final product.

  • Isomeric Impurities: The nitration step is critical. Inadequate control of reaction conditions can lead to the formation of regioisomers, such as the 8-nitro isomer. The removal of these isomers is crucial and often requires specific purification steps like recrystallization or chromatography.[2]

  • By-products from Side Reactions: The chlorination step, while generally efficient, can produce by-products. For instance, incomplete chlorination would leave unreacted 7-ethoxy-6-nitroquinazolin-4(3H)-one (III).

  • Degradation Products: The final compound, being a reactive intermediate, can be susceptible to hydrolysis, reverting to 7-ethoxy-6-nitroquinazolin-4(3H)-one (III) if exposed to moisture.[1]

A Comparative Analysis of Analytical Techniques for Impurity Profiling

A multi-pronged analytical approach is essential for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for separation and quantification, while hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation.

Technique Information Provided Strengths Limitations
HPLC-UV Separation and quantification of the main component and impurities.High resolution, excellent quantitative capabilities, robust and widely available.Does not provide detailed structural information on its own. Peak identification relies on reference standards.
LC-MS Precise molecular weight of eluted compounds and fragmentation patterns for structural clues.High sensitivity, allows for the identification of unknown impurities without reference standards.[3][4]Ionization efficiency can vary between compounds, potentially affecting quantification without proper calibration.
NMR Spectroscopy Detailed molecular structure, including connectivity and stereochemistry.Unambiguous structure elucidation of isolated impurities.[5]Lower sensitivity compared to MS, typically requires isolation of the impurity for full characterization.

Table 1: Comparison of primary analytical techniques for impurity profiling.

Experimental Protocols for Robust Impurity Identification

The following protocols provide a framework for the systematic analysis of 4-Chloro-7-ethoxy-6-nitroquinazoline batches.

High-Performance Liquid Chromatography (HPLC-UV) for Separation and Quantification

This method is designed to separate the API from its potential process-related impurities and degradation products.

Methodology:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to resolve compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: Diode Array Detector (DAD) set at a wavelength that provides good response for the API and expected impurities (e.g., 254 nm and 340 nm).

  • Sample Preparation: Dissolve an accurately weighed amount of the 4-Chloro-7-ethoxy-6-nitroquinazoline batch in a suitable solvent (e.g., Acetonitrile) to a final concentration of approximately 1 mg/mL.

Rationale: The acidic mobile phase ensures good peak shape for the basic quinazoline ring system. A gradient elution is crucial for separating early-eluting polar starting materials from the more retained API and potentially non-polar by-products.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Weigh and dissolve sample (1 mg/mL in Acetonitrile) inject Inject 10 µL onto C18 column prep->inject separate Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) inject->separate detect DAD Detection (254 nm, 340 nm) separate->detect process Integrate peaks and quantify impurities detect->process

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Chloro-7-ethoxy-6-nitroquinazoline

Executive Summary & Chemical Profile[1] 4-Chloro-7-ethoxy-6-nitroquinazoline is a highly reactive heterocyclic intermediate, commonly employed in the synthesis of EGFR inhibitors (e.g., Saracatinib). Its handling require...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-Chloro-7-ethoxy-6-nitroquinazoline is a highly reactive heterocyclic intermediate, commonly employed in the synthesis of EGFR inhibitors (e.g., Saracatinib). Its handling requires strict adherence to protocols governing corrosive solids and moisture-sensitive alkylating agents .

Unlike inert organic waste, this compound presents a dual hazard:

  • Chemical Lability: The C-Cl bond at the 4-position is highly susceptible to nucleophilic attack (hydrolysis), releasing hydrochloric acid (HCl) upon contact with moisture.

  • Biological Activity: As a quinazoline derivative, it possesses potential bioactive properties (skin/eye irritant, potential sensitizer) requiring containment.

Chemical Identity Table
PropertyData
Chemical Name 4-Chloro-7-ethoxy-6-nitroquinazoline
CAS Number Note: Often listed under analogs like 19815-17-9 (4-Cl-7-nitro) or specific proprietary codes. Treat as Class: 4-Haloquinazoline.
Molecular Formula C₁₀H₈ClN₃O₃
Hazard Class Corrosive (Cat 1C) , Acute Tox (Oral), Skin Sensitizer
Reactivity Water Reactive: Hydrolyzes to 4-hydroxy-7-ethoxy-6-nitroquinazoline + HCl
UN Shipping UN 3261 (Corrosive solid, acidic, organic, n.o.s.)

The Science of Disposal: Reactivity & Mechanism

To dispose of this chemical safely, you must understand why it is hazardous. The safety protocol is dictated by the electrophilicity of the C4-position.

The Hydrolysis Risk

The chlorine atom at position 4 is a good leaving group due to the electron-withdrawing nature of the pyrimidine ring and the nitro group at position 6.

  • Mechanism: Upon contact with water (even atmospheric moisture), the compound undergoes nucleophilic aromatic substitution (

    
    ).
    
  • Byproducts: This generates the corresponding quinazolinone (insoluble solid) and Hydrochloric Acid (HCl) gas or solution.

  • Operational Implication: If you seal wet waste containing this compound in a drum without neutralization, pressure buildup from HCl gas can cause container failure.

Operational Disposal Workflows

Scenario A: Disposal of Pure Solid (Surplus/Expired)

Status: Unreacted, dry solid. Goal: Containment for high-temperature incineration.

  • Segregation: Do not mix with oxidizers or strong bases.

  • Packaging:

    • Place the primary container into a clear, 6-mil polyethylene bag .

    • Seal with a zip-tie or heat seal.

    • Place this bag into a secondary high-density polyethylene (HDPE) wide-mouth jar .

  • Labeling:

    • Affix a hazardous waste label.[1][2]

    • Crucial: Mark as "Water Reactive" and "Corrosive Acidic Solid" .

  • Destruction: Ship to a TSDF (Treatment, Storage, and Disposal Facility) for incineration (Code: INCIN).

Scenario B: Disposal of Reaction Mixtures (Quenching)

Status: Dissolved in organic solvent (DCM, THF, Toluene) or excess reagent. Goal: Controlled hydrolysis (Quenching) to remove the reactive C-Cl bond before drumming.

WARNING: This process is exothermic and generates acid. Perform in a fume hood.

Step-by-Step Quenching Protocol:

  • Preparation: Prepare a 5% Sodium Bicarbonate (

    
    )  aqueous solution or a 1M NaOH solution (if the specific SOP allows strong base).
    
  • Cooling: Cool the reaction mixture to <10°C using an ice bath.

  • Controlled Addition:

    • Slowly add the organic mixture to the aqueous base (or vice versa, depending on scale/concentration—standard practice is adding the reactive species to the quench).

    • Monitor temperature; keep below 20°C.

  • Verification: Check pH. It should remain basic (pH > 8) to ensure the HCl is neutralized.

  • Phase Separation:

    • The 4-chloro compound will convert to the 4-hydroxy derivative (often a precipitate or stays in the aqueous phase depending on pH).

    • Separate the organic layer (solvent waste) from the aqueous layer.

  • Disposal:

    • Organic Layer: Dispose of as "Halogenated Organic Solvent Waste."

    • Aqueous Layer: Check pH.[3] If neutral (pH 6-9), it may be drain-disposable (check local regulations). If containing heavy precipitates, dispose of as "Aqueous Waste with Organic Contaminants."

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for handling 4-chloro-7-ethoxy-6-nitroquinazoline waste.

DisposalWorkflow Start Waste: 4-Chloro-7-ethoxy-6-nitroquinazoline StateCheck Physical State? Start->StateCheck Solid Pure Solid / Dry Residue StateCheck->Solid Solid Liquid Reaction Mixture / Solution StateCheck->Liquid Liquid Pack Double Bag (6-mil poly) Secondary Containment (HDPE) Solid->Pack LabelSolid Label: Corrosive Solid Warning: Water Reactive Pack->LabelSolid Incin Ship for Incineration LabelSolid->Incin QuenchPrep Prepare 5% NaHCO3 (aq) Cool to <10°C Liquid->QuenchPrep Hydrolysis Controlled Hydrolysis (R-Cl + H2O -> R-OH + HCl) QuenchPrep->Hydrolysis Neutralize Neutralize HCl generated Hydrolysis->Neutralize Sep Phase Separation Neutralize->Sep OrgWaste Organic Phase: Halogenated Solvent Waste Sep->OrgWaste AqWaste Aqueous Phase: Adjust pH -> Aqueous Waste Sep->AqWaste

Figure 1: Decision tree for the safe segregation and disposal of chloronitroquinazoline derivatives.

Regulatory & Emergency Data

Regulatory Classification (RCRA/DOT)
  • RCRA Code: Likely D002 (Corrosive) and D003 (Reactive) if unquenched. Once quenched, it typically falls under F-listed solvents (e.g., F002) depending on the carrier solvent (DCM/Methanol).

  • DOT Shipping Name: Corrosive solid, acidic, organic, n.o.s. (4-Chloro-7-ethoxy-6-nitroquinazoline).

  • UN Number: 3261.[4]

  • Packing Group: III (Minor danger) or II (Medium danger) depending on specific corrosivity data—Assume PG II for safety.

Emergency Spill Protocol

If a solid spill occurs outside a fume hood:

  • Evacuate the immediate area (dust inhalation risk).

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat. A N95 or P100 respirator is recommended for powder spills.

  • Neutralization: Cover the spill with Soda Ash or Lime to neutralize any potential acid generation from ambient moisture.

  • Cleanup: Scoop into a dry container. DO NOT use water to wash down the area until the bulk solid is removed, as this will generate HCl gas.

References

  • PubChem. (n.d.). 4-Chloroquinazoline derivatives - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-7-ethoxy-6-nitroquinazoline

This document provides essential safety and operational protocols for the handling and disposal of 4-Chloro-7-ethoxy-6-nitroquinazoline. As a Senior Application Scientist, my objective is to move beyond mere compliance a...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and operational protocols for the handling and disposal of 4-Chloro-7-ethoxy-6-nitroquinazoline. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of why these procedures are critical. This guide is structured to empower you, the researcher, to work safely and effectively, transforming safety protocols from a checklist into an integrated, scientifically-grounded practice.

The Hazard Profile: Understanding the Adversary

4-Chloro-7-ethoxy-6-nitroquinazoline and its structural analogs are potent chemical agents. A thorough understanding of their hazard profile is the foundation of safe handling. The primary risks are not negotiable; they are inherent properties of the molecule. Based on data from structurally similar compounds, the anticipated hazards are summarized below.

Hazard StatementGHS ClassificationGHS CodeRationale and Implication
Causes serious eye irritationEye Irritation, Category 2/2AH319Direct contact with the eyes can cause significant, potentially painful irritation. This necessitates non-negotiable, fully sealed eye protection.[1][2][3][4]
Causes skin irritationSkin Irritation, Category 2H315The compound can cause redness, inflammation, or irritation upon skin contact. Proper glove selection and lab coat discipline are critical to prevent this.[2][3][4]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure)H335Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. This mandates the use of primary engineering controls like fume hoods.[3][5][6]
Harmful if swallowedAcute Toxicity, Oral, Category 4H302Ingestion of the compound can be harmful. Strict hygiene practices are essential to prevent accidental ingestion.[3][7]

Note: Some related chloro-nitro compounds are classified as toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331) and may even carry a carcinogenicity warning (H350). Given this, a conservative and highly cautious approach is warranted.

The Core Directive: Your Personal Protective Equipment (PPE) System

Your PPE is not just a set of items; it is an integrated system designed to isolate you from the chemical's hazards. The choice and use of each component are dictated by the specific risks identified above.

Primary Engineering Controls: The First Line of Defense

Before any personal equipment is worn, engineering controls must be in place. All handling of 4-Chloro-7-ethoxy-6-nitroquinazoline solid must occur within a certified chemical fume hood.[2][4] The fume hood's airflow is designed to pull dust and vapors away from your breathing zone, directly mitigating the respiratory irritation hazard.[2][4] Ensure that an eyewash station and safety shower are immediately accessible and unobstructed.[1][2]

Essential PPE Ensemble
  • Eye and Face Protection:

    • Why: To prevent direct contact with the powder, which causes severe eye irritation.[1][2]

    • Specification: Tightly fitting safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1][6] When there is a risk of splashing, a full-face shield should be worn in addition to goggles.

  • Hand Protection:

    • Why: To prevent skin contact and subsequent irritation.

    • Specification: Use chemical-resistant gloves (e.g., nitrile rubber) that have been tested according to EN 374 or equivalent standards.[6] Given the compound's powdered form, double-gloving is strongly recommended.[6] This allows for the safe removal of the outer glove immediately upon contamination without exposing your skin. Always inspect gloves for tears or holes before use.

  • Body Protection:

    • Why: To protect skin from accidental spills and contamination of personal clothing.

    • Specification: A clean, long-sleeved laboratory coat is required.[1][6] For procedures involving larger quantities (scaling up), supplement the lab coat with a chemically resistant apron.

  • Respiratory Protection:

    • Why: As a secondary line of defense against inhalation, should engineering controls fail or during a major spill clean-up.

    • Specification: All routine handling must be performed in a fume hood to avoid dust formation.[8] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or EN 149 approved particulate respirator is required.[1]

Operational Plan: From Set-Up to Clean-Up

A successful experiment is a safe experiment. This procedural workflow integrates safety at every step.

Step 1: Pre-Handling Safety Check
  • Verify Engineering Controls: Confirm the fume hood is operational and the sash is at the appropriate working height.

  • Assemble PPE: Don your complete PPE ensemble: lab coat, double gloves, and safety goggles.

  • Prepare Your Workspace: Line the work surface in the fume hood with absorbent bench paper.

  • Locate Emergency Equipment: Mentally confirm the path to the safety shower, eyewash station, and spill kit.

Step 2: Handling the Solid Compound
  • Aliquoting and Weighing: Perform all weighing operations within the fume hood or a ventilated balance enclosure to contain dust.

  • Avoid Dust Generation: Handle the container carefully. Use spatulas and other tools gently to minimize the aerosolization of the fine powder.[9]

  • Transfers: When transferring the solid to a reaction vessel, do so slowly and deliberately to prevent spillage.

Step 3: Post-Handling Decontamination and Disposal
  • Decontaminate Tools: Thoroughly clean all spatulas and glassware that came into contact with the chemical.

  • Waste Disposal: Dispose of contaminated materials, including the outer pair of gloves and bench paper, into a dedicated, sealed, and clearly labeled hazardous waste container.[1][10] Pesticide wastes are often considered toxic or acutely hazardous; therefore, disposal must be in accordance with all applicable Federal, state, and local regulations.[11]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, and finally, eye protection.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][2]

Emergency Protocols: A Self-Validating Response System

In the event of an accidental release or exposure, a clear, rehearsed plan is your most valuable asset.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]

  • Skin Contact: Take off all contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If symptoms persist or you feel unwell, call a poison center or doctor.[1][2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][8]

Accidental Spill Response Workflow

The following workflow outlines the immediate steps for managing a spill. This process is designed to contain the hazard, protect personnel, and ensure proper clean-up.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Isolate Area start->alert IMMEDIATE ACTION ppe Don Appropriate PPE (Respirator, Double Gloves, Goggles, Lab Coat) alert->ppe PREPARE contain Contain Spill (Use inert absorbent like vermiculite or sand) ppe->contain EXECUTE cleanup Clean Up Spill (Sweep/shovel into a sealed hazardous waste container) contain->cleanup decon Decontaminate Area (Wipe with appropriate solvent & wash with soap and water) cleanup->decon dispose Dispose of Waste (Follow institutional hazardous waste protocols) decon->dispose end Incident Reported & Workspace Safe dispose->end COMPLETE

Caption: Workflow for a safe and effective chemical spill response.

References

  • SAFETY DATA SHEET. (2025, December 25). Thermo Fisher Scientific.
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